6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(bromomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFCIPPOTNXGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, a critical building block in medicinal chemistry and drug development. The document is structured to offer a holistic understanding of the synthesis, beginning with the preparation of the precursor, 6-methyluracil, and culminating in the targeted side-chain bromination. The guide elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive and practical understanding of this synthetic route.
Introduction: The Significance of 6-(Bromomethyl)uracil in Medicinal Chemistry
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their diverse biological activities have led to their use in anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2][3] The functionalization of the pyrimidine scaffold is a key strategy in the discovery of novel therapeutics, and the introduction of reactive functional groups is paramount to this endeavor.
This compound, also known as 6-(bromomethyl)uracil, is a highly valuable intermediate in this context.[4][5] The bromomethyl group serves as a versatile synthetic handle, allowing for a variety of subsequent chemical transformations. This reactive moiety can readily undergo nucleophilic substitution reactions, enabling the introduction of diverse functionalities at the 6-position of the uracil ring. This capability makes 6-(bromomethyl)uracil a sought-after precursor for the synthesis of complex molecules with potential therapeutic applications.
This guide will detail a reliable and well-established pathway for the synthesis of 6-(bromomethyl)uracil, focusing on the side-chain bromination of 6-methyluracil using N-bromosuccinimide (NBS).
Synthesis of the Precursor: 6-Methyluracil
The journey to 6-(bromomethyl)uracil begins with the synthesis of its precursor, 6-methyluracil. Two common and effective methods for the preparation of 6-methyluracil are presented below.
Method A: Condensation of Ethyl Acetoacetate and Urea
This classic method involves the condensation of ethyl acetoacetate with urea. The reaction proceeds in two main stages: the formation of a β-uraminocrotonic ester intermediate, followed by cyclization to form the pyrimidine ring.[6]
-
Reaction Setup: In a 5-inch crystallizing dish, combine 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, 25 mL of absolute alcohol, and ten drops of concentrated hydrochloric acid.[6]
-
Condensation: Mix the reagents thoroughly. Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator continuously with a water pump. The condensation to the crude β-uraminocrotonic ester will proceed over five to seven days.[6]
-
Cyclization: The dry, crude β-uraminocrotonic ester (approximately 200-205 g) is then added to a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water, preheated to 95°C. Stir the mixture until a clear solution is obtained.[6]
-
Precipitation: Cool the solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring. 6-methyluracil will precipitate.[6]
-
Work-up and Purification: Cool the mixture further, and collect the precipitate by filtration. Wash the solid with cold water, followed by alcohol and ether. The product is then air-dried to yield 110-120 g (71-77% theoretical yield) of 6-methyluracil as a colorless powder.[6] For further purification, recrystallization from glacial acetic acid can be performed.[6]
Method B: Condensation of Ethyl Acetoacetate and Thiourea
An alternative route involves the use of thiourea, which first forms a thiopyrimidine derivative that is subsequently converted to 6-methyluracil.[7]
Step 1: Synthesis of the Thiopyrimidine Derivative
-
Reaction Setup: In a round-bottomed flask, combine 3.8 g of thiourea, 7.4 mL of ethyl acetoacetate, and 5 mL of ethanol.[7]
-
Base Addition: With constant stirring, carefully add a solution of 3.39 g of potassium hydroxide (KOH) in 5 mL of water.[7]
-
Reflux: Heat the mixture under reflux for 2 hours.[7]
-
Acidification and Isolation: Acidify the resulting solution with concentrated hydrochloric acid (monitoring with pH paper). Cool the mixture and filter to collect the thiopyrimidine derivative.[7]
Step 2: Conversion to 6-Methyluracil
-
Reaction Setup: Place 4 g of the thiopyrimidine derivative in a round-bottomed flask. Add 10 mL of a solution containing 7 mL of chloroacetic acid in 10 mL of water.[7]
-
Reflux: Heat the mixture under reflux for 2 hours.[7]
-
Isolation and Purification: Filter the reaction mixture and recrystallize the solid to obtain pure 6-methyluracil.[7]
Core Synthesis: Side-Chain Bromination of 6-Methyluracil
The pivotal step in the synthesis of this compound is the selective bromination of the methyl group of 6-methyluracil. This is achieved through a free-radical substitution reaction, for which N-bromosuccinimide (NBS) is the reagent of choice.[7][8]
The Rationale Behind Reagent and Condition Selection
The use of NBS for allylic and benzylic brominations is a well-established and highly effective method. The key to its success lies in its ability to provide a low, constant concentration of bromine radicals, which favors substitution at the benzylic-like methyl group of 6-methyluracil over electrophilic addition to the pyrimidine ring.[8] The reaction is initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or by photochemical means (e.g., a sunlamp).[9][10]
The choice of solvent is critical. Non-polar solvents such as carbon tetrachloride or cyclohexane are often employed to minimize ionic side reactions.[9] Acetonitrile has also been shown to be an effective solvent for similar brominations.[10]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 6-(bromomethyl)uracil.
Detailed Experimental Protocol: Synthesis of 6-(Bromomethyl)uracil
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyluracil (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (0.02-0.05 equivalents).
-
Reaction Initiation: Heat the mixture to reflux. Alternatively, the reaction can be initiated by irradiating the flask with a sunlamp.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Mechanistic Insights: The Free-Radical Pathway
The side-chain bromination of 6-methyluracil proceeds via a classic free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.
Caption: Free-radical mechanism for the bromination of 6-methyluracil.
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) upon heating or exposure to light, generating initiator radicals. These radicals then react with NBS to produce a bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 6-methyluracil to form a resonance-stabilized 6-uracilylmethyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of HBr with NBS, to form the desired product, 6-(bromomethyl)uracil, and a new bromine radical. This new bromine radical can then participate in the next cycle of the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two 6-uracilylmethyl radicals, or a bromine radical and a 6-uracilylmethyl radical.
Data Presentation: Physical and Spectroscopic Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| 6-Methyluracil | C₅H₆N₂O₂ | 126.11 | >300 (decomposes)[6] | ¹H NMR (DMSO-d₆): δ ~2.1 (s, 3H, -CH₃), ~5.5 (s, 1H, C₅-H), ~10.8 (br s, 1H, N-H), ~11.0 (br s, 1H, N-H).[11] |
| 6-(Bromomethyl)uracil | C₅H₅BrN₂O₂ | 205.01[12] | Not available (decomposes) | Expected ¹H NMR: The singlet for the methyl group at ~2.1 ppm would be replaced by a singlet for the bromomethyl group (-CH₂Br) at a downfield shift, likely in the range of δ 4.0-4.5 ppm. The C₅-H and N-H protons would remain. |
| 6-(Chloromethyl)uracil (for comparison) | C₅H₅ClN₂O₂ | 160.56 | 257 (decomposes)[13][14] | ¹H NMR (DMSO-d₆): Similar to the bromo-derivative, the chloromethyl group appears as a singlet at a downfield shift. |
Safety and Handling
A thorough understanding and implementation of safety protocols are essential when performing the synthesis of 6-(bromomethyl)uracil.
| Reagent | Key Hazards | Recommended Precautions |
| Ethyl Acetoacetate | Combustible liquid.[2][3][15][16] | Keep away from heat and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3][15][16] |
| Urea | Generally low hazard. | Handle with gloves and safety glasses. |
| Thiourea | Harmful if swallowed. Suspected of causing cancer and damaging the unborn child.[4][17][18][19][20] | Avoid ingestion and inhalation. Use in a well-ventilated area or with local exhaust ventilation. Wear appropriate PPE.[4][17][18][19][20] |
| Chloroacetic Acid | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][21][22][23] | Handle with extreme care in a fume hood. Wear appropriate chemical-resistant gloves, lab coat, and eye/face protection.[1][21][22][23] |
| N-Bromosuccinimide (NBS) | Harmful if swallowed. Causes severe skin burns and eye damage.[17] | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Wear appropriate PPE.[17] |
| Carbon Tetrachloride | Toxic, carcinogenic, and environmentally damaging. | Use is highly discouraged. If necessary, handle only in a certified chemical fume hood with appropriate engineering controls and PPE. |
| Acetonitrile | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. | Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE. |
General Safety Recommendations:
-
Always conduct reactions in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for each chemical before use for detailed hazard information and handling procedures.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound is a crucial process for the advancement of medicinal chemistry research. The pathway detailed in this guide, involving the initial synthesis of 6-methyluracil followed by a free-radical side-chain bromination with N-bromosuccinimide, represents a robust and reliable method for obtaining this valuable synthetic intermediate. By understanding the underlying chemical principles, adhering to the detailed experimental protocols, and prioritizing safety, researchers can confidently and efficiently produce 6-(bromomethyl)uracil for its application in the development of novel therapeutic agents.
References
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Acros Organics BVBA. (n.d.). Material Safety Data Sheet Chloroacetic acid MSDS# 95538 Section 1. Retrieved from
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]
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BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
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Hill Brothers Chemical Company. (2015, February 11). Thiourea SDS. Retrieved from [Link]
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PCCA. (n.d.). Safety Data Sheet - Chloroacetic Acid 99%. Retrieved from [Link]
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Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
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Letters in Organic Chemistry. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]
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Filo. (2025, September 24). Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- El-Sayed, W. A., et al. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 8(39), 21956-21968.
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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HSP Pharma. (n.d.). 6-(Chloromethyl)uracil CAS NO: 18592-13-7. Retrieved from [Link]
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Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Bromacil. Retrieved from [Link]
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ResearchGate. (2013). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Retrieved from [Link]
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CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
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Scirp.org. (n.d.). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. Retrieved from [Link]
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Introduction: The Strategic Importance of 6-(Bromomethyl)uracil in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)uracil
In the landscape of modern drug discovery and development, the pyrimidine scaffold, particularly uracil, stands out as a "privileged structure."[1] Its inherent biological relevance as a nucleobase and its synthetic tractability make it a cornerstone for the design of novel therapeutic agents, from antiviral to antitumor compounds.[1][2] Within this class, 6-(bromomethyl)uracil emerges as a molecule of significant strategic importance. It is not typically an end-product therapeutic but rather a highly valuable reactive intermediate—a pivotal building block for constructing more complex and pharmacologically active molecules.
The defining feature of 6-(bromomethyl)uracil is the bromomethyl group (-CH₂Br) at the C6 position. This functional group acts as a potent electrophile, rendering the molecule an excellent substrate for nucleophilic substitution reactions. The relative instability of the C-Br bond compared to a C-H or even a C-Cl bond makes it a highly efficient alkylating agent, allowing for the facile introduction of diverse functional groups onto the uracil core. This reactivity is the key to its utility, enabling chemists to rapidly generate libraries of novel uracil derivatives for biological screening.
This guide provides a comprehensive technical overview of the core physicochemical properties of 6-(bromomethyl)uracil. We will delve into its structural characteristics, synthesis, and analytical characterization, providing field-proven insights and detailed experimental protocols. By synthesizing data from closely related analogues and fundamental chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle and utilize this versatile synthetic intermediate.
Core Physicochemical and Structural Properties
Direct experimental data for 6-(bromomethyl)uracil is not extensively published. Therefore, we derive its properties through a combination of theoretical calculations and robust comparison with its well-characterized analogue, 6-(chloromethyl)uracil.[3][4]
General Properties
The fundamental properties of 6-(bromomethyl)uracil are summarized below. Molecular weight and formula are calculated, while other properties are estimated based on its chemical structure and data from analogues.
| Property | Value | Data Source / Justification |
| Chemical Name | 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione | IUPAC Nomenclature |
| Synonyms | 6-(Bromomethyl)-1H-pyrimidine-2,4-dione | --- |
| Molecular Formula | C₅H₅BrN₂O₂ | Calculated |
| Molecular Weight | 205.01 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted based on analogues[5] |
| Melting Point | >250 °C (with decomposition) | Estimated. The chloro-analogue melts at 257 °C with decomposition.[6] The bromo compound is expected to have a similar or slightly higher melting point due to increased molecular weight and polarizability. |
| CAS Number | Not found in searched literature. | For reference, 6-(chloromethyl)uracil is 18592-13-7.[4] |
Solubility and Stability
-
Solubility : Uracil and its simple derivatives are generally polar molecules. 6-(bromomethyl)uracil is expected to be sparingly soluble in water and non-polar organic solvents like hexanes. It should exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are common media for its subsequent reactions. The parent compound, uracil, has a water solubility of 3.6 g/L at 25 °C.[7] The larger, more hydrophobic bromomethyl group will likely decrease water solubility compared to uracil.
-
Stability : The primary point of instability in 6-(bromomethyl)uracil is the bromomethyl group. As a reactive alkylating agent, it is sensitive to moisture and nucleophiles. Hydrolysis can occur, leading to the formation of 6-(hydroxymethyl)uracil.[8] It should be stored in a cool, dry, inert atmosphere, away from moisture and reactive agents. Under these conditions, the solid compound is expected to be stable for extended periods. In solution, particularly in protic or nucleophilic solvents, its stability is significantly reduced.
Synthesis and Purification
The most direct and logical pathway to 6-(bromomethyl)uracil is via the free-radical bromination of its precursor, 6-methyluracil. This reaction targets the allylic methyl group, which is activated for radical halogenation.
Synthetic Workflow Diagram
The overall process involves the synthesis of the 6-methyluracil precursor followed by a selective side-chain bromination.
Caption: Workflow for the synthesis of 6-(bromomethyl)uracil from urea and ethyl acetoacetate.
Experimental Protocol: Synthesis of 6-Methyluracil
This protocol is adapted from the robust and well-established method described in Organic Syntheses.[9] The causality of this two-step, one-pot procedure lies in the initial acid-catalyzed condensation of urea with the ketone of ethyl acetoacetate, followed by an intramolecular cyclization driven by a strong base, which forms the stable pyrimidine ring.
-
Reagents & Equipment :
-
Urea (Finely powdered)
-
Ethyl acetoacetate
-
Absolute ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Reaction vessel (e.g., 2 L beaker), magnetic stirrer, heating mantle, filtration apparatus.
-
-
Step-by-Step Procedure :
-
Combine 1.23 moles of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated HCl in the reaction vessel. The alcohol serves to improve mixing and prevent the initial reaction from proceeding too slowly.[9]
-
With stirring, add 1.33 moles of finely powdered urea to the mixture.
-
Allow the mixture to stand, loosely covered, in a desiccator over a drying agent (e.g., concentrated H₂SO₄) until a solid cake of the intermediate (β-uraminocrotonic ester) is formed. This may take 24-48 hours.
-
Prepare a solution of 2 moles of NaOH in 1.2 L of water and heat to 95 °C.
-
Carefully break up the dried intermediate and add it portion-wise to the hot NaOH solution with vigorous stirring. The base promotes the cyclization to form the sodium salt of 6-methyluracil.
-
Once the addition is complete and a clear solution is obtained, cool the mixture to 65 °C.
-
Slowly and carefully acidify the solution with concentrated HCl while stirring. The target 6-methyluracil is insoluble in acidic aqueous media and will precipitate out.
-
Cool the mixture to room temperature, then in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold water, ethanol, and finally diethyl ether to remove residual impurities and aid in drying.
-
Dry the product under vacuum to yield pure 6-methyluracil.
-
Experimental Protocol: Synthesis of 6-(Bromomethyl)uracil
This procedure is based on standard methods for allylic/benzylic bromination using N-bromosuccinimide (NBS). The choice of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors substitution at the allylic methyl group over addition to the ring's double bond. A radical initiator like AIBN (azobisisobutyronitrile) is required to start the chain reaction.
-
Reagents & Equipment :
-
6-Methyluracil (dried)
-
N-Bromosuccinimide (NBS, recrystallized)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)
-
Round-bottom flask, reflux condenser, inert atmosphere setup (N₂ or Ar), heating mantle, light source (e.g., 250W lamp) to promote initiation.
-
-
Step-by-Step Procedure :
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1 equivalent of 6-methyluracil.
-
Add a suitable volume of anhydrous CCl₄ or acetonitrile to create a slurry (6-methyluracil is not fully soluble).
-
Add 1.05-1.1 equivalents of NBS and a catalytic amount of AIBN (approx. 0.02 equivalents). Using a slight excess of NBS ensures full conversion of the starting material.
-
Flush the system with an inert gas (N₂ or Ar).
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. Shine a lamp on the flask to facilitate radical initiation.
-
Monitor the reaction by TLC (Thin Layer Chromatography). The reaction is complete when the starting material spot has been consumed. Succinimide, a byproduct, will float on the surface of the CCl₄.
-
Cool the reaction mixture to room temperature, then cool further in an ice bath.
-
Filter the mixture to remove the succinimide byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-(bromomethyl)uracil.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.
-
Structural Characterization and Analytical Protocols
Confirming the identity and purity of 6-(bromomethyl)uracil requires a suite of analytical techniques. The following sections detail the expected results and provide standardized protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Predictions are based on data from 6-(chloromethyl)uracil[3] and other 6-substituted uracils.[5]
-
¹H NMR (Predicted, 400 MHz, DMSO-d₆) :
-
δ ~11.3 ppm (1H, broad singlet) : N3-H proton.
-
δ ~11.1 ppm (1H, broad singlet) : N1-H proton. The two N-H protons are exchangeable with D₂O.
-
δ ~5.8 ppm (1H, singlet) : C5-H proton. The vinylic proton on the uracil ring.
-
δ ~4.4 ppm (2H, singlet) : -CH₂Br protons. The key signal confirming the bromomethyl group. This is expected to be downfield from the corresponding -CH₂Cl signal (approx. 4.3 ppm) due to the deshielding effect of bromine.
-
-
¹³C NMR (Predicted, 100 MHz, DMSO-d₆) :
-
δ ~163 ppm : C4 (carbonyl).
-
δ ~151 ppm : C2 (carbonyl).
-
δ ~150 ppm : C6 (carbon attached to the bromomethyl group).
-
δ ~102 ppm : C5 (vinylic carbon).
-
δ ~28 ppm : -CH₂Br carbon. This signal is crucial for confirmation. The corresponding carbon in 6-(chloromethyl)uracil appears around 39 ppm; the "heavy atom effect" of bromine will shift this signal significantly upfield.
-
Protocol for NMR Analysis:
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice due to its ability to dissolve polar uracil derivatives and to clearly show the N-H protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., HSQC, HMBC) on a 400 MHz or higher spectrometer.
-
Process the data using appropriate software. Reference the spectrum to the residual solvent peak of DMSO (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
-
Expected Ionization : Electrospray ionization (ESI) in both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be effective.
-
High-Resolution MS (HRMS) : The exact mass of the molecular ion should be determined to confirm the elemental composition.
-
Calculated exact mass for C₅H₅⁷⁹BrN₂O₂: 203.9589.
-
Calculated exact mass for C₅H₅⁸¹BrN₂O₂: 205.9568.
-
The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ratio of ~1:1) will be readily observable in the mass spectrum as two peaks of nearly equal intensity separated by 2 m/z units, providing definitive evidence of a single bromine atom.
-
-
Fragmentation Pattern (MS/MS) :
-
The most likely fragmentation pathway is the loss of the bromine radical (•Br) from the molecular ion to form a stable, resonance-delocalized cation at m/z 125. This would be a very prominent peak.
-
Subsequent fragmentation would likely involve the characteristic breakdown of the uracil ring, such as the loss of isocyanic acid (HNCO), similar to the fragmentation of uracil itself.[10]
-
Protocol for MS Analysis:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire full scan mass spectra in both positive and negative ion modes.
-
Perform MS/MS analysis on the parent ions ([M+H]⁺ at m/z 205/207 and [M-H]⁻ at m/z 203/205) to observe the fragmentation pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by features of the uracil ring.
-
Expected Characteristic Peaks :
-
3200-3000 cm⁻¹ : N-H stretching vibrations from the amide groups in the ring.
-
~3050 cm⁻¹ : C-H stretching from the vinylic C5-H.
-
~2950 cm⁻¹ : C-H stretching from the -CH₂- group.
-
1750-1650 cm⁻¹ : Strong, distinct C=O stretching bands from the two carbonyl groups. This is a characteristic feature of the uracil ring.[11]
-
~1600 cm⁻¹ : C=C stretching vibration of the ring.
-
~1220 cm⁻¹ : C-N stretching vibrations.
-
650-550 cm⁻¹ : C-Br stretching vibration. The presence of a band in this region would support the successful bromination.
-
Protocol for IR Analysis:
-
Ensure the sample is completely dry.
-
Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Chemical Reactivity and Synthetic Applications
The utility of 6-(bromomethyl)uracil is defined by the reactivity of its bromomethyl group. It is an excellent electrophile for Sₙ2 reactions.
Reactivity Profile
The C-Br bond is polarized, making the methylene carbon electron-deficient and highly susceptible to attack by a wide range of nucleophiles. The resulting substitution product incorporates the uracil moiety into a new, larger molecule.
Caption: Reactivity of 6-(bromomethyl)uracil with various nucleophiles in Sₙ2 reactions.
Applications in Drug Discovery
The ability to easily couple 6-(bromomethyl)uracil with other molecules makes it a valuable precursor in medicinal chemistry. Researchers can:
-
Synthesize Inhibitors : Attach fragments known to bind to enzyme active sites. For example, derivatives of the related 6-(chloromethyl)uracil are known inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer progression.[12]
-
Develop Antiviral Agents : Use it as a scaffold to build complex nucleoside analogues that can interfere with viral replication.[1]
-
Generate Focused Libraries : Quickly and efficiently synthesize a series of related compounds by reacting 6-(bromomethyl)uracil with a diverse set of amines, thiols, or other nucleophiles to explore the structure-activity relationship (SAR) around the C6 position of the uracil ring.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 6-(Bromomethyl)uracil should be handled with appropriate care.
-
Hazard Class : Expected to be a skin and eye irritant and a potential lachrymator due to its nature as a reactive alkylating agent.
-
Personal Protective Equipment (PPE) : Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile is a suitable choice for incidental contact).
-
Handling : Avoid inhalation of dust and contact with skin and eyes. Use sealed containers for storage and transport.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
6-(Bromomethyl)uracil represents a quintessential example of a strategic synthetic intermediate. While not a therapeutic agent in itself, its value lies in its engineered reactivity, which provides a reliable and efficient gateway to a vast chemical space of novel uracil derivatives. Its predictable physicochemical properties, which can be confidently inferred from well-studied analogues, and its straightforward synthesis make it an accessible tool for medicinal chemists. A thorough understanding of its handling, reactivity, and analytical characterization—as detailed in this guide—is essential for any researcher aiming to leverage the full potential of the uracil scaffold in the pursuit of new and effective medicines.
References
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National Institute of Standards and Technology. (n.d.). Bromacil. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
- Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries.
- Kavak, N., et al. (2018). Crystal structure, spectroscopic and electronic features of 6-(Chloromethyl)uracil. Journal of Molecular Structure, 1155, 626-636.
- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.
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Postigo, A., & Ferreri, C. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. Retrieved January 16, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Uracil. In PubChem. Retrieved January 16, 2026, from [Link]
- Donleavy, J. J., & Kise, M. A. (1943). 6-methyluracil. Organic Syntheses, Coll. Vol. 2, p.422; Vol. 17, p.63.
- Google Patents. (n.d.). CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
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Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA. Retrieved January 16, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 16, 2026, from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 16, 2026, from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved January 16, 2026, from [Link]
- Pałasz, A., & Curyło, M. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 567-613.
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CASNU.COM. (n.d.). 6-(Chloromethyl)uracil[18592-13-7]. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). IR absorption spectra of the uracil molecule showing its degradation... Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). Product-ion spectra of protonated uracil at m/z 113 obtained by quadrupole ion trap MS. Retrieved January 16, 2026, from [Link]
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Hebei Guangxing Chemical Co., Ltd. (2025). Applications of Uracil in Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 16, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectra associated to fragmentation of uracil (top view), cytosine... Retrieved January 16, 2026, from [Link]
- Bhat, K. S., & Rao, A. S. (1983). SYNTHESIS OF URACIL, 6-METHYLURACIL AND SOME DIHYDROURACILS.
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Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. ResearchGate. Retrieved January 16, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Uracil. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 6-(Hydroxymethyl)uracil. In PubChem. Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione (CAS 126401-89-6): Structure, Synthesis, and Applications in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, halogenated heterocyclic compounds serve as critical intermediates, offering reactive handles for molecular elaboration. This guide provides a comprehensive technical overview of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, a key pyrimidine derivative, focusing on its chemical identity, synthesis, and pivotal role as a reactive intermediate in the generation of complex molecular architectures with therapeutic potential.
Chemical Identity and Physicochemical Properties
This compound, also known as 6-(bromomethyl)uracil, is a substituted pyrimidine with the Chemical Abstracts Service (CAS) registry number 126401-89-6. Its structure features a uracil core with a bromomethyl substituent at the 6-position, a key feature that dictates its chemical reactivity.
Chemical Structure:
Figure 1. 2D Structure of this compound.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-(bromomethyl)-1H-pyrimidine-2,4-dione.[1] It is recognized by a variety of synonyms, including 6-(bromomethyl)uracil and 2,4(1H,3H)-Pyrimidinedione, 6-(bromomethyl)-.[1] A comprehensive list of identifiers and computed properties is provided in Table 1.
Table 1: Chemical Identifiers and Physicochemical Properties [1]
| Property | Value |
| CAS Number | 126401-89-6 |
| Molecular Formula | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol |
| IUPAC Name | 6-(bromomethyl)-1H-pyrimidine-2,4-dione |
| Canonical SMILES | C1=C(NC(=O)NC1=O)CBr |
| InChI Key | QKFCIPPOTNXGCH-UHFFFAOYSA-N |
| Appearance | Solid (form may vary) |
| XLogP3 | -0.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
The presence of the bromomethyl group renders this molecule a potent alkylating agent, a characteristic that is central to its utility in organic synthesis.
Synthesis of this compound
The synthesis of this compound is conceptually straightforward, typically involving the bromination of its precursor, 6-methyluracil. The causality behind this synthetic strategy lies in the activation of the methyl group for radical halogenation.
Foundational Synthesis of the Precursor: 6-Methyluracil
The common and efficient synthesis of 6-methyluracil proceeds via the condensation of ethyl acetoacetate with urea.[2] This reaction, a classic example of pyrimidine ring formation, establishes the core heterocyclic structure.
Bromination of 6-Methyluracil: A Key Transformation
Hypothetical Experimental Protocol (Based on analogous reactions):
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyluracil (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Initiation: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from an appropriate solvent to yield this compound.
This protocol is a self-validating system as the progress can be monitored, and the product can be purified to meet the required specifications for subsequent reactions. The choice of a radical bromination is critical to avoid electrophilic aromatic substitution on the electron-rich pyrimidine ring.
Applications in Drug Development and Medicinal Chemistry
The synthetic utility of this compound lies in the high reactivity of its bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the pyrimidine-2,4-dione scaffold into a wide range of molecules, making it a valuable intermediate in the synthesis of compounds with potential therapeutic applications, particularly as kinase inhibitors and antiviral agents.[3][4][5]
Role as a Key Intermediate for Fused Heterocyclic Systems
A significant application of this compound and its derivatives is in the construction of fused heterocyclic systems. For instance, related 6-(halomethyl)pyrimidines are precursors to pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit diverse biological activities, including the inhibition of various kinases.[6] The general synthetic strategy involves the reaction of the bromomethyl group with a suitable nucleophile, followed by intramolecular cyclization to form the fused ring system.
Potential in the Synthesis of Kinase Inhibitors
The pyrimidine core is a well-established scaffold in the design of kinase inhibitors.[7][8] The ability of this compound to act as an electrophile allows for its conjugation to various molecular fragments, enabling the exploration of structure-activity relationships in the development of potent and selective kinase inhibitors. For example, derivatives of pyrrolo[2,3-d]pyrimidine have been investigated as receptor tyrosine kinase inhibitors.[3]
Precursor for Antiviral Agents
Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[5] The this compound scaffold can be utilized in the synthesis of novel nucleoside and non-nucleoside analogues with potential activity against a range of viruses. The bromomethyl group provides a convenient point of attachment for sugar moieties or other side chains designed to interact with viral enzymes.
Conclusion
This compound is a valuable and versatile intermediate for drug discovery and development. Its straightforward synthesis from readily available starting materials and the high reactivity of its bromomethyl group make it an attractive building block for the construction of complex molecular architectures. For researchers in medicinal chemistry, a thorough understanding of the synthesis and reactivity of this compound provides a powerful tool for the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and virology. The continued exploration of the synthetic potential of this and related pyrimidine derivatives is expected to yield new and improved drug candidates.
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The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry Research. [Link]
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6-methyluracil. Organic Syntheses Procedure. [Link]
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]
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Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. NIH. [Link]
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6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. PMC - NIH. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. ACS Publications. [Link]
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6-(Chloromethyl)-2,4(1H,3H)-Pyrimidinedione: Synthesis & Applications. [Link]
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An In-Depth Technical Guide to the Stability and Storage of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione in Synthetic Chemistry
This compound, also known as 6-(bromomethyl)uracil, is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules.[1] Its structure, featuring a reactive bromomethyl group attached to a pyrimidine core, renders it a potent alkylating agent.[2] This characteristic is harnessed in medicinal chemistry to covalently modify biological targets, forming the basis for the development of novel therapeutics, including antiviral and antineoplastic agents.[3][4] The efficacy and safety of these synthesized compounds are intrinsically linked to the purity and stability of the starting materials. Therefore, a comprehensive understanding of the stability and optimal storage conditions for this compound is not merely a matter of good laboratory practice but a fundamental prerequisite for reproducible and reliable research outcomes.
This guide provides a detailed exploration of the chemical stability of this compound, potential degradation pathways, and evidence-based recommendations for its storage and handling. The insights presented herein are designed to equip researchers with the knowledge necessary to maintain the integrity of this crucial reagent, thereby ensuring the quality and success of their scientific endeavors.
I. Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and nucleophilic substitution due to the presence of the reactive bromomethyl group. As an alkylating agent, it is inherently designed to react with nucleophiles, a property that also makes it prone to degradation if not handled and stored correctly.[2]
Hydrolytic Degradation
The most common degradation pathway for this compound is hydrolysis. In the presence of water, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione. This reaction is accelerated by elevated temperatures and non-neutral pH conditions.
Nucleophilic Substitution
Beyond water, other nucleophiles present in the environment or as impurities in solvents can react with this compound. For instance, alcohols can lead to the formation of corresponding ether derivatives, while amines can form amino-substituted compounds. The presence of such impurities can significantly impact the yield and purity of the desired product in subsequent reactions.
Uracil Ring Degradation
The uracil ring itself can undergo degradation under certain conditions, although this is generally less facile than the reactions involving the bromomethyl group. The reductive pathway of uracil degradation involves enzymatic steps that ultimately lead to β-alanine, ammonia, and carbon dioxide.[5][6] While primarily a biological pathway, harsh chemical conditions could potentially lead to analogous ring-opening reactions.
II. Recommended Storage and Handling Conditions
Given the reactivity of this compound, strict adherence to proper storage and handling protocols is essential to preserve its integrity.
Storage Conditions
To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] The following table summarizes the recommended storage parameters:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of hydrolytic and other degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric moisture and oxygen.[9] |
| Light | Protect from light (Amber vial) | Prevents potential photochemically induced degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents ingress of moisture and reaction with container material.[8] |
Handling Procedures
As a potent alkylating agent and a potential cytotoxic compound, this compound must be handled with appropriate safety precautions.[10]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
Dispensing and Weighing:
-
Perform all manipulations within a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
Avoid creating dust.
-
Promptly and tightly reseal the container after use.
Spill and Waste Management:
-
In case of a spill, follow established institutional procedures for hazardous materials.[11]
-
Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
III. Analytical Methods for Purity and Stability Assessment
Regular assessment of the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications. Several analytical techniques can be employed for this purpose.[]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for purity determination of non-volatile compounds.[13][14] A reverse-phase HPLC method is well-suited for analyzing this compound and its potential degradation products.
Experimental Protocol: Reverse-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases).
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[14]
Other Analytical Techniques
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound and can be used to identify degradation products.[15] |
| Differential Scanning Calorimetry (DSC) | Can be used to determine the melting point, which is an indicator of purity.[] |
IV. Conclusion
The chemical integrity of this compound is paramount for its successful application in research and drug development. Its inherent reactivity as an alkylating agent necessitates careful consideration of storage and handling procedures to prevent degradation. By adhering to the guidelines outlined in this technical guide—including refrigerated storage under an inert atmosphere, protection from light and moisture, and the use of appropriate personal protective equipment—researchers can ensure the stability and purity of this vital chemical intermediate. Regular analytical assessment using techniques such as HPLC further validates the quality of the material, contributing to the overall reproducibility and success of synthetic endeavors.
V. References
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Biacchi, A. J., et al. (2014). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 13(1), 1-7. Available from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
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Lee, K. H., et al. (1982). Antitumor Agents. 25. Synthesis and Antitumor Activity of Uracil and Thymine Alpha-Methylene-Gamma-Lactones and Related Derivatives. Journal of Medicinal Chemistry, 25(6), 725-728. Available from: [Link]
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Groupe d'étude en oncologie du Québec. (2012). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 18(4), 375-391. Available from: [Link]
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Liv Hospital. (n.d.). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Available from: [Link]
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Fenech, M., et al. (2019). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Occupational and Environmental Hygiene, 16(11), 743-755. Available from: [Link]
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PubChem. (n.d.). uracil degradation | Pathway. National Center for Biotechnology Information. Available from: [Link]
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Donleavy, J. J., & Kise, M. A. (1941). 6-methyluracil. Organic Syntheses, 21, 81. Available from: [Link]
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ResearchGate. (n.d.). Degradation Pathways. Available from: [Link]
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Arctom Scientific. (n.d.). This compound. Available from: [Link]
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Postigo, A., & Ferreri, C. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(1), 1-24. Available from: [Link]
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ResearchGate. (2005). Kinetics of the Oxidation of Uracil and Six of Its Derivatives by Ozone in Aqueous Solutions. Available from: [Link]
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European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. Available from: [Link]
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Pharma Ingredients. (2026). Efficient 6 Methyl Uracil Synthesis: Insights from Industry Experts. Available from: [Link]
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Rohwer, L. L., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Journal of Bacteriology, 202(8), e00753-19. Available from: [Link]
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Google Patents. (2020). Preparation method of compound containing 6-methyl uracil structure. CN111333586A. Available from:
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Wikipedia. (n.d.). Alkylating antineoplastic agent. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Available from: [Link]
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An In-depth Technical Guide to the Chemistry of 6-(Bromomethyl)uracil for Researchers and Drug Development Professionals
Introduction
6-(Bromomethyl)uracil is a halogenated derivative of the pyrimidine base uracil, distinguished by a reactive bromomethyl group at the C6 position of the uracil ring. This functional group makes it a highly versatile synthetic intermediate and a valuable building block in the fields of medicinal chemistry and chemical biology. The pronounced electrophilicity of the benzylic-like bromide renders it susceptible to nucleophilic attack, providing a straightforward method for introducing a wide array of functional groups onto the uracil scaffold.
Uracil and its derivatives are of significant interest due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and herbicidal properties.[1][2] The modification of the uracil ring at various positions, including N1, N3, C5, and C6, has been a fruitful strategy in the development of novel therapeutic agents.[2] 6-(Bromomethyl)uracil, in particular, serves as a key precursor for a range of 6-substituted uracil derivatives, which have shown promise as potent bioactive molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 6-(bromomethyl)uracil, with a focus on its utility in drug discovery and development.
Synthesis of 6-(Bromomethyl)uracil
The most common and direct route to 6-(bromomethyl)uracil involves the radical bromination of 6-methyluracil. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in a non-polar solvent.
A foundational method for the synthesis of the precursor, 6-methyluracil, involves the condensation of ethyl acetoacetate with urea.[3] This well-established procedure provides the starting material for subsequent bromination.
Visualizing the Synthesis
Caption: Synthetic pathway to 6-(bromomethyl)uracil.
Detailed Experimental Protocol: Synthesis of 6-(Bromomethyl)uracil from 6-Methyluracil
Objective: To synthesize 6-(bromomethyl)uracil via radical bromination of 6-methyluracil.
Materials:
-
6-Methyluracil
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A suspension of 6-methyluracil in CCl4 is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN are added to the suspension.
-
The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude 6-(bromomethyl)uracil is purified by recrystallization from a suitable solvent system to afford the final product.
Self-Validation: The identity and purity of the synthesized 6-(bromomethyl)uracil should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Chemical Reactivity of 6-(Bromomethyl)uracil
The chemistry of 6-(bromomethyl)uracil is dominated by the reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions. The uracil ring itself can also be a site for further functionalization, typically at the N1 and N3 positions.
Nucleophilic Substitution at the Bromomethyl Group
The carbon atom of the bromomethyl group is highly electrophilic, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various side chains at the C6 position of the uracil ring.
Common nucleophiles include:
-
Amines (primary and secondary): Leading to the formation of 6-(aminomethyl)uracil derivatives. These reactions are often carried out in a polar aprotic solvent in the presence of a base to neutralize the HBr byproduct.
-
Thiols: Yielding 6-(thiomethyl)uracil derivatives.
-
Alcohols and Phenols: Resulting in the formation of 6-(alkoxymethyl)- and 6-(phenoxymethyl)uracil derivatives, respectively.
-
Carboxylates: Forming ester linkages.
-
Azides: Providing access to 6-(azidomethyl)uracils, which can be further elaborated via click chemistry or reduction to the corresponding amine.
The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. D-imethylformamide (DMF) and acetonitrile are commonly used solvents, while potassium carbonate or triethylamine can serve as the base.
Visualizing the Reactivity
Caption: Nucleophilic substitution reactions of 6-(bromomethyl)uracil.
Reactions at the Uracil Ring
While the bromomethyl group is the primary site of reactivity, the uracil ring itself can be modified. Alkylation or acylation at the N1 and N3 positions is a common strategy to further diversify the molecular structure.[4] These reactions are typically performed using alkyl halides or acyl chlorides in the presence of a base. The regioselectivity of N1 versus N3 substitution can often be controlled by the choice of reaction conditions and protecting groups.
Applications in Drug Discovery and Chemical Biology
The synthetic accessibility and versatile reactivity of 6-(bromomethyl)uracil make it a valuable starting material for the synthesis of libraries of compounds for biological screening. Derivatives of 6-substituted uracils have demonstrated a broad spectrum of biological activities.
Antiviral Agents
Uracil derivatives are a cornerstone of antiviral therapy.[5] Modifications at the C6 position have led to the discovery of potent inhibitors of viral replication. For example, certain 6-substituted uracil derivatives have been investigated as non-nucleoside inhibitors of HIV reverse transcriptase.[6] The synthesis of 1-[ω-(bromophenoxy)alkyl]-3-naphthalenylmethyl uracil derivatives has been reported, with some compounds showing high anti-cytomegalovirus (HCMV) activity in vitro.[7] The general strategy involves using 6-(bromomethyl)uracil or a related intermediate to append various lipophilic or aromatic side chains that can interact with the active site of viral enzymes.
Anticancer Agents
The uracil scaffold is also a privileged structure in the design of anticancer agents.[2][8] The most famous example is 5-fluorouracil, a widely used chemotherapeutic.[8] Derivatives of 6-(bromomethyl)uracil have been explored as potential alkylating antitumor agents.[9] The rationale is that the reactive side chain can form covalent bonds with biological nucleophiles, such as DNA or proteins, leading to cytotoxicity in cancer cells. Furthermore, novel uracil derivatives have shown the ability to inhibit cancer cell proliferation by modulating the cell cycle.[10] For instance, some derivatives have been found to decrease the expression of cyclin D1 and Cdk1 while increasing p21 and p27 levels in breast cancer cell lines.[10]
Other Applications
Beyond antiviral and anticancer research, 6-(bromomethyl)uracil and its analogs have found applications in other areas:
-
Enzyme Inhibition: 6-(Chloromethyl)uracil, a closely related compound, is an inhibitor of thymidine phosphorylase (TP), an enzyme involved in the pyrimidine salvage pathway.[11] This suggests that 6-(bromomethyl)uracil derivatives could also be explored as inhibitors of this and other enzymes.
-
Functional Polymers: The reactive handle of 6-(bromomethyl)uracil allows for its incorporation into polymers, leading to materials with specific functionalities, such as pH or temperature responsiveness for controlled drug delivery systems.[11]
Data Summary
The following table summarizes representative data for reactions and biological activities of 6-(substituted)uracil derivatives.
| Derivative Class | Nucleophile/Reagent | Typical Yield (%) | Biological Activity | Reference |
| 6-(Aminomethyl)uracils | Various amines | 60-90 | Anticancer, Antiviral | [6][9] |
| 6-(Phenoxymethyl)uracils | Substituted phenols | 50-80 | Anti-HCMV | [7] |
| 6-Alkyluracils | Alkyl Grignard reagents | 40-70 | Anti-HIV | [6] |
| Uracil-α-methylene-γ-lactones | Reformatsky reaction | 55-75 | Antitumor | [9] |
Conclusion
6-(Bromomethyl)uracil is a pivotal reagent in modern synthetic and medicinal chemistry. Its straightforward synthesis and the exceptional reactivity of its bromomethyl group towards nucleophiles provide a robust platform for the creation of diverse molecular architectures. The demonstrated potential of its derivatives as potent antiviral and anticancer agents underscores its importance in drug discovery pipelines. Future research will likely continue to exploit the unique chemical properties of 6-(bromomethyl)uracil to develop novel therapeutics with improved efficacy and selectivity, as well as to create advanced functional materials. The continued exploration of its reactivity and the biological evaluation of its derivatives promise to open new avenues in the fight against various diseases.
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An In-depth Technical Guide to the Core Building Blocks for Pyrimidine-Based Drug Discovery
Foreword: The Enduring Legacy of the Pyrimidine Scaffold
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone of medicinal chemistry. Its presence at the heart of the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the blueprint of life. This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in drug discovery, leading to a remarkable array of approved therapeutics for a wide spectrum of diseases, from life-threatening cancers and viral infections to chronic inflammatory conditions.[1][2] This guide provides an in-depth exploration of the key building blocks and synthetic strategies that empower researchers, scientists, and drug development professionals to harness the therapeutic potential of this versatile scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the structure-activity relationships that drive successful drug design.
Foundational Synthetic Strategies: Constructing the Pyrimidine Core
The art of pyrimidine synthesis lies in the elegant cyclocondensation reactions that bring together simple, readily available precursors. Two classical methods, the Biginelli and Pinner syntheses, have stood the test of time and remain highly relevant in modern drug discovery, albeit with numerous refinements.
The Biginelli Reaction: A Robust Three-Component Condensation
First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction offers a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[3] The classical setup involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3] The resulting DHPM scaffold is a valuable building block in its own right, found in drugs like the antihypertensive agent SQ32926 and the mitotic kinesin Eg5 inhibitor Monastrol.[4]
The versatility of the Biginelli reaction has been significantly expanded through the use of various catalysts and reaction conditions to improve yields and broaden the substrate scope.[5]
Mechanism of the Biginelli Reaction: The reaction is believed to proceed through a series of bimolecular reactions. The rate-limiting step is often the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[6][7]
Caption: The Biginelli reaction pathway.
This protocol offers a green and efficient alternative to classical heating methods, often resulting in shorter reaction times and higher yields.[8]
-
Reactant Mixture: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (or thiourea) (1.5 mmol), and a catalytic amount of sulfamic acid (20 mol %).[8]
-
Microwave Irradiation: Cap the vial tightly and place it in a microwave reactor. Irradiate the mixture at 300 watts for the time required to complete the reaction, as monitored by Thin Layer Chromatography (TLC). This is typically in the range of 2-10 minutes.[8][9]
-
Work-up: After irradiation, cool the reaction vial to room temperature, then place it in an ice bath to facilitate precipitation.[9]
-
Isolation: Add ice-cold water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration through a Hirsch funnel and wash thoroughly with cold 95% ethanol to remove any unreacted starting materials.[8][9]
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines
The Pinner synthesis provides access to a wider variety of substituted pyrimidines by condensing a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[4][10] This method is particularly useful for preparing 2-substituted pyrimidines, a common motif in many biologically active molecules.[10]
Mechanism of the Pinner Synthesis: The reaction is typically catalyzed by either an acid or a base. The mechanism involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.[6][10]
Caption: A simplified mechanism for the Pinner pyrimidine synthesis.
This protocol outlines a general procedure for the Pinner synthesis under basic conditions.[5]
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous ethanol as the solvent.
-
Amidine Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol. To this stirred solution, carefully add sodium ethoxide (1.1 equivalents) and stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary. Remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[5]
Essential Pyrimidine Building Blocks for Derivatization
Once the core pyrimidine ring is synthesized, its functionalization is key to exploring the chemical space and optimizing for biological activity. Halogenated pyrimidines and aminopyrimidines are two of the most important classes of building blocks for this purpose.
Halogenated Pyrimidines: Gateways to Cross-Coupling Chemistry
Chloropyrimidines, such as 2,4,6-trichloropyrimidine, are highly versatile intermediates. The chlorine atoms can be sequentially substituted with various nucleophiles, and they are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[11][12] This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy in the development of kinase inhibitors.[8]
This key intermediate is typically prepared from barbituric acid.[8][11]
-
Reaction Setup: In a reaction flask, barbituric acid (1.0 mol) is reacted with phosphorus oxychloride (POCl₃) (5.5 mol).[10]
-
First Reaction Step: The mixture is heated to reflux for 4 hours.[10]
-
Second Reaction Step: Subsequently, phosphorus trichloride (PCl₃) (3.1 mol) and chlorine (3.0 mol) are slowly and simultaneously added to the reaction system while maintaining the reflux.[10]
-
Work-up: After the addition is complete, the reaction is refluxed for an additional hour. The excess POCl₃ is removed by distillation, and the 2,4,6-trichloropyrimidine is purified by vacuum distillation.[10][11]
This protocol provides an efficient method for the C4-selective arylation of a dichloropyrimidine.[13]
-
Reaction Mixture: In a microwave vial, dissolve/suspend 2,4-dichloropyrimidine (1.0 mmol) in a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reagent Addition: Add the arylboronic acid (1.1 equivalents), a base such as K₂CO₃ (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Aminopyrimidines: Key Pharmacophores and Synthetic Handles
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, as it can form key hydrogen bond interactions in the ATP-binding pocket of these enzymes.[14] It is also a common feature in a number of approved drugs.
This important building block can be synthesized from ethyl cyanoacetate and guanidine.[15]
-
Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide from sodium (1.0 g atom) and anhydrous ethanol (250 mL).
-
Addition of Ethyl Cyanoacetate: Cool the solution and add ethyl cyanoacetate (1.0 mol).
-
Guanidine Solution: Prepare a separate solution of sodium ethoxide and add guanidine hydrochloride (1.02 mol). Filter to remove the precipitated sodium chloride.
-
Reaction: Add the clear guanidine filtrate to the ethyl sodiocyanoacetate solution and heat under reflux for 2 hours.
-
Isolation: Evaporate the mixture to dryness. Dissolve the solid product in boiling water and acidify with glacial acetic acid. Upon cooling, the 2,4-diamino-6-hydroxypyrimidine will crystallize.[15]
Structure-Activity Relationships and Data-Driven Design
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates.
Pyrimidine-Based Kinase Inhibitors
Many pyrimidine-based kinase inhibitors target the ATP-binding site. The pyrimidine core often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. Substituents at the 2, 4, and 5-positions are modulated to achieve potency and selectivity.
| Compound Class | Target Kinase(s) | Key Substitutions and SAR Insights | Representative IC₅₀ Values |
| Pyrido[3,4-d]pyrimidines | EGFR | 2,4,6-trisubstitution is common. Potency against EGFR mutants (e.g., T790M, C797S) is highly dependent on the nature of the substituent at the 6-position.[9] | 1.1 - 34 nM for EGFR mutants[9] |
| Pyrrolo[2,3-d]pyrimidines | EGFR, AURKA | 2,4-disubstitution is critical. Halogen substitution can enhance potency.[9] | 3.63 - 63.29 nM for EGFR[9] |
| Indolyl-Pyrimidines | EGFR | Hybrids with a thiazolidinone moiety show enhanced activity. Lipophilicity and electronegativity of substituents on the indole ring are important. | 0.25 - 0.50 µM for EGFR[16] |
| Pyrazolo[3,4-d]pyrimidines | EGFR | Substitution with an imidazole ring can increase anti-proliferative activity. Cyano groups can also contribute to potent inhibition.[7] | 0.034 - 0.135 µM for EGFR[7] |
Pyrimidine-Based Antiviral Agents
Many antiviral drugs are pyrimidine nucleoside analogs. They act by mimicking natural nucleosides and, after intracellular phosphorylation to the triphosphate form, inhibit viral polymerases, leading to chain termination of the growing viral DNA or RNA.[17][18]
| Compound | Virus Target | Mechanism of Action | Representative IC₅₀ Values |
| Lamivudine | HIV, HBV | Nucleoside Reverse Transcriptase Inhibitor (NRTI)[17] | Varies with viral strain and cell type |
| 1,2,3-Triazolyl Nucleoside Analogs | Coxsackie B3 Virus | Inhibition of viral replication | 11.3 - 12.4 µM[19] |
| Pyrrolo[2,3-d]pyrimidine Nucleosides | HCMV, HBV | Inhibition of viral DNA synthesis | 0.7 - 3.7 µg/mL[20] |
Biological Evaluation: From In Vitro Assays to Cellular Activity
The biological evaluation of novel pyrimidine derivatives is a critical step in the drug discovery process. A tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays, is typically employed.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method.
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[19][21]
-
Kinase Reaction: Perform the kinase reaction in a 384-well plate by combining the kinase, substrate, ATP, and the pyrimidine inhibitor at various concentrations in a suitable kinase buffer. Incubate at room temperature for the desired time (e.g., 60 minutes).[21]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[19]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[19]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the inhibitory activity of the compound.
Cell-Based Cytotoxicity and Anti-proliferative Assays
These assays determine the effect of a compound on cell viability and growth. The MTT assay is a widely used colorimetric assay for this purpose.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[23]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and incubate for a specified period (e.g., 48-72 hours).[24]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[22][24]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[25]
Signaling Pathways and Mechanisms of Action
Visualizing the biological context in which pyrimidine-based drugs exert their effects is crucial for understanding their mechanism of action and for designing next-generation inhibitors.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades like the MAPK and PI3K-Akt pathways, promoting cell proliferation and survival. Many pyrimidine-based inhibitors target the ATP-binding pocket of the EGFR kinase domain, preventing its activation.[26][27]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.
Mechanism of Pyrimidine Nucleoside Antivirals
Pyrimidine nucleoside analogs are prodrugs that, once inside a host cell, are phosphorylated by host and/or viral kinases to their active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain by the viral polymerase. Incorporation of the analog leads to chain termination, thus halting viral replication.[28][29]
Caption: Mechanism of action of pyrimidine nucleoside antivirals.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its enduring relevance in medicinal chemistry. The classical synthetic routes, such as the Biginelli and Pinner reactions, remain powerful tools, and their continuous optimization through modern techniques like microwave-assisted synthesis and green chemistry approaches will undoubtedly lead to the discovery of even more diverse and potent pyrimidine-based drug candidates. As our understanding of the molecular drivers of disease deepens, the rational design of pyrimidine derivatives, guided by quantitative structure-activity relationships and a thorough understanding of their mechanisms of action, will be paramount in addressing the unmet medical needs of the future.
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Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). Molecules, 26(12), 3665. [Link]
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Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2020). Molecules, 25(23), 5727. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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EGFR enzyme IC50 values for lead compound 1 and its analogues. (n.d.). ResearchGate. Retrieved from [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts, 13(1), 180. [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). Molecular Systems Biology, 3, 120. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances, 14(4), 2415-2435. [Link]
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Synthesis and anti-DNA Viral Activities in Vitro of Certain 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d D Pyrimidine Nucleosides. (1994). Journal of Medicinal Chemistry, 37(6), 821-828. [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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CDK9/CyclinK Kinase Assay. (n.d.). ResearchGate. Retrieved from [Link]
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Signaling pathways and effects of EGFR. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. (2002). Journal of Combinatorial Chemistry, 4(2), 114-123. [Link]
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Targeting the EGFR signaling pathway in cancer therapy. (2014). Signal Transduction and Targeted Therapy, 5(1), 5. [Link]
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Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). Journal of Al-Nahrain University, 16(2), 84-92. [Link]
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Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved from [Link]
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Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2008). European Journal of Organic Chemistry, 2008(12), 2090-2098. [Link]
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MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
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2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]
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Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2001). Journal of Combinatorial Chemistry, 3(6), 604-611. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(11), 2947. [Link]
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Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. (2017). Journal of Chemical and Pharmaceutical Research, 9(11), 163-168. [Link]
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Methodological & Application
Application Notes and Protocols: Versatile Synthesis of Bioactive Uracil Derivatives from 6-(Bromomethyl)uracil
Introduction: The Strategic Importance of 6-(Bromomethyl)uracil
In the landscape of medicinal chemistry and drug development, the uracil scaffold is a cornerstone, forming the basis of numerous therapeutic agents with activities spanning antiviral, anticancer, and antimicrobial applications.[1][2][3] The strategic functionalization of the uracil ring is paramount to modulating biological activity and optimizing pharmacokinetic properties. Among the various activated uracil precursors, 6-(bromomethyl)uracil stands out as a particularly versatile and powerful intermediate. Its utility stems from the presence of a primary alkyl bromide directly attached to the pyrimidine ring. This bromomethyl group serves as a potent electrophilic handle, readily participating in nucleophilic substitution reactions to forge new carbon-heteroatom bonds. This guide provides a detailed exploration of the core synthetic protocols for derivatizing 6-(bromomethyl)uracil, grounded in mechanistic principles and field-proven methodologies.
Pillar 1: The Core Mechanism - SN2 Displacement
The synthetic utility of 6-(bromomethyl)uracil is overwhelmingly dictated by the bimolecular nucleophilic substitution (SN2) reaction mechanism.[4][5] The C6-methylene carbon is electron-deficient (electrophilic) due to the electron-withdrawing effect of the adjacent bromine atom. This allows a diverse range of nucleophiles (electron-rich species) to attack this carbon.
Causality of the SN2 Pathway:
-
Unhindered Primary Halide: The target carbon is primary, minimizing steric hindrance and allowing for facile "backside attack" by the nucleophile.[6][7]
-
Excellent Leaving Group: The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, which is a prerequisite for an efficient SN2 reaction.[4][7]
-
Concerted Mechanism: The reaction proceeds in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-bromine bond breaks.[4][5] This process occurs through a high-energy transition state.
Caption: General SN2 mechanism for derivatization of 6-(bromomethyl)uracil.
Pillar 2: Synthetic Protocols & Experimental Design
The choice of nucleophile dictates the class of derivative formed. Below are detailed, self-validating protocols for the synthesis of key derivative classes.
Protocol 1: Synthesis of 6-(Aminomethyl)uracil Derivatives (N-Substitution)
This protocol is fundamental for creating derivatives with potential applications as DNA polymerase inhibitors or other enzyme-targeted agents.[8] The reaction involves the direct displacement of the bromide with a primary or secondary amine.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-(bromomethyl)uracil (1.0 eq.) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or a non-nucleophilic organic base like triethylamine (Et₃N, 2.0 eq.).
-
Expertise & Causality: The base is crucial. It neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. Without a base, the HBr would protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.
-
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq.) to the suspension.
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The optimal temperature depends on the reactivity of the specific amine.
-
Self-Validation (Reaction Monitoring): Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be Dichloromethane:Methanol (e.g., 95:5 v/v). The product spot should appear, and the starting material spot should diminish over time.
-
Work-up & Isolation:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts (e.g., K₂CO₃).
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Redissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification & Characterization: Purify the crude product via column chromatography on silica gel or by recrystallization to obtain the pure 6-(aminomethyl)uracil derivative. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 6-(Alkoxymethyl)uracil Ethers (O-Substitution via Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and reliable method for forming ethers.[6][9][10] In this context, it is used to couple alcohols or phenols with 6-(bromomethyl)uracil.
Step-by-Step Methodology:
-
Alkoxide Formation (The Critical Step):
-
For Unactivated Alcohols: In a dry flask under an inert atmosphere, add the alcohol (1.2 eq.) to a suspension of a strong base like sodium hydride (NaH, 1.2 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C.[11]
-
For Phenols/Activated Alcohols: A weaker base like potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile or DMF is often sufficient.[11]
-
Expertise & Causality: Alcohols are generally poor nucleophiles. They must first be deprotonated to form the much more nucleophilic alkoxide ion (RO⁻). NaH is a powerful, non-reversible base ideal for this purpose with simple alcohols.[9][11]
-
-
Reaction with Electrophile: Once the alkoxide formation is complete (cessation of H₂ gas evolution if using NaH), add a solution of 6-(bromomethyl)uracil (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours.
-
Self-Validation (Reaction Monitoring): Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up & Isolation:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining base (especially NaH).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: Purify the crude ether derivative by column chromatography on silica gel. Confirm the structure and purity using appropriate spectroscopic methods.
Protocol 3: Synthesis of 6-(Thioalkyl)uracil Derivatives (S-Substitution)
Thiolates are exceptionally potent nucleophiles, making the synthesis of thioethers from 6-(bromomethyl)uracil a highly efficient process. These derivatives are of significant interest, with many analogues showing potent antiviral activity.[12][13]
Step-by-Step Methodology:
-
Thiolate Formation: In a suitable flask, dissolve the thiol (1.1 eq.) in a solvent like ethanol or DMF. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydroxide (NaOH, 1.1 eq.) and stir for 15-30 minutes at room temperature.
-
Expertise & Causality: Thiols are more acidic than alcohols, so a weaker base is generally sufficient to generate the highly nucleophilic thiolate anion (RS⁻).
-
-
Reaction with Electrophile: Add 6-(bromomethyl)uracil (1.0 eq.) to the thiolate solution.
-
Reaction Execution: Stir the mixture at room temperature. These reactions are often rapid due to the high nucleophilicity of the thiolate.
-
Self-Validation (Reaction Monitoring): Monitor the reaction by TLC. It is often complete within 1-4 hours.
-
Work-up & Isolation:
-
Remove the solvent under reduced pressure.
-
Add water to the residue, which may cause the product to precipitate. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification & Characterization: Purify the crude thioether by recrystallization or column chromatography and confirm its identity via spectroscopic analysis.
Pillar 3: Visualization & Data Summary
Experimental Workflow Diagram
The following diagram illustrates the divergent synthetic pathways starting from 6-(bromomethyl)uracil.
Caption: Synthetic pathways for derivatizing 6-(bromomethyl)uracil.
Summary of Reaction Conditions
| Derivative Class | Nucleophile (Nu:) | Typical Base | Typical Solvent(s) | General Conditions |
| N-Substituted | Primary/Secondary Amine | K₂CO₃, Et₃N | DMF, Acetonitrile | 25-60 °C, 4-12 h |
| O-Substituted | Alcohol, Phenol | NaH, K₂CO₃ | Anhydrous THF, DMF | 0 °C to RT, 6-24 h |
| S-Substituted | Thiol | K₂CO₃, NaOH | Ethanol, DMF | 25 °C, 1-4 h |
Conclusion
6-(Bromomethyl)uracil is a robust and highly valuable starting material for the synthesis of a wide array of biologically relevant molecules. The protocols detailed herein are based on the foundational SN2 reaction and can be adapted for a multitude of nucleophiles. By understanding the underlying mechanistic principles—the need for a base, the activation of nucleophiles, and the choice of solvent—researchers can confidently and efficiently generate libraries of novel 6-substituted uracil derivatives for screening in drug discovery programs. The key to success lies in careful execution, diligent reaction monitoring, and thorough characterization of the final products.
References
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Zhi, C., Long, Z., Gambino, J., Xu, W., Brown, N. C., Barnes, M., Butler, M., LaMarr, W., & Wright, G. E. (2003). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2009). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules. Available at: [Link]
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Bardagı, J. I., & Rossi, R. A. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. Available at: [Link]
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Novikov, M. S., & Geisman, A. N. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Novikov, M. S., Ivanov, I. A., Goudov, V. V., Valuev-Elliston, V. T., & Ozerov, A. A. (2020). Uracil derivatives as non-nucleoside inhibitors of viral infections. ScienceDirect. Available at: [Link]
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El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society. Available at: [Link]
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Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Available at: [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
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El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. (n.d.). Nucleophilic Substitution Reactions. King Saud University. Available at: [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]
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Ohkuma, T., Abe, H., & Matsuda, A. (2001). Stereo- and regioselective radical cyclization of 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil nucleosides: synthesis of 1'-alpha-hydroxymethyl nucleosides. Nucleic Acids Research Supplement. Available at: [Link]
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Bardagí, J. I., & Rossi, R. A. (2009). Advances in the synthesis of 5-and 6-substituted uracil derivatives. Arkivoc. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
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Chad's Prep. (2020). 7.1 SN2 Reaction | Organic Chemistry. YouTube. Available at: [Link]
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Nucleophilic substitution reactions with 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione
An In-Depth Guide to Nucleophilic Substitution Reactions with 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione
Prepared by a Senior Application Scientist
Introduction: The Versatility of a Reactive Uracil Synthon
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents.[1] this compound, commonly known as 6-(bromomethyl)uracil, stands out as a highly valuable and reactive intermediate.[2] Its utility stems from the presence of a bromomethyl group at the C6 position, which acts as a potent electrophilic handle. This feature allows for the facile introduction of a vast array of functional groups through nucleophilic substitution, making it an essential building block for constructing complex molecules with potential biological activity.
The pyrimidine ring is a key component of nucleobases, and its derivatives are known to exhibit diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.[3][4][5] The ability to strategically modify the uracil core at the C6 position via the reactive bromomethyl group provides chemists with a direct route to novel analogues and compound libraries for drug discovery programs.[6][7][8] This guide provides a comprehensive overview of the reactivity, applications, and detailed protocols for leveraging 6-(bromomethyl)uracil in synthetic chemistry.
Core Principles of Reactivity
The synthetic power of 6-(bromomethyl)uracil is rooted in its distinct electronic and structural features. The reactivity is dominated by the carbon atom of the bromomethyl group, which is a prime target for nucleophilic attack.
The Electrophilic Methylene Carbon
The carbon atom in the -CH₂Br group is highly electrophilic. This is a consequence of two main electronic effects:
-
Inductive Effect of Bromine: Bromine is an electronegative atom that withdraws electron density from the adjacent carbon, creating a partial positive charge (δ+).
-
Electron-Withdrawing Pyrimidine Ring: The pyrimidine ring, with its two nitrogen atoms and two carbonyl groups, is strongly electron-withdrawing. This effect is transmitted to the C6 position, further depleting electron density from the methylene carbon and enhancing its susceptibility to nucleophilic attack.[9]
The SN2 Reaction Pathway
Reactions with 6-(bromomethyl)uracil typically proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[9][10] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral. The bromide ion is displaced simultaneously. The efficiency of this process is heavily reliant on the bromide ion's ability to act as a good leaving group, which it does due to its large size and the stability of the resulting Br⁻ anion. The reactivity of bromomethyl compounds is generally higher than their chloromethyl counterparts in Sɴ2 reactions.[11]
Caption: General Sɴ2 mechanism for nucleophilic substitution on 6-(bromomethyl)uracil.
Factors Influencing the Reaction
The success of a nucleophilic substitution reaction with 6-(bromomethyl)uracil depends on several critical parameters:
-
The Nucleophile: A wide range of nucleophiles can be employed, leading to diverse product classes. Stronger nucleophiles generally lead to faster reaction rates.
-
N-Nucleophiles: Primary and secondary amines, azides, and heterocycles like imidazole.
-
O-Nucleophiles: Alcohols, phenols, and carboxylates (often requiring deprotonation to the more potent alkoxide/phenoxide).
-
S-Nucleophiles: Thiols and thiophenols, which are excellent nucleophiles and typically react under mild basic conditions.
-
C-Nucleophiles: Enolates and organometallic reagents, though these may require more specialized conditions.
-
-
The Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[12] They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare," enhancing its nucleophilicity. They also help to dissolve the sparingly soluble 6-(bromomethyl)uracil.
-
The Base: When using protic nucleophiles (e.g., R-OH, R-SH, R₂-NH), a base is required. It serves two purposes: to deprotonate the nucleophile, increasing its reactivity, and to neutralize the HBr byproduct generated during the reaction. Non-nucleophilic bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N) are commonly used to avoid competing with the primary nucleophile.
-
Temperature: Most reactions proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C). Higher temperatures can accelerate the reaction but may also promote side reactions or degradation.
Applications in Drug Discovery and Medicinal Chemistry
The functionalization of 6-(bromomethyl)uracil is a key strategy in the synthesis of novel therapeutic agents. The resulting 6-substituted uracil derivatives have been investigated for a range of biological activities.
| Application Area | Nucleophile Type | Resulting Structure | Biological Relevance & Example |
| Anticancer Agents | Amines, Thiols | 6-(Aminomethyl)uracils, 6-(Thiomethyl)uracils | The introduction of side chains can create compounds that act as alkylating agents or enzyme inhibitors. Derivatives have shown antiproliferative activity.[6][7] |
| Antiviral Agents | Phenoxides, N-heterocycles | 6-(Phenoxymethyl)uracils, 6-(Heterocyclylmethyl)uracils | Modification at the C6 position has been explored to develop inhibitors of viral enzymes, such as DNA polymerase in human cytomegalovirus (HCMV).[13] |
| Enzyme Inhibitors | Substituted Amines | 6-{[ω-(Substituted amino)alkyl]aminomethyl}uracils | Used to synthesize bifunctional inhibitors that can span the active sites of enzymes like acetylcholinesterase, relevant for Alzheimer's disease treatment.[14] |
| Molecular Probes | Azides (for click chemistry), Fluorophores | 6-(Azidomethyl)uracils, 6-(Fluorescent-tag-methyl)uracils | Enables the creation of uracil-based probes for studying biological systems or for use in diagnostic assays. |
Experimental Protocols
Safety Precaution: this compound is a reactive alkylating agent and a potential lachrymator. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.
Protocol 1: General Procedure for S-Alkylation with a Thiol
This protocol describes a typical reaction between 6-(bromomethyl)uracil and a generic thiol (R-SH) to form a 6-(thiomethyl)uracil derivative.
Materials:
-
This compound (1.0 eq.)
-
Thiol (R-SH) (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-(bromomethyl)uracil (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent). Stir the suspension at room temperature.
-
Nucleophile Addition: Add the thiol (1.1 eq.) dropwise to the stirring suspension.
-
Causality Note: Adding the thiol to the base suspension allows for the in-situ formation of the more nucleophilic thiolate anion (RS⁻), which then readily attacks the electrophile.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane/ethyl acetate as the mobile phase). The reaction is typically complete within 2-6 hours.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot on the TLC plate validates that the reaction is proceeding.
-
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Causality Note: Extraction with an organic solvent separates the desired product from the inorganic salts (K₂CO₃, KBr) and the highly polar DMF solvent, which preferentially remain in the aqueous phase.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality Note: The water wash removes residual DMF, while the brine wash helps to remove residual water from the organic layer, facilitating drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization to afford the pure 6-(substituted-thiomethyl)uracil derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for a typical S-alkylation reaction.
Protocol 2: General Procedure for N-Alkylation with an Amine
This protocol describes the reaction with a primary or secondary amine (R¹R²NH).
Materials:
-
This compound (1.0 eq.)
-
Amine (R¹R²NH) (2.2 eq.)
-
Acetonitrile or DMF, anhydrous
-
Other materials are similar to Protocol 1.
Procedure:
-
Reaction Setup: Dissolve or suspend 6-(bromomethyl)uracil (1.0 eq.) in anhydrous acetonitrile or DMF in a round-bottom flask with a magnetic stir bar.
-
Nucleophile Addition: Add the amine (2.2 eq.) to the mixture. The reaction is often performed at 0 °C initially and then allowed to warm to room temperature.
-
Causality Note: Two equivalents of the amine are used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HBr formed during the reaction, preventing the formation of an unreactive ammonium salt from the starting amine.
-
-
Reaction Monitoring, Work-up, Purification, and Characterization: Follow steps 4-10 as described in Protocol 1. The work-up may require an initial wash with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a base wash (NaHCO₃) to ensure the product is in its neutral form before extraction.
Troubleshooting and Key Considerations
-
Low Solubility: 6-(bromomethyl)uracil is sparingly soluble in many solvents. Using DMF or DMSO, sometimes with gentle warming, can overcome this issue.
-
Competing N-Alkylation: Under strongly basic conditions, there is a possibility of alkylation at the N1 or N3 positions of the uracil ring. Using a mild, non-nucleophilic base like K₂CO₃ and carefully controlled stoichiometry minimizes this side reaction.
-
Debromination: In some cases, particularly with certain nucleophiles or reaction conditions, reductive debromination can occur, leading to the formation of 6-methyluracil as a byproduct.[15]
-
Product Purification: The polarity of the final product can vary significantly depending on the introduced nucleophile. A careful selection of the solvent system for TLC and column chromatography is crucial for successful purification.
Conclusion
This compound is a powerful and versatile electrophile for the synthesis of a wide array of 6-substituted uracil derivatives. Its predictable reactivity via the Sɴ2 mechanism allows for the controlled installation of diverse functionalities. By understanding the core principles of its reactivity and carefully selecting reaction conditions, researchers can effectively utilize this building block to construct novel molecules for applications in drug discovery, chemical biology, and materials science. The protocols provided herein serve as a robust starting point for the exploration of this valuable synthetic tool.
References
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Ogawa, A., et al. (1988). Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl). Chemical and Pharmaceutical Bulletin, 36(10), 3886-3893. [Link]
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Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]
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Koval'skaya, S. S., et al. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2019(2), M1071. [Link]
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Lee, K. H., et al. (1977). Antitumor Agents. 25. Synthesis and Antitumor Activity of Uracil and Thymine Alpha-Methylene-Gamma-Lactones and Related Derivatives. Journal of Medicinal Chemistry, 20(7), 911-914. [Link]
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Paramonova, M. P., et al. (2023). Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-Naphthalenylmethyl Uracil Derivatives and Their Analogues as Probable Inhibitors of Human Cytomegalovirus Replication. Pharmaceutical Chemistry Journal, 56, 1449–1457. [Link]
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Brown, D. J., & Lee, T. C. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 214-219. [Link]
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Thompson, M. D., et al. (1997). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 40(5), 766-770. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Li, E., et al. (2010). 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. Acta Crystallographica Section E, 66(Pt 7), o1699. [Link]
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Donleavy, J. J., & Kise, M. A. (1943). 6-methyluracil. Organic Syntheses, 23, 67. [Link]
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Obika, S., et al. (2001). Stereo- and regioselective radical cyclization of 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil nucleosides: synthesis of 1'-alpha-hydroxymethyl nucleosides. Nucleic Acids Research Supplement, (1), 3-4. [Link]
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Nassar, I. F., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(3), 103666. [Link]
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Novikov, M. S., & Geisman, A. N. (2014). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 49, 1426–1450. [Link]
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ResearchGate. (2017). Uracil as a Target for Nucleophilic and Electrophilic Reagents. PDF Document. [Link]
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Kumar, P., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14, 14036-14041. [Link]
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Klyukin, K., et al. (2022). Nucleophilic Substitution Reactions in the [B₃H₈]⁻ Anion in the Presence of Lewis Acids. Molecules, 27(21), 7248. [Link]
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Postigo, A., & Ferreri, C. (2007). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Mini-Reviews in Organic Chemistry, 4(4), 325-342. [Link]
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Gámez-Montaño, R., et al. (2018). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 9(6), 1327–1339. [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reactions. Scientific Diagram. Retrieved January 16, 2026, from [Link]
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Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6336. [Link]
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Al-dujaili, L. J., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13, 33261-33282. [Link]
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Ranjbar-Karimi, R., & Mohammadi, K. (2021). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 45(3), 1599-1608. [Link]
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The Strategic Intermediate: 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione in the Pursuit of Potent Kinase Inhibitors
Introduction: The Versatility of the Pyrimidine Scaffold in Kinase Inhibition
In the landscape of modern oncology and drug discovery, protein kinases have emerged as critical targets due to their central role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making the development of specific and potent kinase inhibitors a cornerstone of targeted cancer therapy.[2] The pyrimidine ring system, a fundamental component of DNA and RNA, serves as a privileged scaffold in the design of such inhibitors. Its ability to mimic the adenine ring of ATP allows pyrimidine-based molecules to competitively bind to the ATP-binding site of kinases, thereby blocking their catalytic function.[3]
Among the myriad of pyrimidine-based intermediates, 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione , also known as 6-(bromomethyl)uracil, stands out as a particularly valuable and versatile building block. The presence of a reactive bromomethyl group at the C6 position provides a chemical handle for the strategic introduction of various substituents, enabling the exploration of a vast chemical space and the fine-tuning of inhibitor potency and selectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this key intermediate in the development of novel kinase inhibitors, with a focus on targeting critical cell cycle regulators like Polo-like Kinase 1 (PLK1) and Cyclin-Dependent Kinases (CDKs).
PART 1: Synthesis and Characterization of this compound
The synthesis of this compound is a two-step process commencing with the commercially available 6-methyluracil. The process involves the radical bromination of the methyl group, a reaction that requires careful control of conditions to ensure high yield and purity.
Experimental Protocol 1: Synthesis of this compound
Materials:
-
6-Methyluracil
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Dichloromethane (DCM)
-
Methanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methyluracil (1 equivalent). Suspend the 6-methyluracil in anhydrous acetonitrile.
-
Addition of Reagents: To the suspension, add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon). Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes. The disappearance of the 6-methyluracil spot and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up: Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the succinimide.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system such as dichloromethane/methanol or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.[4]
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (DMSO-d₆): Expected signals include a singlet for the bromomethyl protons (-CH₂Br) around 4.3-4.5 ppm, a singlet for the C5-H proton around 5.8-6.0 ppm, and broad singlets for the N1-H and N3-H protons.[5]
-
¹³C NMR (DMSO-d₆): Characteristic signals for the bromomethyl carbon, the pyrimidine ring carbons, and the carbonyl carbons are expected.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₅H₅BrN₂O₂).
Safety and Handling:
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
PART 2: Application in the Synthesis of Kinase Inhibitors
The true utility of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse library of potential kinase inhibitors. The electrophilic bromomethyl group readily undergoes nucleophilic substitution with various amines, thiols, and other nucleophiles, allowing for the introduction of a wide range of functional groups at the C6 position. This section provides a general protocol for the synthesis of 6-(aminomethyl)pyrimidine derivatives, which are common motifs in kinase inhibitors.
Experimental Protocol 2: General Procedure for the Synthesis of 6-(Substituted-aminomethyl)pyrimidine Kinase Inhibitors
Materials:
-
This compound
-
Desired primary or secondary amine (1-1.2 equivalents)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add the desired amine (1-1.2 equivalents) to the solution, followed by the dropwise addition of the non-nucleophilic base (e.g., DIPEA).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring the Reaction: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired 6-(substituted-aminomethyl)pyrimidine derivative.
This general protocol can be adapted for a wide variety of amines to generate a library of compounds for screening against different kinases.
Targeting Key Cell Cycle Kinases: PLK1 and CDK2
Inhibitors derived from the this compound scaffold have shown promise against several kinase targets, most notably those involved in cell cycle regulation, such as Polo-like Kinase 1 (PLK1) and Cyclin-Dependent Kinase 2 (CDK2).
Polo-like Kinase 1 (PLK1)
PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[7][8] Its overexpression is frequently observed in various cancers and is often associated with poor prognosis, making it an attractive therapeutic target.[1][9]
PLK1 Signaling Pathway Overview
Caption: PLK1 signaling pathway in cell cycle progression.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a key driver of the G1/S phase transition and S phase progression.[10][11] Its aberrant activity is a common feature in cancer, leading to uncontrolled cell proliferation.[12] Therefore, CDK2 is a well-validated target for anticancer drug development.[2]
CDK2 Signaling Pathway Overview
Caption: CDK2 signaling pathway in G1/S transition.
Data Presentation: Inhibitory Activities of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyrimidine-based kinase inhibitors, showcasing the potential of this scaffold in achieving high potency.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |
| Pyrazolo[4,3-h]quinazoline | PLK1 | - | HCT116 | - | [9] |
| 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides | PLK1 | 219 | - | - | [13] |
| 2,4,5,6-tetrasubstituted pyrimidine | CDK2 | - | Various | - | [2] |
| Benzamide derivatives | CDK2 | - | MDA-MB-468 | - | [12] |
| 2,4-diaminopyrimidine derivatives | CDK7 | 7.21 | MV4-11 | - | [14] |
Note: Specific IC₅₀ values for inhibitors directly synthesized from this compound are often proprietary or found within extensive patent literature. The data presented here is for structurally related pyrimidine-based inhibitors to demonstrate the scaffold's potential.
Conclusion and Future Perspectives
This compound is a highly valuable and reactive intermediate for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the facile introduction of diverse chemical moieties at the C6 position make it an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization. The demonstrated activity of pyrimidine-based compounds against critical cancer targets like PLK1 and CDKs underscores the continued importance of this scaffold in drug discovery. Future work in this area will likely focus on the development of highly selective inhibitors to minimize off-target effects and the exploration of novel substitution patterns to overcome drug resistance. The protocols and information provided in this application note serve as a foundational guide for researchers aiming to leverage the potential of this compound in the ongoing quest for more effective and targeted cancer therapies.
References
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A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Green Chemistry, 25(1), 209-217. [17] ResearchGate. (n.d.). Ribbon diagram of CDK2-cyclin A structure and location of the interface domain. Retrieved from [Link] [18] ResearchGate. (n.d.). Crystal structure, spectroscopic and electronic features of 6-(Chloromethyl)uracil. Retrieved from [Link] [19] ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt, 3 h (96 %). Retrieved from [Link] [4] Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-370. [11] Wikipedia. (2024). Cyclin-dependent kinase. Retrieved from [Link] [1] Ma'ayan Lab. (n.d.). PLK1 Gene. Retrieved from [Link] [20] GeneCards. (n.d.). CDK2 Gene. Retrieved from [Link] [21] ResearchGate. (n.d.). The structure of monomeric CDK2. (A) Schematic diagram showing the structure of monomeric CDK2 using coordinates 4KD1. Retrieved from [Link] [22] Thomas, A. P., et al. (1998). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(22), 4193-4203. [23] Donleavy, J. J., & Kise, M. A. (1941). 6-METHYLURACIL. Organic Syntheses, 21, 76. [24] Google Patents. (n.d.). CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil. Retrieved from [2] Al-Ostoot, F. H., et al. (2019). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. Medicinal Chemistry Research, 28(1), 104-118. [25] Mondal, S., et al. (2023). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Publishing. 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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link] [28] National Institutes of Health. (2022). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Retrieved from [Link] [29] Sun, L., et al. (2003). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(13), 2201-2205. [30] National Institutes of Health. (2019). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Retrieved from [Link] [31] National Institutes of Health. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link] [32] ResearchGate. (n.d.). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Retrieved from [Link] [5] Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000300). Retrieved from [Link] Sci-Hub. (n.d.). SYNTHESIS OF URACIL, 6-METHYLURACIL AND SOME DIHYDROURACILS. Retrieved from [Link] PubMed. (2001). Stereo- and regioselective radical cyclization of 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil nucleosides: synthesis of 1'. Retrieved from [Link] [33] National Institutes of Health. (2013). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Retrieved from [Link] [34] National Institutes of Health. (2014). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]
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- 28. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application of 6-(Bromomethyl)uracil in the Synthesis of Novel Antiviral Agents
Introduction
The relentless emergence of viral diseases and the development of drug-resistant viral strains necessitate the continuous innovation of potent antiviral therapeutics. Uracil and its derivatives have long been a cornerstone in the development of antiviral drugs, acting through various mechanisms, most notably as inhibitors of viral enzymes essential for replication[1]. The strategic functionalization of the uracil scaffold, particularly at the C6 position, has proven to be a fruitful avenue for the discovery of novel antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2][3][4][5].
6-(Bromomethyl)uracil is a highly reactive and versatile synthetic intermediate. The presence of the bromomethyl group provides an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional moieties. This reactivity makes 6-(bromomethyl)uracil a valuable building block for the synthesis of diverse libraries of 6-substituted uracil derivatives, including acyclic nucleoside analogs with potential antiviral activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-(bromomethyl)uracil in the synthesis of antiviral drug candidates. It details the synthesis of the key intermediate and its subsequent application in the preparation of a target acyclic nucleoside phosphonate, a class of compounds known for their broad-spectrum antiviral properties[6].
Chemical Properties and Reactivity of 6-(Bromomethyl)uracil
The synthetic utility of 6-(bromomethyl)uracil is primarily dictated by the reactivity of the C-Br bond in the methyl substituent at the C6 position of the uracil ring. This benzylic-like bromide is susceptible to nucleophilic attack, making it an ideal precursor for introducing various side chains that can modulate the biological activity of the resulting molecule.
The electron-withdrawing nature of the adjacent uracil ring enhances the electrophilicity of the methylene carbon, facilitating its reaction with a wide range of nucleophiles, including amines, thiols, and phosphites. This reactivity is central to its application in constructing libraries of potential antiviral compounds for structure-activity relationship (SAR) studies.
Synthesis of 6-(Bromomethyl)uracil: A Key Intermediate
A common and practical route to 6-(bromomethyl)uracil involves the bromination of a suitable precursor, such as 6-methyluracil or 6-(hydroxymethyl)uracil. While direct bromination of 6-methyluracil can be challenging due to the need for radical initiators and potential side reactions, the conversion of 6-(hydroxymethyl)uracil to its bromo-derivative is a more controlled and widely used approach.
Protocol 1: Synthesis of 6-(Hydroxymethyl)uracil
6-(Hydroxymethyl)uracil can be prepared from commercially available 6-methyluracil via oxidation.
Materials:
-
6-Methyluracil
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
Procedure:
-
A mixture of 6-methyluracil and a slight molar excess of selenium dioxide in a mixture of dioxane and water is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated selenium is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude 6-(hydroxymethyl)uracil, which can be purified by recrystallization.
Protocol 2: Synthesis of 6-(Bromomethyl)uracil from 6-(Hydroxymethyl)uracil
The conversion of the hydroxyl group to a bromo group can be achieved using standard brominating agents.
Materials:
-
6-(Hydroxymethyl)uracil
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform)
Procedure:
-
6-(Hydroxymethyl)uracil is suspended in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled in an ice bath, and a solution of the brominating agent (e.g., PBr₃) in the same solvent is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of ice-water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 6-(bromomethyl)uracil.
Application in the Synthesis of an Acyclic Nucleoside Phosphonate
Acyclic nucleoside phosphonates are a class of potent antiviral agents that mimic natural nucleosides but lack the cyclic sugar moiety. Their mechanism of action often involves the inhibition of viral DNA polymerases or reverse transcriptases[6]. The synthesis of a 6-substituted uracil acyclic nucleoside phosphonate from 6-(bromomethyl)uracil exemplifies the utility of this intermediate.
The key step in this synthesis is the Arbuzov reaction between 6-(bromomethyl)uracil and a trialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester.
Experimental Workflow for Acyclic Nucleoside Phosphonate Synthesis
Caption: Synthetic workflow from 6-methyluracil to a target antiviral analog.
Protocol 3: Synthesis of Diethyl (Uracil-6-ylmethyl)phosphonate
This protocol describes the formation of the carbon-phosphorus bond via the Michaelis-Arbuzov reaction.
Materials:
-
6-(Bromomethyl)uracil
-
Triethyl phosphite
-
Anhydrous toluene
Procedure:
-
A solution of 6-(bromomethyl)uracil in anhydrous toluene is prepared in a reaction vessel equipped with a reflux condenser and under an inert atmosphere.
-
Triethyl phosphite is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield diethyl (uracil-6-ylmethyl)phosphonate.
Protocol 4: Hydrolysis to (Uracil-6-ylmethyl)phosphonic Acid
The final step is the dealkylation of the phosphonate ester to the corresponding phosphonic acid.
Materials:
-
Diethyl (uracil-6-ylmethyl)phosphonate
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous dichloromethane
-
Methanol or Water
Procedure:
-
The diethyl (uracil-6-ylmethyl)phosphonate is dissolved in anhydrous dichloromethane under an inert atmosphere.
-
The solution is cooled in an ice bath, and bromotrimethylsilane is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent and excess TMSBr are removed under reduced pressure.
-
The residue is then treated with methanol or water to hydrolyze the silyl ester intermediate.
-
The solvent is evaporated to dryness to yield the final product, (uracil-6-ylmethyl)phosphonic acid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 6-(Hydroxymethyl)uracil | C₅H₆N₂O₃ | 142.11 | 70-80 | >300 |
| 6-(Bromomethyl)uracil | C₅H₅BrN₂O₂ | 205.01 | 85-95 | 230-235 (dec.) |
| Diethyl (Uracil-6-ylmethyl)phosphonate | C₉H₁₅N₂O₅P | 262.20 | 75-85 | 188-190 |
| (Uracil-6-ylmethyl)phosphonic acid | C₅H₇N₂O₅P | 206.09 | >90 | >250 (dec.) |
Reaction Mechanism: The Michaelis-Arbuzov Reaction
The key C-P bond-forming step in the synthesis of the acyclic nucleoside phosphonate analog is the Michaelis-Arbuzov reaction. This reaction is a classic method for the synthesis of phosphonates.
Caption: Mechanism of the Michaelis-Arbuzov reaction.
The reaction proceeds via the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic methylene carbon of 6-(bromomethyl)uracil. This initial step forms a phosphonium salt intermediate. Subsequently, the bromide ion acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt in an Sₙ2 reaction, leading to the formation of the stable phosphonate ester and bromoethane as a byproduct.
Conclusion and Future Perspectives
6-(Bromomethyl)uracil stands out as a pivotal intermediate in the synthesis of novel antiviral agents. Its inherent reactivity allows for the straightforward introduction of diverse functionalities at the C6 position of the uracil ring, enabling the exploration of a broad chemical space for antiviral drug discovery. The protocols detailed herein provide a robust framework for the synthesis of 6-(bromomethyl)uracil and its subsequent conversion into a promising acyclic nucleoside phosphonate analog.
The versatility of 6-(bromomethyl)uracil extends beyond the synthesis of phosphonates. It can be readily reacted with a variety of other nucleophiles, such as amines and thiols, to generate extensive libraries of 6-substituted uracil derivatives. These libraries are invaluable for systematic structure-activity relationship studies aimed at identifying novel and potent inhibitors of viral replication. Future research in this area will likely focus on leveraging high-throughput synthesis and screening methodologies in conjunction with the reactivity of 6-(bromomethyl)uracil to accelerate the discovery of next-generation antiviral therapeutics.
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Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules. [Link]
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Stereo- and regioselective radical cyclization of 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil nucleosides: synthesis of 1'-alpha-hydroxymethyl nucleosides. Nucleic Acids Research Supplement. [Link]
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Synthetic and Antiviral Studies on Certain Acyclic Nucleosides of 5-Benzyl-6-Azauracil Derivatives. Nucleosides and Nucleotides. [Link]
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Synthesis and antiviral activity of novel acyclic nucleosides in the 5-alkynyl- and 6-alkylfuro[2,3-d]pyrimidine series. Bioorganic & Medicinal Chemistry. [Link]
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Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses. [Link]
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Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding. Current Pharmaceutical Design. [Link]
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Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme. Journal of Medicinal Chemistry. [Link]
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Scheme 3. Reaction of compound 1 with diethyl phosphite in the presence... ResearchGate. [Link]
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A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry. [Link]
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Nonnucleoside HIV-1 reverse transcriptase inhibitors: Part I. Synthesis and structure-activity relationship of 1-alkoxymethyl-5-alkyl-6-naphthylmethyl uracils as HEPT analogues. Chemical & Pharmaceutical Bulletin. [Link]
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Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine. Journal of Medicinal Chemistry. [Link]
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Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. [Link]
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Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-Naphthalenylmethyl Uracil Derivatives and Their Analogues as Probable Inhibitors of Human Cytomegalovirus Replication. Russian Journal of Bioorganic Chemistry. [Link]
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Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. ResearchGate. [Link]
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Application Notes & Protocols: A Strategic Guide to Developing Novel Anticancer Agents from 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione
Abstract: Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents, including classic anticancer drugs like 5-Fluorouracil.[1][2] This guide focuses on 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-(bromomethyl)uracil, a highly versatile starting material for the synthesis of novel anticancer candidates. The inherent reactivity of the C6-bromomethyl group provides a strategic anchor for introducing chemical diversity through nucleophilic substitution, enabling the systematic exploration of structure-activity relationships (SAR).[3] We present a comprehensive workflow, from the rational synthesis of derivative libraries to their rigorous in vitro evaluation for cytotoxicity and preliminary mechanism of action, including apoptosis and cell cycle arrest. The protocols herein are designed to be robust and self-validating, providing researchers with the technical foundation to identify and advance promising new anticancer agents.
Section 1: The Synthetic Strategy: Leveraging a Reactive Scaffold
The core of this drug discovery program lies in the chemical reactivity of 6-(bromomethyl)uracil.[4][5] The bromomethyl group is an excellent electrophile, making it highly susceptible to substitution by a wide array of nucleophiles (e.g., amines, thiols, phenoxides). This allows for the creation of a diverse library of C6-substituted uracil derivatives, where each new molecule can be tested for its biological activity. This systematic approach is fundamental to understanding how specific chemical modifications influence the compound's ability to kill cancer cells.
The overall experimental pipeline follows a logical progression from chemical synthesis and purification to multi-tiered biological evaluation to identify lead compounds.
Figure 1: High-level workflow for anticancer agent development.
Protocol 1: General Synthesis of C6-Substituted Uracil Derivatives
This protocol describes a general method for the nucleophilic substitution reaction. It is adaptable for various nucleophiles to generate a library of compounds.
Principle: The reaction proceeds via an SN2 mechanism, where a nucleophile displaces the bromide ion from the methylene carbon. The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the cation of the base without deactivating the nucleophile. A mild base is used to deprotonate acidic nucleophiles (like thiols or phenols) or to act as an acid scavenger.
Materials:
-
This compound
-
Nucleophile of choice (e.g., 4-methoxythiophenol, benzylamine, etc.)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks, magnetic stirrer, heating mantle, TLC plates, rotary evaporator.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-(bromomethyl)uracil (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Addition of Reagents: Add the desired nucleophile (1.1 eq) to the solution, followed by anhydrous potassium carbonate (1.5 eq).
-
Rationale: Using a slight excess of the nucleophile ensures the complete consumption of the starting material. Potassium carbonate is a mild base, sufficient to facilitate the reaction without causing unwanted side reactions.[6]
-
-
Reaction Execution: Stir the mixture at room temperature (or gently heat to 50-60 °C if the reaction is sluggish, monitoring by TLC). The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spots.
-
Work-up: Once the reaction is complete (typically 8-24 hours), pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The organic solvent will dissolve the desired product, separating it from the inorganic salts and DMF.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product using either recrystallization or flash column chromatography to yield the pure C6-substituted uracil derivative.[6]
-
Characterization: Confirm the identity and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]
Section 2: Primary Screening for Anticancer Activity
After synthesizing a library of novel compounds, the first critical step is to assess their ability to kill or inhibit the growth of cancer cells. A high-throughput, reliable cytotoxicity assay is essential for this primary screening.
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver).[11][12][13]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Synthesized uracil derivatives (stock solutions in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom plates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds or vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protecting the plate from light.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100
The IC₅₀ value (the concentration of a drug that inhibits cell viability by 50%) is determined by plotting a dose-response curve of % viability versus log concentration and fitting the data to a sigmoidal curve.
| Compound ID | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| Control (Doxorubicin) | 0.8 | 1.2 |
| UR-001 | 5.2 | 8.1 |
| UR-002 | 25.6 | 40.3 |
| UR-003 | > 100 | > 100 |
| UR-004 | 2.5 | 4.7 |
Table 1: Example cytotoxicity data for synthesized uracil derivatives.
Section 3: Investigating the Mechanism of Action
Compounds that demonstrate significant cytotoxicity (e.g., UR-001 and UR-004 from the table above) should be advanced to mechanism of action (MoA) studies. Understanding how a compound induces cell death is crucial for its development. Two common mechanisms are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[16] Flow cytometry analysis of cells stained with both allows for the differentiation of four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
| Cell Population | Description |
| Q1 (Annexin V- / PI+) | Necrotic cells |
| Q2 (Annexin V+ / PI+) | Late apoptotic / Secondary necrotic cells |
| Q3 (Annexin V- / PI-) | Viable cells |
| Q4 (Annexin V+ / PI-) | Early apoptotic cells |
Table 2: Interpretation of Annexin V/PI flow cytometry quadrants.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: The cell cycle consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Anticancer drugs often work by causing cell cycle arrest at a specific checkpoint, preventing cell proliferation. Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted from a stained cell is directly proportional to its DNA content.[17] This allows a flow cytometer to distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[17]
Figure 3: The cell cycle with potential drug-induced arrest points.
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. While gently vortexing, add dropwise ice-cold 70% ethanol to the cell pellet to fix the cells. Incubate at 4°C for at least 30 minutes (or overnight).[18] Ethanol fixation permeabilizes the cells and preserves DNA integrity.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[18] RNase A is crucial to degrade cellular RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.
Data Analysis: The resulting data is displayed as a histogram of cell count versus DNA content. Software (e.g., FlowJo, ModFit) is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 65.2% | 20.5% | 14.3% |
| UR-004 | 20.1% | 15.3% | 64.6% |
Table 3: Example cell cycle analysis data showing G2/M arrest.
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel anticancer agents derived from this compound. This versatile scaffold allows for the creation of large, diverse chemical libraries. By systematically applying the described in vitro assays for cytotoxicity, apoptosis, and cell cycle analysis, researchers can efficiently identify promising lead compounds. Compounds that demonstrate potent and specific activity through a defined mechanism of action can then be prioritized for further preclinical development, including SAR optimization, target identification, and in vivo efficacy studies in animal models.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved from [Link]
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The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved from [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). MDPI. Retrieved from [Link]
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Bioassays for anticancer activities. (2013). PubMed. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (2010). National Center for Biotechnology Information. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. Retrieved from [Link]
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Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]
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Design strategy of new pyrimidine hybrid compounds as anticancer agent. (2023). ResearchGate. Retrieved from [Link]
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Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. (2024). ACS Publications. Retrieved from [Link]
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Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research. Retrieved from [Link]
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Most common methods for the synthesis of uracil in the laboratory. (n.d.). ResearchGate. Retrieved from [Link]
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Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. (2024). American Chemical Society. Retrieved from [Link]
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Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potencies. (2021). Acta Scientific. Retrieved from [Link]
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Guideline for anticancer assays in cells. (2023). ResearchGate. Retrieved from [Link]
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Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. (2022). YouTube. Retrieved from [Link]
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Antitumor Agents. 25. Synthesis and Antitumor Activity of Uracil and Thymine Alpha-Methylene-Gamma-Lactones and Related Derivatives. (1981). PubMed. Retrieved from [Link]
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Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (2020). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Stereo- and regioselective radical cyclization of 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil nucleosides: synthesis of 1'-alpha-hydroxymethyl nucleosides. (1995). PubMed. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Properties of Uracil. (n.d.). BYJU'S. Retrieved from [Link]
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In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]
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Uracil. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][16][19]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved from [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2021). PubMed Central. Retrieved from [Link]
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Uracil (CAS 66-22-8) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
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Application Note & Protocols: Synthesis of Pyrido[2,3-d]pyrimidines from 6-Aminouracil Precursors
Abstract: The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its prevalence in molecules of significant therapeutic interest, including kinase inhibitors and antifolates.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of this valuable scaffold, starting from the readily available and versatile 6-aminouracil precursors. We will explore several robust synthetic strategies, from classic condensation reactions to modern multicomponent approaches, with a focus on the underlying mechanisms, practical experimental protocols, and field-proven insights to ensure successful implementation.
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core
The fusion of pyrimidine and pyridine rings gives rise to four possible pyridopyrimidine isomers, with the pyrido[2,3-d]pyrimidine system being the most extensively studied.[2] This scaffold is a key component in numerous biologically active compounds, demonstrating a wide spectrum of activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Its structural analogy to biogenic purines and pteridines makes it a compelling template for designing enzyme inhibitors, notably against dihydrofolate reductase (DHFR) and various protein kinases.[1][2]
6-Aminouracil and its N-substituted derivatives are ideal starting materials for constructing the pyrido[2,3-d]pyrimidine core. The inherent reactivity of the enamine-like 6-amino group and the nucleophilic C5 position allows for the annulation of the pyridine ring through various cyclization strategies.[2] This guide details the most effective and widely adopted methods for this transformation.
Caption: General synthetic workflow from 6-aminouracil.
Strategy I: Condensation with α,β-Unsaturated Carbonyl Systems
This classical approach involves the reaction of 6-aminouracil with a pre-formed or in situ-generated three-carbon α,β-unsaturated carbonyl component. The reaction can proceed through different mechanistic pathways depending on the specific reactants and conditions.
Mechanism Insight: Michael Addition vs. Hantzsch-type Synthesis
The formation of the pyridine ring typically involves an initial Michael addition. Nucleophilic attack can originate from either the exocyclic C6-amino group or the enamine-activated C5 carbon of the uracil ring. Subsequent intramolecular cyclization and dehydration (or oxidation) yields the final aromatic product.[2][4] In some cases, particularly with β-ketoesters and aldehydes, the reaction follows a Hantzsch-type pyridine synthesis pathway, where the 6-aminouracil acts as the enamine component.[5]
Protocol 1: Reaction with α,β-Unsaturated Ketones (Chalcones)
This method is effective for synthesizing 5,7-diaryl-substituted pyrido[2,3-d]pyrimidines. The reaction often yields a mixture of the final aromatic product and a 5,8-dihydro intermediate, which can be subsequently oxidized.[4]
Step-by-Step Protocol:
-
To a 50 mL round-bottom flask, add 6-aminouracil (or its N-substituted derivative, 10 mmol) and the desired α,β-unsaturated ketone (chalcone, 10 mmol).
-
Add the chosen solvent (e.g., 20 mL of glacial acetic acid or dimethylformamide (DMF)).
-
For Acid Catalysis: Use glacial acetic acid as the solvent and reflux the mixture for 4-8 hours. Acetic acid serves as both the solvent and catalyst, favoring the formation of the dihydro intermediate.[4]
-
For Aromatization: If using DMF, pass a stream of air through the refluxing reaction mixture or add an oxidizing agent like N-bromosuccinimide (NBS) in equimolar amounts to facilitate direct conversion to the aromatic product.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMSO mixture) to obtain the pure pyrido[2,3-d]pyrimidine.
Data Summary Table:
| 6-Aminouracil Derivative | α,β-Unsaturated Ketone | Conditions | Product Type | Yield |
| 6-Aminouracil | 1,3-Diphenylpropenone | Glacial Acetic Acid, Reflux | 5,7-Diphenyl-5,8-dihydro... | Good |
| 6-Amino-2-thiouracil | 1-Phenyl-3-(4-methoxyphenyl)propenone | DMF, Reflux, Air | 5-Phenyl-7-(4-methoxyphenyl)... | Moderate |
| 6-Amino-1,3-dimethyluracil | 1,3-Di(4-chlorophenyl)propenone | DMF, NBS, Reflux | 5,7-Di(4-chlorophenyl)... | Good |
Scientist's Note: The choice of solvent and catalyst is crucial. Acidic conditions tend to stabilize the 5,8-dihydropyridopyrimidine intermediate. For direct aromatization, using a solvent like DMF and an oxidizing agent is more effective.[4]
Strategy II: One-Pot Three-Component Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful, efficient, and environmentally friendly strategy for synthesizing complex molecules in a single step, minimizing waste and saving time.[6][7] The reaction of a 6-aminouracil, an aldehyde, and an active methylene compound (e.g., malononitrile) is a premier example for constructing the pyrido[2,3-d]pyrimidine scaffold.[7]
Mechanism Insight: The Knoevenagel-Michael Cascade
The reaction is believed to proceed through a cascade sequence. First, a Knoevenagel condensation occurs between the aldehyde and malononitrile, catalyzed by a base or nanocatalyst, to form an arylidene-malononitrile intermediate. This is followed by a nucleophilic Michael addition of the C5-carbon of 6-aminouracil to the electron-deficient alkene. The sequence concludes with an intramolecular cyclization of the amino group onto one of the nitrile groups, followed by tautomerization to yield the stable, aromatic pyrido[2,3-d]pyrimidine.[8]
Caption: Mechanism for the three-component synthesis.
Protocol 2: Nanocatalyst-Mediated Three-Component Synthesis
This protocol utilizes a green, heterogeneous catalyst for high efficiency and simple workup.
Step-by-Step Protocol:
-
In a 25 mL flask, combine 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add the solvent (e.g., 5 mL of water or an ethanol/water 1:1 mixture).[7]
-
Add a catalytic amount of nanocrystalline MgO (e.g., 10 mol%).[3] Other reported catalysts include urea or SBA-15-Pr-SO3H.[7][8]
-
Stir the mixture vigorously and heat to 70-80 °C for 1-3 hours. The reaction can also be performed effectively under solvent-free, microwave, or ultrasonic irradiation conditions to accelerate the rate.[2][8]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the mixture. The solid product usually precipitates.
-
Collect the precipitate by filtration, wash thoroughly with water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is often of high purity, but can be recrystallized from ethanol or DMF if necessary.
Data Summary Table:
| Catalyst | Solvent | Conditions | Product Scope | Yield Range |
| Nanocrystalline MgO[3] | Water | 80 °C, 1-2 h | 7-Amino-5-aryl-2,4-dioxo...-6-carbonitriles | 85-95% |
| Urea[7] | EtOH:H₂O | 60 °C, 3-5 h | 7-Amino-5-aryl-2,4-dioxo...-6-carbonitriles | 70-86% |
| Fe₃O₄@SiO₂-IL[8] | Ethanol | Reflux, 1-1.5 h | 5-Indolyl-substituted derivatives | 88-95% |
| Ultrasonic Irradiation[2] | Ethylene Glycol | 20-30 min | 7-Amino-5-aryl-2,4-dioxo...-6-carbonitriles | ~94% |
Scientist's Note: The use of nanocatalysts in green solvents like water or ethanol not only leads to high yields but also simplifies product workup, as the catalyst can often be recovered by filtration and reused. This aligns with the principles of green chemistry.[8]
Strategy III: Condensation with 1,3-Dicarbonyl Compounds
The reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds provides a direct route to pyrido[2,3-d]pyrimidines with substituents at the 5- and 7-positions of the newly formed pyridine ring.
Mechanism Insight: Double Condensation
This reaction proceeds via an initial electrophilic attack on the electron-rich C5 position of the 6-aminouracil by one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a condensation reaction between the C6-amino group and the second carbonyl group, leading to cyclization and dehydration to form the aromatic pyridine ring.[2]
Protocol 3: Reaction with Acetylacetone
This protocol describes the synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione, a foundational structure in this class.
Step-by-Step Protocol:
-
Place 6-aminouracil (10 mmol) and acetylacetone (12 mmol) in a round-bottom flask.
-
Carefully add polyphosphoric acid (PPA) or 85% phosphoric acid (approx. 15 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The acidic solution is then neutralized with a base, such as a concentrated ammonium hydroxide solution or sodium bicarbonate, until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash it extensively with water to remove any inorganic salts.
-
Dry the product. Recrystallization from acetic acid or another suitable solvent can be performed for further purification.
Data Summary Table:
| 6-Aminouracil Derivative | 1,3-Dicarbonyl | Conditions | Product |
| 6-Aminouracil | Acetylacetone | Phosphoric Acid, 110 °C | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
| 6-Amino-1,3-dimethyluracil | Ethyl Acetoacetate | High Temperature, Reflux | 1,3,7-Trimethyl-5-oxo...-2,4-dione |
| 2,4-Diaminopyrimidin-6(1H)-one | 2-Methyl-3-oxopentanal | Phosphoric Acid, 100 °C | 2-Amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-one |
Scientist's Note: With unsymmetrical 1,3-dicarbonyls, the regioselectivity is controlled by the reaction of the more reactive carbonyl group (typically an aldehyde over a ketone) with the C5-position of the pyrimidine ring.[2] The use of a strong dehydrating acid like PPA is often necessary to drive the final cyclization-dehydration step.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information.[Link]
-
Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science.[Link]
-
The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.[Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing.[Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.[Link]
-
General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. ResearchGate.[Link]
-
THE HANTZSCH SYNTHESIS WITH 6-AMINOURACILS : ONE STEP SYNTHESIS OF PYRIDO [2,3-d ] PYRIMIDINES. Japan Science and Technology Agency.[Link]
-
A Facile One-pot Synthesis of Pyrido[2,3-d]pyrimidines and Pyrido[2,3-d:6,5-d′]dipyrimidines. RSC Publishing.[Link]
-
A New Synthetic Method for the Preparation of 5-Deazaflavins and 5-Deaza-I 0-oxaflavins. RSC Publishing.[Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Center for Biotechnology Information.[Link]
-
Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. ResearchGate.[Link]
-
Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. ResearchGate.[Link]
-
Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking. Semantic Scholar.[Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information.[Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing.[Link]
-
Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scirp.org.[Link]
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Troubleshooting & Optimization
Improving yield and purity in 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione synthesis
Technical Support Center: Synthesis of 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support guide for the synthesis of this compound, also known as 6-(bromomethyl)uracil. This molecule is a pivotal intermediate in medicinal chemistry, serving as a versatile building block for a wide array of therapeutic agents due to its reactive bromomethyl group, which is ideal for nucleophilic substitution reactions.[1][2]
The most common synthetic route involves the radical bromination of the 6-methyl group of 6-methyluracil, typically employing N-Bromosuccinimide (NBS) in a non-polar solvent. This process, a variation of the Wohl-Ziegler reaction, requires careful control of reaction parameters to maximize yield and minimize the formation of significant impurities.[3][4]
This guide is structured to provide direct, actionable solutions to common challenges encountered during this synthesis. It is divided into a Troubleshooting Guide for specific experimental issues and a set of Frequently Asked Questions for procedural and mechanistic clarification.
Section 1: Troubleshooting Guide
This section addresses the most common issues that can arise during the synthesis, providing explanations for the underlying causes and concrete steps for resolution.
Q1: Why is my yield of 6-(bromomethyl)uracil consistently low?
Low yield is the most frequent challenge, often stemming from one of three areas: incomplete reaction, competing side reactions, or product degradation.
Possible Cause 1: Incomplete Reaction The radical chain reaction may not have been efficiently initiated or sustained.
-
Solution:
-
Verify Initiator Activity: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide decompose over time. Use a fresh batch of initiator or recrystallize the old batch.
-
Ensure Proper Initiation Conditions: The reaction requires an energy source to initiate the radical chain. Use a high-intensity visible light lamp placed close to the reaction flask or maintain a steady reflux temperature, as recommended for the specific initiator used.[3][5]
-
Check Reagent Purity: Impurities in the starting 6-methyluracil or solvent can quench radicals. Ensure the use of high-purity reagents.
-
Possible Cause 2: Competing Side Reactions The primary competing pathway is the electrophilic bromination of the electron-rich pyrimidine ring at the C5 position.[1][6][7] Over-bromination can also occur.
-
Solution:
-
Use Freshly Recrystallized NBS: NBS can decompose to bromine and succinimide. Free bromine can promote electrophilic aromatic substitution on the uracil ring. Recrystallizing NBS from hot water immediately before use removes these impurities and improves selectivity for the radical pathway.[4]
-
Control Stoichiometry: Use a precise stoichiometry of NBS (typically 1.05 to 1.1 equivalents). Excess NBS significantly increases the risk of both ring bromination and di-bromination of the methyl group.
-
Maintain Anhydrous Conditions: The presence of water can lead to the formation of bromohydrins and hydrolysis of the product to 6-(hydroxymethyl)uracil.[3][4] Use anhydrous solvents and dry glassware.
-
Possible Cause 3: Product Degradation The target compound is a potent lachrymator and is susceptible to hydrolysis and other degradation pathways, especially during workup and purification.
-
Solution:
-
Quench Carefully: After the reaction, quench any unreacted NBS or bromine promptly with a mild reducing agent like an aqueous solution of sodium thiosulfate.[1]
-
Minimize Exposure to Water and Heat: During workup, use cold solutions where possible and minimize the duration of any heating steps (e.g., during solvent evaporation).
-
Prompt Purification: Do not leave the crude product sitting for extended periods. Proceed to purification as soon as the workup is complete.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low product yield.
Q2: My TLC/HPLC shows multiple spots. What are the likely impurities and how can I manage them?
Identifying impurities is crucial for optimizing the reaction and purification strategy.
| Impurity | Chemical Name | Identification Notes | Mitigation & Removal |
| Starting Material | 6-Methyluracil | Typically has a lower Rf than the product. Co-spot with starting material to confirm. | Drive the reaction to completion. Can be removed by recrystallization or silica gel chromatography. |
| Ring Bromination | 5-Bromo-6-methyluracil | Polarity is often similar to the desired product, making separation difficult. | Use highly pure, recrystallized NBS. Avoid excess bromine. Careful silica gel chromatography may be required.[6][7] |
| Di-bromination | 6-(Dibromomethyl)uracil | Less polar (higher Rf) than the desired product. | Use a strict 1.1 equivalent limit of NBS. Can be separated by silica gel chromatography. |
| NBS Byproduct | Succinimide | Highly polar (low Rf). Water-soluble. | Removed during the aqueous workup. |
| Hydrolysis Product | 6-(Hydroxymethyl)uracil | More polar (lower Rf) than the desired product. | Maintain strictly anhydrous conditions throughout the reaction and workup.[3][4] |
Q3: The reaction fails to initiate or proceeds very slowly. What are the potential causes?
A stalled reaction is almost always due to an issue with the radical initiation step.
-
Check Radical Inhibitors: Ensure the solvent is free from radical inhibitors. For example, some grades of CCl₄ or chloroform may contain small amounts of ethanol as a stabilizer, which can interfere. Using a freshly opened bottle of a high-purity solvent is recommended.
-
Degassed Solvent: Dissolved oxygen can act as a radical scavenger. While not always necessary, degassing the solvent by bubbling nitrogen or argon through it for 15-20 minutes before starting the reaction can be beneficial.
-
Ineffective Initiation Source: Ensure your light source is emitting at the correct wavelength and is sufficiently intense. For thermal initiation with AIBN, ensure the reaction temperature is maintained at or above its decomposition temperature (typically >70 °C).
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for the synthesis of 6-(bromomethyl)uracil?
This protocol is a robust starting point that incorporates best practices to maximize yield and purity.
Experimental Protocol: Radical Bromination of 6-Methyluracil
-
Preparation:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 6-methyluracil (1.0 eq).
-
Add anhydrous carbon tetrachloride (CCl₄) or a suitable alternative like acetonitrile.
-
Add freshly recrystallized N-Bromosuccinimide (NBS) (1.1 eq).
-
Finally, add a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).
-
-
Reaction:
-
Place a 250W incandescent lamp approximately 5-10 cm from the flask.
-
Heat the mixture to a gentle reflux (for CCl₄, ~77 °C) while stirring vigorously.
-
Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.
-
-
Workup:
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Filter the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and cool in an ice bath to precipitate the crude product.
-
Filter the crude product and wash it with a small amount of cold saturated aqueous sodium thiosulfate solution to remove any remaining bromine color, followed by cold water.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetonitrile, to yield pure this compound as a white solid.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous CCl₄, CH₃CN | Non-polar solvent favors radical mechanism; must be anhydrous to prevent hydrolysis.[3][4] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ needed for the radical chain reaction.[4] |
| NBS Equivalents | 1.05 - 1.1 eq | Minimizes over-bromination and ring substitution side reactions.[5] |
| Initiator | AIBN or Benzoyl Peroxide (cat.) | Initiates the radical chain upon thermal or photochemical decomposition.[3] |
| Temperature | Reflux (~77 °C for CCl₄) | Provides thermal energy for radical initiation and propagation. |
Q2: What is the underlying mechanism of this bromination reaction?
The reaction proceeds via a free-radical chain mechanism known as the Wohl-Ziegler reaction.[3][4]
Caption: The three stages of the Wohl-Ziegler radical bromination mechanism.
-
Initiation: The initiator (AIBN) decomposes under heat or light to form radicals. These radicals react with NBS to generate a bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 6-methyluracil to form a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain.
-
Termination: The reaction stops when two radicals combine.
Q3: What are the critical safety considerations for this synthesis?
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood. It can decompose over time, releasing bromine.[3]
-
Carbon Tetrachloride (CCl₄): CCl₄ is a known carcinogen and is toxic. It should only be used in a certified chemical fume hood with appropriate personal protective equipment (PPE). Safer alternatives like acetonitrile or cyclohexane should be considered where possible.
-
6-(Bromomethyl)uracil (Product): Brominated organic compounds, particularly benzylic bromides, are often potent lachrymators (tear-inducing agents) and alkylating agents. Handle the final product with extreme care in a fume hood and wear gloves and safety glasses at all times.
References
- BenchChem. (n.d.). Application Note: Electrophilic Bromination of 6-Methyluracil.
- Banerjee, S., et al. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor.
- ResearchGate. (2024). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,....
-
PubChem. (2024). This compound. Retrieved from [Link]
- Kasradze, V. G., et al. (2012). OXIDATIVE HALOGENATION OF 6-METHYLURACIL. Chemistry of Heterocyclic Compounds, 48(7), 1018-1027.
- ResearchGate. (2012). (PDF) Oxidative Halogenation of 6-Methyluracil.
- LibreTexts. (2019). N-Bromosuccinimide.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Arctom Scientific. (n.d.). This compound | Catalog SYX-B40896.
- Parchem. (n.d.). This compound.
- PubChem. (n.d.). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 6-bromo-1-methyl-.
-
Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]
- Google Patents. (n.d.). CN101402609B - Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil.
- PubMed. (2001). Stereo- and regioselective radical cyclization of 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil nucleosides: synthesis of 1'-alpha-hydroxymethyl nucleosides.
- BOC Sciences. (n.d.). 6-(Chloromethyl)-2,4(1H,3H)-Pyrimidinedione: Synthesis & Applications.
- FUJIFILM Wako Chemicals. (n.d.). This compound.
- Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from Journal of Pharmacy & Pharmacognosy Research.
- PubMed Central (PMC). (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
- PubMed. (n.d.). Halogenation of 6-O-cyclouracil Nucleosides.
- PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors.
- PubMed. (n.d.). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine.
- Hebei Guangxing Chemical Co., Ltd. (2026). Efficient 6 Methyl Uracil Synthesis_ Industry Insights & Product Comparison.
- Pearson+. (n.d.). Predict the major product of the following bromination reactions....
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
- 幺米Lab. (n.d.). This compound, 95.0%+.
- CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives.
- MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- Sigma-Aldrich. (n.d.). 6-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OXIDATIVE HALOGENATION OF 6-METHYLURACIL | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Products in Reactions of 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, also commonly known as 6-(bromomethyl)uracil. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify and manage common side products encountered during its reactions. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction: The Reactive Nature of 6-(Bromomethyl)uracil
6-(Bromomethyl)uracil is a valuable reagent in medicinal chemistry, serving as a key building block for a wide range of substituted pyrimidine derivatives with diverse biological activities. Its utility stems from the reactive bromomethyl group at the C6 position, which readily undergoes nucleophilic substitution. However, this reactivity can also lead to the formation of undesired side products, complicating reaction work-ups and compromising the purity of the target compound. This guide will equip you with the knowledge to anticipate, identify, and troubleshoot these common side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Q1: I'm seeing multiple spots on my TLC after reacting 6-(bromomethyl)uracil with a primary or secondary amine. What are the likely side products?
A1: Besides your desired 6-(aminomethyl)uracil product, several side products can form. The most common are:
-
Dimerization Product: The nucleophilic amine can react with two molecules of 6-(bromomethyl)uracil, leading to a dimer. This is more prevalent with primary amines or when the amine is not in sufficient excess.
-
N-Alkylated Isomers: The uracil ring itself contains nucleophilic nitrogen atoms at the N1 and N3 positions. While C6-alkylation is generally favored, competitive N-alkylation can occur, leading to undesired isomers.
-
Hydrolysis Product: If water is present in your reaction mixture, 6-(bromomethyl)uracil can hydrolyze to form 6-(hydroxymethyl)uracil.
Q2: My mass spectrometry results show a peak that is roughly double the mass of my expected product. What could this be?
A2: This is a strong indication of a dimerized product . For example, if you are reacting 6-(bromomethyl)uracil with a primary amine (R-NH₂), the expected product is 6-((R-amino)methyl)uracil. The dimer would be bis((2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)methyl)amine. The exact mass will depend on the starting amine.
Troubleshooting:
-
Increase the Excess of Amine: Using a larger excess of the nucleophilic amine can outcompete the secondary reaction of the initial product with another molecule of 6-(bromomethyl)uracil.
-
Slow Addition: Adding the 6-(bromomethyl)uracil slowly to a solution of the amine can help maintain a high local concentration of the amine, favoring the formation of the desired monomeric product.
Q3: My ¹H NMR spectrum is complex, with more peaks than expected. How can I distinguish between the desired C6-substituted product and N-alkylated isomers?
A3: The key is to carefully analyze the chemical shifts and coupling patterns of the protons on the pyrimidine ring and the newly introduced substituent.
-
C6-Substituted Product (Desired): You will typically observe a singlet for the C5-H proton of the uracil ring and signals corresponding to the methylene bridge and the substituent. The N1-H and N3-H protons of the uracil ring will also be present, often as broad singlets.
-
N-Alkylated Isomers: If alkylation occurs at N1 or N3, the proton on that nitrogen will be absent. Furthermore, the electronic environment of the C5-H and the remaining N-H proton will be altered, leading to different chemical shifts compared to the C6-substituted product. A mixture of N1- and N3-butyl derivatives of 6-methyluracil has been successfully separated by fractional crystallization and column chromatography, indicating that these isomers can be isolated and characterized[1].
Troubleshooting Workflow:
-
Run a 2D NMR Experiment: A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate the protons to their directly attached carbons, helping to assign the signals of the pyrimidine ring. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations (2-3 bonds), which is invaluable for confirming the point of attachment of the substituent.
-
Compare with Literature Data: The table below provides typical ¹H and ¹³C NMR chemical shifts for the starting material and potential products.
Q4: I see a persistent impurity in my product that is more polar than the starting material on my TLC plate. What is it and how can I remove it?
A4: This is likely the hydrolysis product, 6-(hydroxymethyl)uracil . This can form if your reaction solvent or reagents are not sufficiently dry.
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and dry your reagents before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Purification: 6-(Hydroxymethyl)uracil is typically more polar than the desired 6-(aminomethyl) derivative. It can often be separated by column chromatography on silica gel. A more polar eluent system may be required to elute the hydrolysis product if it is present in significant amounts.
Reaction Pathways and Side Product Formation
The following diagram illustrates the intended reaction pathway and the competing side reactions.
Analytical Protocols for Side Product Identification
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To quickly assess the reaction progress and identify the presence of multiple components.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., dichloromethane/methanol, ethyl acetate/hexanes)
-
UV lamp (254 nm)
Procedure:
-
Spot the TLC plate with the starting material, the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.
-
Develop the plate in a suitable mobile phase. The polarity of the mobile phase will need to be optimized based on the polarity of your product.
-
Visualize the spots under a UV lamp.
-
Interpretation: The starting material, 6-(bromomethyl)uracil, will have a certain Rf value. The desired product will typically have a different Rf. The presence of additional spots indicates the formation of side products. The hydrolysis product, being more polar, will have a lower Rf, while less polar side products like some N-alkylated isomers might have a higher Rf.
Protocol 2: NMR Spectroscopy for Structural Elucidation
Objective: To unambiguously identify the structure of the main product and any isolated side products.
Sample Preparation:
-
Purify the main product and any significant side products by column chromatography or recrystallization.
-
Dissolve ~5-10 mg of each compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If the structure is ambiguous, acquire 2D NMR spectra (COSY, HSQC, HMBC).
Data Analysis:
-
Compare the obtained spectra with the data in Table 1.
-
For ¹H NMR, pay close attention to the integration of the signals, the chemical shifts of the C5-H and N-H protons, and the signals corresponding to the substituent.
-
For ¹³C NMR, the chemical shifts of the C5, C6, and the methylene bridge carbons are particularly informative.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Compound | C5-H (δ, ppm) | -CH₂- (δ, ppm) | N1-H (δ, ppm) | N3-H (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | -CH₂- (δ, ppm) |
| 6-(Bromomethyl)uracil | ~5.8 | ~4.2 | ~11.3 | ~11.1 | ~102 | ~150 | ~30 |
| 6-(Aminomethyl)uracil (example) | ~5.5 | ~3.5 | ~10.9 | ~10.8 | ~101 | ~153 | ~45 |
| 6-(Hydroxymethyl)uracil | ~5.5 | ~4.1 | ~10.8 | ~10.7 | ~100 | ~155 | ~58 |
| N1-Alkyl-6-methyluracil (example) | ~5.6 | - | - | ~10.1 | ~102 | ~154 | - |
| Dimer (example) | ~5.5 | ~3.7 | ~10.9 | ~10.8 | ~101 | ~153 | ~50 |
Note: These are approximate values and can vary depending on the specific substituent and solvent. Representative NMR data for various 6-substituted uracils can be found in the literature[2].
Protocol 3: Mass Spectrometry (MS) for Molecular Weight Determination
Objective: To determine the molecular weight of the product and side products.
Sample Preparation:
-
Prepare a dilute solution of the purified compound or the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
For further structural information, perform tandem mass spectrometry (MS/MS) on the parent ions of interest. The fragmentation of uracil derivatives can provide valuable structural insights[3][4].
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) for each component.
-
Compare the observed mass with the calculated exact mass for the expected product and potential side products.
Experimental Workflow for Side Product Analysis
The following diagram outlines a typical workflow for the analysis of a reaction mixture.
Sources
Purification techniques for crude 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione products
Technical Support Center: Purification of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of crude this compound, also known as 6-(bromomethyl)uracil. This molecule is a key intermediate in medicinal chemistry, but its purification can be challenging due to its polarity and the reactivity of the bromomethyl group.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will explore the causality behind each purification step, providing you with robust, field-tested protocols.
Troubleshooting and FAQs
FAQ 1: My crude product is a sticky oil or an amorphous solid that won't crystallize. What should I do?
This phenomenon, known as "oiling out," is a common frustration during crystallization.[3] It typically occurs when the concentration of impurities is high or when the solution is cooled too rapidly, preventing the formation of an ordered crystal lattice. The goal is to first remove the impurities that are inhibiting crystallization.
Root Cause Analysis:
-
High Impurity Load: Residual solvents (e.g., acetic acid from bromination reactions) or non-polar by-products can act as "anti-solvents" for your polar product, preventing proper lattice formation.
-
Rapid Supersaturation: Cooling a solution too quickly can cause the product to crash out of solution as a liquid phase (the oil) instead of forming solid crystals.
Troubleshooting Protocol: Trituration & Recrystallization
-
Initial Cleanup via Trituration:
-
Place the crude oil or amorphous solid in a flask.
-
Add a small volume of a solvent in which your product is expected to be poorly soluble, but impurities are soluble. A non-polar solvent like diethyl ether or hexanes is an excellent starting point.
-
Using a spatula or glass rod, vigorously stir and scrape the material. The goal is to "wash" the impurities into the solvent, hopefully inducing the product to solidify.
-
Filter the resulting solid and wash with a small amount of fresh, cold solvent. Dry the solid under vacuum.
-
-
Systematic Recrystallization: If trituration yields a solid, or if you need to further purify it, proceed with recrystallization.
-
Solvent Screening: Test the solubility of a small amount of your crude solid in various solvents at room temperature and upon heating. Uracil and its derivatives are often soluble in hot water, but sparingly soluble when cold, making it a good candidate.[4] Mixtures like water/ethanol or water/DMF are also effective for polar compounds.[2][5]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution. If the color is intense (yellow/brown), this is the point to add activated charcoal (see FAQ 4).
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Slow Cooling: This is the critical step. Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of large, pure crystals.
-
Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[3] Adding a "seed crystal" from a previous pure batch is also highly effective.[3]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
-
FAQ 2: I'm seeing multiple spots on my TLC. How do I choose the right column chromatography technique?
A complex TLC profile indicates that a more robust separation technique like column chromatography is necessary. The key is to select the right stationary and mobile phases based on the polarity of your compound and the impurities. As a uracil derivative, your target compound is highly polar.[3][6]
Workflow Diagram: Purification Strategy This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purifying crude 6-(bromomethyl)uracil.
Method Selection:
-
Normal-Phase Chromatography (Silica Gel): This is the traditional method but can be challenging for very polar compounds.[3] Silica gel is acidic and can lead to poor separation or even degradation of acid-sensitive molecules.[7]
-
Best For: Separating your product from less polar impurities.
-
Solvent System: Start with a moderately polar system and increase polarity. Good starting points for polar compounds are ethyl acetate/hexanes or methanol/dichloromethane.[8]
-
Protocol:
-
Find a solvent system using TLC that gives your product an Rf value of ~0.2-0.4.
-
Prepare a silica gel column. The mass of silica should be 20-50 times the mass of your crude sample.[9]
-
Dissolve your crude product in a minimum amount of a strong solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel ("dry loading"). This prevents streaking from using a large volume of strong solvent for loading.
-
Load the dried silica onto the column.
-
Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC.
-
-
-
Reversed-Phase Chromatography (C18 Silica): This is often the preferred method for purifying highly polar compounds.[3] The stationary phase is non-polar (C18), and the mobile phase is polar.
-
Best For: Separating your polar product from both more polar and less polar impurities.
-
Solvent System: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase can significantly improve peak shape by protonating basic sites on the molecule.[3]
-
Protocol:
-
Use a pre-packed C18 flash column or pack your own.
-
Dissolve the sample in a minimum of a strong solvent like methanol, DMSO, or DMF.[3]
-
Equilibrate the column with the initial, highly aqueous mobile phase (e.g., 95:5 water:acetonitrile + 0.1% formic acid).
-
Load the sample onto the column.
-
Run the column, gradually increasing the proportion of the organic solvent to elute your compound. Monitor fractions by TLC or HPLC.
-
-
FAQ 3: My compound is streaking badly on the silica TLC plate and column. What's happening and how can I fix it?
Streaking is a classic sign of a problematic interaction between your compound and the stationary phase, usually the acidic silanol groups (Si-OH) on the surface of silica gel.[7] Polar, nitrogen-containing heterocycles are particularly prone to this issue.
Troubleshooting Chromatography Issues
| Issue | Possible Cause(s) | Solution(s) |
| Streaking | 1. Strong interaction with acidic silica.[7]2. Compound decomposition on silica.[3]3. Column overloading. | 1. Add a modifier to the mobile phase (e.g., 0.5-1% triethylamine for basic compounds, or a small amount of acetic acid for acidic compounds).2. Perform a TLC stability test: spot the plate, wait 30-60 min, then elute. If a new spot appears, the compound is degrading.[3]3. Reduce the sample load to 1-2% of the silica mass.[3] |
| Poor Separation | 1. Inappropriate solvent system.2. Column was packed poorly. | 1. Re-optimize the solvent system with TLC. Aim for a ΔRf of at least 0.2 between spots.2. Ensure the column is packed uniformly without air bubbles or cracks. |
| Compound Won't Elute | 1. Compound is too polar for the solvent system.2. Irreversible adsorption or decomposition.[3] | 1. Drastically increase the mobile phase polarity (e.g., switch from ethyl acetate/hexanes to 10% methanol/dichloromethane).[8]2. Switch to a less acidic stationary phase like neutral alumina or use reversed-phase (C18) chromatography.[3] |
Step-by-Step Fix for Streaking:
-
Assess Stability: First, rule out decomposition. Spot your compound on a TLC plate, let it sit on the bench for 30-60 minutes, and then run the TLC. If you see new spots or a streak originating from the baseline that wasn't there on an immediate run, your compound is likely unstable on silica. In this case, immediately switch to reversed-phase chromatography .
-
Use a Mobile Phase Modifier: If the compound is stable, add a modifier. While triethylamine is common for basic compounds, for a uracil derivative, a competitive polar solvent may be more effective. Try adding 1-5% methanol to your ethyl acetate/hexane or dichloromethane mobile phase. This can help occupy the highly active sites on the silica, allowing your compound to elute more cleanly.
-
Change Stationary Phase: If modifiers don't work, the interaction is too strong. Switch to a different stationary phase. Neutral alumina is an option, but the most robust solution for a polar, streaky compound is to move to reversed-phase (C18) chromatography as described in FAQ 2.[3]
FAQ 4: The purity of my product is good, but it has a persistent yellow or brown color. How can I decolorize it?
Off-colors in a final product are usually due to trace amounts of highly conjugated, polymeric, or oxidized impurities that are difficult to remove by standard chromatography or crystallization alone. Activated carbon (charcoal) is an excellent agent for removing these types of impurities.
Mechanism of Action: Activated carbon has a vast surface area with a network of pores that are highly effective at adsorbing large, flat (aromatic/conjugated) molecules through van der Waals forces.
Protocol: Decolorization with Activated Carbon
CAUTION: Perform this procedure in a well-ventilated fume hood. Finely powdered charcoal can become airborne.
-
Choose the Right Stage: Decolorization is best performed during recrystallization.
-
Dissolve the Product: Dissolve your colored, crude product in the minimum amount of hot recrystallization solvent (as determined in FAQ 1).
-
Add Activated Carbon: To the hot solution, add a very small amount of activated carbon. A good starting point is about 1-2% of the solute's weight (e.g., 10-20 mg of charcoal for 1 g of product). Adding too much will adsorb your product and significantly reduce your yield.
-
Brief Heating: Swirl the flask and keep it hot for 2-5 minutes. Do not boil for an extended period, as this can promote adsorption of your desired product.
-
Perform a Hot Filtration: This is the most critical step. You must filter the solution while it is still hot to remove the charcoal, otherwise, your product will crystallize prematurely on the filter paper along with the charcoal.
-
Set up a filtration apparatus (funnel with fluted filter paper and a receiving flask) and pre-heat it by pouring a small amount of hot, pure solvent through it.
-
Quickly and carefully pour the hot solution containing the charcoal through the pre-heated funnel.
-
Rinse the original flask with a tiny amount of hot solvent and pass it through the filter to recover any residual product.
-
-
Crystallize and Isolate: The resulting filtrate should be colorless or significantly lighter in color. Allow it to cool slowly to crystallize your pure, decolorized product as described in FAQ 1.
References
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Moore, A. M., & Anderson, S. M. (1959). THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. Canadian Journal of Chemistry, 37(4), 590-595. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- CN104788389A - Preparation method of 5-bromouracil. (2015). Google Patents.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
HBGX Chemical. (2024). Understanding Uracil Solubility in Organic Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]
-
Frolova, L., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. Retrieved from [Link]
-
Naskar, S., et al. (2023). A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor. ChemRxiv. Retrieved from [Link]
-
Bardagí, J. I., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 493-524. Retrieved from [Link]
-
Shehata, O., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 69-81. Retrieved from [Link]
-
Fun, H. K., et al. (2010). 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. Retrieved from [Link]
- CN111333586A - Preparation method of compound containing 6-methyl uracil structure. (2020). Google Patents.
-
ResearchGate. (2013). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Retrieved from [Link]
-
PubChem. (n.d.). Uracil. Retrieved from [Link]
-
Arctom Scientific. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Uracil CAS#: 66-22-8 [m.chemicalbook.com]
- 5. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H5BrN2O2 | CID 39848582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimizing Alkylation Reactions with 6-(Bromomethyl)uracil
Welcome to the technical support center for optimizing reaction conditions for alkylation with 6-(bromomethyl)uracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reagent. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the scientific reasoning behind them. Our goal is to empower you with the knowledge to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Q1: I am planning an alkylation reaction with 6-(bromomethyl)uracil. What are the key factors I need to consider to ensure a successful reaction?
When working with 6-(bromomethyl)uracil, the primary considerations for a successful alkylation are achieving the desired regioselectivity (N1 vs. N3 alkylation), minimizing side reactions, and ensuring appropriate reaction conditions. The uracil ring possesses two nucleophilic nitrogen atoms, N1 and N3, which can both be alkylated.[1] The bromomethyl group at the C6 position is a potent electrophile, making this compound a valuable synthon for introducing the uracil moiety.
Key factors to control include:
-
Choice of Base: The base plays a crucial role in deprotonating the uracil ring, thereby activating it for nucleophilic attack. The choice of base can influence the N1/N3 selectivity.
-
Solvent Selection: The polarity and nature of the solvent can affect the solubility of reactants and the reaction rate.[2][3]
-
Reaction Temperature: Temperature control is vital to manage the reaction rate and prevent decomposition or unwanted side reactions.
-
Protecting Groups: In cases where high regioselectivity is required, the use of protecting groups on either N1 or N3 can be an effective strategy.[4][5]
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Mixture of N1 and N3 Alkylated Products
Q: My reaction is producing a mixture of N1 and N3 alkylated isomers. How can I improve the selectivity for my desired product?
This is a common challenge in uracil chemistry. The relative acidity of the N1 and N3 protons and the reaction conditions dictate the alkylation site. Generally, the N1 proton is more acidic, but the N3 position can also be reactive.
Root Causes and Solutions:
-
Steric Hindrance: The substituent at the C6 position can influence the accessibility of the adjacent N1 position. However, with a bromomethyl group, this effect might be less pronounced than with bulkier groups.
-
Base and Solvent Effects: The combination of base and solvent can significantly alter the regioselectivity.
-
For N1-selectivity: A common strategy involves using a non-polar aprotic solvent with a mild, heterogeneous base like potassium carbonate (K2CO3) in DMF.[6][7] This combination tends to favor the formation of the N1-anion.
-
For N3-selectivity: Achieving N3 selectivity often requires protecting the N1 position first. Protecting groups like tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) can be introduced at the N1 position, directing alkylation to N3.[4][5] These protecting groups can then be removed under specific conditions.
-
Experimental Protocol for N1-Selective Alkylation:
-
To a stirred suspension of 6-(bromomethyl)uracil (1.0 eq) and potassium carbonate (1.2 eq) in anhydrous DMF (10 mL/mmol of uracil), add the desired nucleophile (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Influence of Base and Solvent on Regioselectivity
| Base | Solvent | Predominant Isomer | Rationale |
| K2CO3 | DMF | N1 | Mild, heterogeneous base favors the more acidic N1 proton.[6][7] |
| NaH | THF | Mixture (often N1/N3) | Strong, homogeneous base can lead to less selectivity. |
| DBU | Acetonitrile | Varies | Strong, non-nucleophilic base; selectivity can be substrate-dependent. |
Visualization: Regioselectivity in Uracil Alkylation
Caption: Kinetic vs. thermodynamic control in uracil alkylation.
Issue 2: Formation of Side Products - Dialkylation and O-Alkylation
Q: Besides the N1/N3 mixture, I am observing a significant amount of a dialkylated product and possibly some O-alkylation. How can I suppress these side reactions?
The formation of dialkylated and O-alkylated products arises from the high reactivity of the uracil ring and the potent electrophilicity of 6-(bromomethyl)uracil.
Root Causes and Solutions:
-
Dialkylation: This occurs when both N1 and N3 positions are alkylated.
-
Stoichiometry Control: Use a slight excess of the uracil derivative relative to the alkylating agent (if you are alkylating another molecule with 6-(bromomethyl)uracil) or vice versa if you are alkylating the uracil itself.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second alkylation step.
-
-
O-Alkylation: The exocyclic oxygen atoms at C2 and C4 can also be alkylated, although this is generally less favorable than N-alkylation.[6]
-
Hard and Soft Acids and Bases (HSAB) Theory: Nitrogen centers are generally softer nucleophiles than oxygen centers. Using a soft electrophile can favor N-alkylation. The bromomethyl group is a relatively soft electrophile.
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation over O-alkylation.[7]
-
Experimental Workflow for Minimizing Side Products
Caption: Workflow to minimize side product formation.
Issue 3: Low or No Reactivity
Q: My reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix this?
Low reactivity can stem from several factors, from the quality of reagents to suboptimal reaction conditions.
Root Causes and Solutions:
-
Inactive Reagents:
-
Moisture: Ensure all reagents and solvents are anhydrous. Water can quench the base and hydrolyze the bromomethyl group.
-
Base Quality: Use a fresh, high-purity base. Carbonates can absorb atmospheric moisture and CO2, reducing their effectiveness.
-
-
Poor Solubility: Uracil and its derivatives can have limited solubility in some organic solvents.[3]
-
Solvent Screening: If solubility is an issue, consider switching to a more polar aprotic solvent like DMSO or N-methyl-2-pyrrolidone (NMP).[8]
-
Temperature Increase: Gently heating the reaction mixture can improve solubility and increase the reaction rate. However, be cautious as this can also promote side reactions. A temperature range of 50-80 °C is a good starting point to explore.
-
-
Insufficient Activation:
-
Stronger Base: If a mild base like K2CO3 is ineffective, a stronger base such as cesium carbonate (Cs2CO3) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) could be employed.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, particularly for sluggish reactions.[9][10]
-
Optimized Conditions for Difficult Alkylations
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Solvent | DMF, Acetonitrile | DMSO, NMP | Improved solubility of polar reactants.[3] |
| Base | K2CO3 | Cs2CO3, DBU | Stronger base for less acidic nucleophiles or sterically hindered substrates. |
| Temperature | Room Temperature | 50-80 °C | Increased reaction rate and solubility. |
| Activation | Conventional Heating | Microwave Irradiation | Rapid, efficient heating can overcome activation barriers.[10] |
Issue 4: Difficult Purification
Q: I have a complex mixture of products and starting materials that are difficult to separate by column chromatography. What are my options?
Purification of polar, nitrogen-containing heterocycles can indeed be challenging.
Root Causes and Solutions:
-
Similar Polarity of Products: The N1 and N3 isomers, as well as any O-alkylated byproducts, can have very similar polarities, leading to co-elution.
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems for TLC to find one that provides better separation. Consider adding a small amount of a modifier like triethylamine (~0.1%) for basic compounds to reduce tailing on silica gel.[11]
-
Gradient Elution: Use a shallow gradient during column chromatography to improve resolution.
-
Alternative Stationary Phases: Consider using alumina or a bonded-phase silica gel (e.g., amino or cyano) if standard silica is ineffective.[11]
-
-
-
Product Solubility Issues: The product may be poorly soluble in the chromatography eluent or may precipitate.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, especially for removing minor impurities.[12]
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative reversed-phase HPLC is a powerful tool.
-
Purification Strategy Flowchart
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hbgxchemical.com [hbgxchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
Overcoming stability issues of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione in solution
Welcome to the technical support center for 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, also commonly known as 6-(bromomethyl)uracil. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent stability challenges of this highly reactive, yet synthetically valuable, compound in solution. By understanding the underlying chemical principles of its degradation, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Instability
6-(bromomethyl)uracil is a key intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents. Its utility stems from the reactive bromomethyl group, which serves as an excellent electrophilic site for nucleophilic substitution reactions. However, this very reactivity is the source of its instability in solution, particularly in the presence of nucleophilic solvents. This guide provides a structured approach to troubleshooting common stability issues through a series of frequently asked questions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 6-(bromomethyl)uracil seems to degrade rapidly after dissolving it. How can I confirm this and what is happening?
A1: Rapid degradation upon dissolution is a common issue. The primary cause is the high reactivity of the bromomethyl group, which is susceptible to nucleophilic attack by the solvent (solvolysis).
-
Confirmation of Degradation: The most reliable way to confirm and monitor degradation is by using High-Performance Liquid Chromatography (HPLC). A time-course study will show a decrease in the peak area of the starting material and the appearance of new peaks corresponding to degradation products.
-
Underlying Mechanism: Solvolysis: In protic solvents like water, methanol, or ethanol, the solvent molecules act as nucleophiles, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide ion and the formation of a new, more stable compound, such as 6-(hydroxymethyl)uracil in water. This is a classic example of a solvolysis reaction, which often proceeds via an SN1 or SN2 mechanism depending on the solvent's properties. Polar protic solvents are known to accelerate SN1 reactions by stabilizing the carbocation intermediate.[1]
}
Q2: I am observing multiple unexpected peaks in my reaction mixture. Could these be from the degradation of 6-(bromomethyl)uracil?
A2: Yes, it is highly likely. The formation of multiple byproducts can occur, especially under basic or neutral conditions in the presence of various nucleophiles. For instance, reactions with amines can lead to the formation of 6-aminomethyl derivatives.[2] If your reaction mixture contains other nucleophilic species, they will compete with your desired reactant, leading to a mixture of products.
Troubleshooting Steps:
-
Analyze a Control: Prepare a solution of 6-(bromomethyl)uracil in your reaction solvent without your other reagents. Let it stir under the same reaction conditions (temperature, time) and analyze it by HPLC or LC-MS to identify solvent-derived degradation products.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature to reduce the rate of degradation. Also, ensure your reaction is carried out under anhydrous conditions if possible.
Q3: What is the best solvent to dissolve and store 6-(bromomethyl)uracil?
A3: The choice of solvent is critical to maintaining the stability of 6-(bromomethyl)uracil.
-
Recommended Solvents: Polar aprotic solvents are the preferred choice as they are less nucleophilic and do not participate in solvolysis reactions as readily as protic solvents.[3] Recommended options include:
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Solvents to Avoid for Stock Solutions: Protic solvents should be avoided for preparing stock solutions that need to be stored. These include:
-
Water
-
Methanol
-
Ethanol
-
Buffers (especially at neutral to alkaline pH)
-
The following table summarizes the general stability expectations in different solvent types:
| Solvent Type | Examples | Expected Stability of 6-(bromomethyl)uracil | Rationale |
| Polar Aprotic | ACN, DMF, DMSO | High | Low nucleophilicity of the solvent minimizes solvolysis. |
| Polar Protic | Water, Methanol | Low | High nucleophilicity and ability to stabilize ionic intermediates promote rapid solvolysis.[1] |
| Non-Polar | Toluene, Hexane | Moderate to High (solubility may be low) | Low polarity and non-nucleophilic nature prevent solvolysis. |
Q4: I need to use a protic solvent for my reaction. How can I minimize degradation?
A4: If a protic solvent is unavoidable, the following strategies can help mitigate degradation:
-
Prepare Fresh Solutions: Make your solution of 6-(bromomethyl)uracil immediately before use. Do not store it in a protic solvent.
-
Control the pH: If using an aqueous system, maintaining a slightly acidic pH (around 4-5) may slow the rate of hydrolysis. However, strong acidic conditions can also promote degradation.[4]
-
Lower the Temperature: Perform your reaction at the lowest possible temperature that still allows for the desired reaction to proceed at a reasonable rate.
-
Use a Co-solvent: If possible, use a mixture of a protic and an aprotic solvent to reduce the concentration of the nucleophilic protic solvent.
}
Q5: What are the best practices for preparing and storing stock solutions?
A5: Proper preparation and storage are crucial for preserving the integrity of your 6-(bromomethyl)uracil stock solutions.
Protocol: Preparation and Storage of 6-(bromomethyl)uracil Stock Solutions
-
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Glass vials with PTFE-lined screw caps
-
Inert gas (Argon or Nitrogen)
-
-
Procedure for Preparation: a. Weigh the desired amount of 6-(bromomethyl)uracil in a clean, dry glass vial. b. Add the appropriate volume of anhydrous solvent to achieve the target concentration. c. Briefly purge the vial with an inert gas to displace air and moisture. d. Securely tighten the PTFE-lined screw cap. e. Gently vortex or sonicate until the compound is fully dissolved.
-
Storage Conditions: a. Store the stock solution at -20°C or -80°C for long-term storage. b. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. c. When retrieving a vial from the freezer, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[5]
Analytical Methods for Stability Monitoring
To effectively troubleshoot stability issues, a reliable analytical method is essential.
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC is a powerful technique for separating and quantifying 6-(bromomethyl)uracil from its more polar degradation products.
-
Typical Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the uracil ring absorbs strongly (e.g., 260 nm).
-
Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks over time.
-
For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[4][6] This will provide molecular weight information, aiding in the structural elucidation of the degradants.
References
-
Hirota, K., Kitade, Y., & Senda, S. (1988). Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl). Chemical and Pharmaceutical Bulletin, 36(10), 3889-3895. [Link]
-
Enfanos. (n.d.). Preparation and Storage of Stock Solutions. Retrieved from [Link]
-
Hirota, K., Kitade, Y., & Senda, S. (1981). Pyrimidine derivatives and related compounds. Part 37. Novel nucleophilic substitutions of 5-bromo-6-methyluracils or 5-bromo-6-bromomethyluracils with aromatic amines. Journal of the Chemical Society, Perkin Transactions 1, 2453-2457. [Link]
-
Oh, C. H., & Kim, J. H. (2001). Stereo- and regioselective radical cyclization of 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil nucleosides: synthesis of 1'-alpha-hydroxymethyl nucleosides. Nucleic Acids Research Supplement, (1), 3-4. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of biological chemistry, 259(4), 2429–2434. [Link]
-
van Lenthe, J. H., van der Laan, A. M., & van der Woude, D. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical chemistry, 47(1), 63–71. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common challenges encountered during experimental work. The content is structured in a practical question-and-answer format to address specific issues directly, grounded in mechanistic principles to foster a deeper understanding of your synthetic challenges.
Section 1: Understanding the Foundation - Pyrimidine Synthesis Pathways
Before diving into troubleshooting, it's crucial to understand the two primary routes for pyrimidine nucleotide biosynthesis: the de novo pathway and the salvage pathway.[1][2]
-
De Novo Synthesis: This pathway constructs pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[3][] It is an energy-intensive process that is fundamental for generating the building blocks of DNA and RNA.[3][5] The first committed and rate-limiting step is catalyzed by Carbamoyl Phosphate Synthetase II (CPS II), a critical point of regulation.[1][6]
-
Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[7] It is less energy-intensive and crucial for tissues with low rates of cell division.[1][8]
Understanding which pathway is relevant to your experimental system (biological vs. chemical synthesis) is the first step in effective troubleshooting. This guide will focus primarily on challenges encountered in chemical synthesis , such as the widely used Biginelli and Pinner reactions, which are common in drug discovery and development.[9][10]
Section 2: General Troubleshooting - The First Response
Question: My pyrimidine synthesis reaction has a very low yield or failed completely. Where should I begin my investigation?
Answer: A failed reaction is a common starting point for troubleshooting. A systematic investigation is crucial. Begin by evaluating the "big three": Reactant Integrity, Reaction Conditions, and Reaction Monitoring. Low conversion can often be attributed to catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[9][10]
Here is a logical workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for low-yield pyrimidine synthesis.
Section 3: Deep Dive into Specific Issues
Reactant & Reagent Problems
Question: I suspect an issue with my amidine starting material in a Pinner-type synthesis. What are common pitfalls?
Answer: The quality of the amidine salt is critical for the success of the Pinner reaction.[9] Common issues include hydrolysis and impurity.
-
Causality (Expertise): Amidines, particularly as hydrochloride salts, are often hygroscopic. Moisture absorption leads to hydrolysis back to the corresponding amide or carboxylic acid.[9] This not only consumes your starting material but the resulting impurities can interfere with the cyclization step, leading to a complex and inseparable mixture of byproducts.[9]
-
Troubleshooting & Validation:
-
Verify Purity: Before starting, verify the purity of your amidine salt using ¹H NMR. Look for characteristic peaks of the corresponding amide.
-
Use Fresh Reagents: Whenever possible, use freshly prepared or newly purchased amidine.
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of both the amidine and key intermediates.[9]
-
Question: My Biginelli reaction is giving low yields, and I see a lot of unreacted starting materials on my TLC plate. What's wrong?
Answer: This points towards issues with reaction activation, most commonly related to the catalyst, temperature, or purity of the three components (aldehyde, β-ketoester, and urea/thiourea).[9][10]
-
Causality (Expertise): The Biginelli reaction requires a catalyst (typically a Brønsted or Lewis acid) to activate the aldehyde for nucleophilic attack and facilitate the final cyclization/dehydration.[9][11] If the catalyst is inactive or poisoned by impurities in the reactants, the reaction will stall.[9] For example, impurities in commercial aldehydes (often the corresponding carboxylic acid) can inhibit the catalyst.
-
Troubleshooting & Validation:
-
Catalyst Activity: Ensure your catalyst is active. For solid catalysts, regeneration may be necessary. For acid catalysts like HCl, verify the concentration.[9]
-
Reactant Purity: Use purified reactants. Distill the aldehyde and ensure the β-ketoester and urea are dry and of high purity.[9][10]
-
Stoichiometry: While often run at a 1:1:1 ratio, using a slight excess (1.2-1.5 equivalents) of urea can sometimes improve yields by shifting the equilibrium.[11]
-
Temperature & Time: The reaction may need more time or gentle heating to proceed to completion. Monitor progress carefully by TLC.[9][11]
-
Side Reactions & Byproduct Formation
Question: My Biginelli reaction produced a highly fluorescent yellow byproduct that is complicating purification. What is this and how can I avoid it?
Answer: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[9][10]
-
Causality (Expertise): This side reaction occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[10] This Hantzsch pathway directly competes with the desired Biginelli pathway for the starting materials.[9]
Caption: Competing Biginelli and Hantzsch reaction pathways.
-
Troubleshooting & Prevention:
-
Control Temperature: Running the reaction at a lower temperature is the most effective way to minimize urea decomposition and suppress the Hantzsch pathway.[9]
-
Order of Addition: In some cases, adding the urea component last to the pre-mixed aldehyde and ketoester can reduce its exposure to prolonged heating.
-
Catalyst Choice: Certain Lewis acids may show higher selectivity for the Biginelli pathway over the Hantzsch pathway. A screen of different catalysts could be beneficial.[9]
-
Section 4: Analytical Monitoring & Purification
Question: How should I monitor the progress of my pyrimidine synthesis reaction effectively?
Answer: The most common and effective techniques for routine monitoring are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For detailed structural analysis of intermediates or final products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[12]
| Technique | Speed | Information Provided | Common Issues & Solutions |
| TLC | Fast | Monitors disappearance of starting materials and appearance of products. | Streaking: Sample too concentrated; mobile phase too polar. Solution: Dilute sample; decrease mobile phase polarity.[12] |
| HPLC | Moderate | Quantitative analysis of reaction components; high resolution. | Poor Retention: Analyte is too polar. Solution: Use a polar-endcapped column or consider HILIC.[8] Adjust mobile phase pH.[8] |
| NMR | Slow | Detailed structural information of all components. | Signal Overlap: Intermediates are in low concentration. Solution: Use 2D NMR techniques for better resolution.[12] |
| MS | Fast | Provides molecular weight of products and intermediates. | No Ionization: Compound is not amenable to ESI/APCI. Solution: Try a different ionization technique. |
Experimental Protocol: Diagnostic Thin-Layer Chromatography (TLC)
This protocol provides a framework for monitoring a typical pyrimidine synthesis.
-
Prepare the Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
Lane 1 (SM): Spot a dilute solution of your limiting starting material.
-
Lane 2 (CO): Spot the starting material, and then carefully spot the reaction mixture directly on top of it. This helps confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (RXN): Spot an aliquot of your reaction mixture, taken at a specific time point (e.g., T=1 hr).
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).[9] Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[12] A successful reaction should show the disappearance of the starting material spot and the appearance of a new spot (the product).
Question: My crude product is difficult to purify. The impurities have similar polarity to my desired pyrimidine. What can I do?
Answer: This is a common challenge, especially with polar pyrimidine derivatives.[8] If standard column chromatography is failing, you may need to modify your approach or use an alternative technique.
-
Causality (Expertise): Byproducts formed through side reactions often have functional groups similar to the target molecule, resulting in very close polarity and making separation on silica or alumina difficult. For example, N-acylurea byproducts in the Biginelli reaction can be difficult to separate from the desired dihydropyrimidinone.[9][10]
-
Troubleshooting & Validation:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. Adding a small amount of a modifier like triethylamine (0.1-1%) can improve peak shape for basic pyrimidines on acidic silica gel.[13]
-
Change Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina or switching to reverse-phase chromatography.[13]
-
Crystallization: Recrystallization is often the most effective method for removing impurities with similar polarity.[9] A careful screen of different solvents is required to find a system where your product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
-
Preparative HPLC: For high-value compounds or very difficult separations, preparative HPLC is a powerful, albeit more resource-intensive, option.
-
References
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved January 16, 2026, from [Link]
-
RxList. (2022, January 12). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. [Link]
-
The Science Notes. (2023, May 1). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. [Link]
-
Zupanc, G. K., et al. (1996). Salvage pathway of pyrimidine synthesis: divergence of substrate specificity in two related species of teleostean fish. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 114(3), 269-74. [Link]
-
GoodRx. (2021, March 10). Popular Pyrimidine Synthesis Inhibitors List, Drug Prices and Medication Information. [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
Ahern, K., & Rajagopal, I. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. [Link]
-
Moyer, J. D., & Handschumacher, R. E. (1979). Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells. Cancer Research, 39(9), 3089-3094. [Link]
-
Lisci, M., et al. (2023). Pyrimidine de novo synthesis inhibition selectively blocks effector but not memory T cell development. Nature Immunology, 24(3), 501-515. [Link]
-
Christopherson, R. I., & Lyons, S. D. (2002). Inhibitors of de Novo Nucleotide Biosynthesis as Drugs. Accounts of Chemical Research, 35(11), 961-971. [Link]
-
Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Besson, T., & Soukri, M. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
-
Stasolla, C., et al. (2014). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Plant Nucleotide Metabolism, 1-20. [Link]
-
Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 15, 23. [Link]
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. davuniversity.org [davuniversity.org]
- 3. microbenotes.com [microbenotes.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 7. thesciencenotes.com [thesciencenotes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of halomethyl pyrimidines during storage and reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for halomethyl pyrimidines. This resource is designed to provide you, as a senior application scientist, with in-depth technical guidance and troubleshooting solutions for preventing the decomposition of these highly reactive but synthetically valuable compounds during storage and reactions. Halomethyl pyrimidines are key intermediates in pharmaceutical synthesis, but their inherent instability can pose significant challenges.[1][2] This guide offers practical, field-proven insights to ensure the integrity and reactivity of your materials.
Frequently Asked Questions (FAQs)
Storage and Handling
Question 1: What are the primary factors that cause my halomethyl pyrimidine to decompose during storage?
Answer: The decomposition of halomethyl pyrimidines is primarily driven by three main factors: moisture, elevated temperatures, and light exposure.[1] The chloromethyl group, in particular, is highly susceptible to nucleophilic attack, making it reactive towards hydrolysis.[3]
-
Moisture/Humidity: The presence of water can lead to the hydrolysis of the halomethyl group, resulting in the formation of the corresponding hydroxymethyl pyrimidine.[1][3] This is often the most common degradation pathway.
-
Elevated Temperature: Higher temperatures can accelerate the rate of decomposition through various pathways, including hydrolysis and potential polymerization or elimination reactions.[1]
-
Light Exposure: Photodegradation can occur upon exposure to UV or visible light, potentially causing cleavage of the carbon-halogen bond or reactions involving the pyrimidine ring.[1]
Question 2: What are the ideal long-term and short-term storage conditions for solid halomethyl pyrimidines?
Answer: To maintain the integrity of solid halomethyl pyrimidines, specific storage conditions are crucial.
| Storage Duration | Temperature | Conditions | Expected Stability |
| Long-term | -20°C | Tightly sealed container in a dry, dark environment.[1][2] | ≥ 4 years[1][2] |
| Long-term | 4°C | Tightly sealed container in a dry, dark environment.[1] | Stable, duration not specified[1] |
| Short-term (e.g., shipping) | Room Temperature | Tightly sealed container, protected from moisture and light.[1][2] | Stable for short durations[1] |
It is imperative to store these compounds in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] Always keep the container tightly sealed to prevent moisture ingress.[4][5]
Dissolution and Solution Stability
Question 3: My halomethyl pyrimidine seems to degrade rapidly after I dissolve it. What is causing this, and what are the best solvents to use?
Answer: Rapid degradation in solution is a common issue and is typically caused by the nucleophilic nature of the solvent.[3] Halomethyl pyrimidines are alkylating agents and will react with nucleophilic solvents.[3]
-
Cause of Degradation: Protic or nucleophilic solvents (e.g., water, alcohols like methanol and ethanol, amines) will react with the electrophilic chloromethyl group, leading to substitution products.[3] For instance, water leads to the formation of 2-(hydroxymethyl)pyrimidine, while methanol would form 2-(methoxymethyl)pyrimidine.[3]
-
Recommended Solvents: For preparing stock solutions, aprotic, non-nucleophilic solvents are recommended for short-term use.[3]
It is always best practice to prepare solutions fresh before use. [3] Even in aprotic solvents, trace amounts of water can lead to degradation over time.
Question 4: How should I store solutions of halomethyl pyrimidines?
Answer: If immediate use is not possible, stock solutions should be stored under stringent conditions to minimize degradation.
-
Temperature: Store at -20°C or -80°C.[3]
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use vials. This practice avoids repeated freeze-thaw cycles which can introduce moisture and accelerate decomposition.[3]
-
Duration: For solutions stored at -20°C, aim to use them within one month. For those at -80°C, a six-month timeframe is advisable.[3]
Troubleshooting Reactions
Question 5: I am seeing unexpected byproducts in my reaction. How can I confirm if they are from the decomposition of my halomethyl pyrimidine starting material?
Answer: The appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS, NMR) often points to degradation products.[3] The most common byproduct is the hydrolyzed form, 2-(hydroxymethyl)pyrimidine.[3] You can confirm this by:
-
Running a control: Dissolve your halomethyl pyrimidine in the reaction solvent (without other reagents) and monitor it over the same reaction time. The appearance of new peaks will indicate solvent-induced degradation.
-
Spiking your sample: If you have a standard of the suspected byproduct (e.g., 2-(hydroxymethyl)pyrimidine), spike it into your reaction mixture and see if the peak area of the unexpected byproduct increases in your chromatogram.
-
Mass Spectrometry (MS): Analyze the unexpected peak by LC-MS to determine its molecular weight. Compare this to the molecular weights of potential degradation products.
Question 6: What general strategies can I employ to minimize the decomposition of halomethyl pyrimidines during a reaction?
Answer: Minimizing decomposition during a reaction requires careful control of the reaction conditions.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain the lowest effective temperature for your reaction to proceed at a reasonable rate.
-
pH Management: Avoid basic or highly nucleophilic conditions if possible, as these will accelerate the degradation of the halomethyl pyrimidine. If your reaction generates basic byproducts, consider using a non-nucleophilic scavenger.
-
Reaction Time: Monitor your reaction closely and quench it as soon as it reaches completion to minimize the time the halomethyl pyrimidine is exposed to potentially destabilizing conditions.
Visualizing Decomposition Pathways and Workflows
To better understand the factors influencing stability and the necessary preventative measures, the following diagrams illustrate key concepts.
Caption: Factors influencing halomethyl pyrimidine stability.
Caption: Recommended handling and preparation workflow.
Experimental Protocols
Protocol 1: Stability Assessment of a Halomethyl Pyrimidine in Solution
This protocol provides a general method for evaluating the stability of a halomethyl pyrimidine in a specific solvent over time.
Objective: To quantify the rate of degradation of a halomethyl pyrimidine in a chosen solvent at a set temperature.
Materials:
-
Halomethyl pyrimidine compound
-
Solvent of interest (e.g., DMSO, DMF, or a reaction solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance and volumetric flasks
-
Appropriate vials for storage and sampling
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of the halomethyl pyrimidine.
-
Dissolve it in the chosen solvent to a precise, known concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, inject an aliquot of the solution into the HPLC system.
-
This initial analysis serves as the baseline (100% purity) measurement. Record the peak area of the parent compound.[3]
-
-
Incubation:
-
Store the bulk solution under the desired test conditions (e.g., room temperature, 4°C).
-
Protect the solution from light.[3]
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw an aliquot of the solution for HPLC analysis.[3]
-
Ensure the volume withdrawn is small enough not to significantly change the concentration of the bulk solution.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining halomethyl pyrimidine relative to the initial (T=0) peak area.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
References
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - 2-(Chloromethyl)pyrimidine - ChemicalBook.
- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents - Benchchem.
- 2-(Chloromethyl)pyrimidine - Apollo Scientific.
- 2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0) - Cayman Chemical.
Sources
Technical Support Center: Characterization of 6-(Bromomethyl)uracil Reaction Products
Welcome to the technical support center for the analysis of 6-(bromomethyl)uracil reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these compounds using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a highly reactive alkylating agent, 6-(bromomethyl)uracil can lead to a variety of products, including desired substituted derivatives, isomers, and various side products. Accurate characterization is therefore critical for reaction monitoring, purity assessment, and structural elucidation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and visual workflows to streamline your analytical processes.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
HPLC Troubleshooting
Question 1: Why am I seeing broad or tailing peaks for my 6-(bromomethyl)uracil reaction products on a C18 column?
Answer: Peak broadening and tailing for uracil derivatives on reversed-phase columns are common issues stemming from several factors:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 stationary phase can interact with the polar functional groups (specifically the amide protons) of the uracil ring system. This leads to non-ideal chromatographic behavior.
-
Mobile Phase pH: The pH of your mobile phase plays a crucial role in the ionization state of your analytes. Uracil and its derivatives are weakly acidic, and if the mobile phase pH is close to their pKa, you can have a mixture of ionized and non-ionized forms, resulting in peak distortion.
-
Metal Chelation: Trace metals in the HPLC system (e.g., in the stationary phase, frits, or tubing) can chelate with your compounds, causing peak tailing.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add an Acidic Modifier: Incorporate a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) into your mobile phase. This will suppress the ionization of silanol groups and ensure your uracil derivatives are in a single protonation state.
-
Buffer the Mobile Phase: Use a buffer system to maintain a constant pH. For uracil derivatives, a phosphate buffer at a pH of around 2.5-3.5 is often effective.[1]
-
-
Column Selection:
-
End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 column to minimize silanol interactions.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polar-embedded phase or a phenyl-hexyl phase, which can offer alternative selectivity and improved peak shape for polar compounds.[2]
-
-
System Passivation: If metal chelation is suspected, passivate your HPLC system with a chelating agent like EDTA.
Question 2: I am struggling to separate my desired product from a closely related impurity. How can I improve the resolution?
Answer: Achieving baseline separation of structurally similar compounds, such as isomers or byproducts with minor modifications, requires careful optimization of your HPLC method.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase Composition:
-
Gradient Slope: If you are using a gradient, decrease the slope of the gradient. A shallower gradient provides more time for the components to interact with the stationary phase, leading to better separation.
-
Organic Modifier: Experiment with different organic modifiers. While acetonitrile is common, methanol or isopropanol can offer different selectivities and may improve the resolution of your specific compounds.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Increase the Column Length or Decrease the Particle Size: Using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will increase the number of theoretical plates and enhance separation efficiency.
-
Temperature Control: Operating the column at an elevated temperature (e.g., 30-40 °C) can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your compounds.
Question 3: My retention times are drifting between injections. What could be the cause?
Answer: Retention time instability can be frustrating and points to issues with the HPLC system or method.
Common Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Pump Malfunction | Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate. Perform a pump performance test if available on your system. |
| Mobile Phase Issues | Degas the mobile phase thoroughly to prevent air bubbles from entering the pump. Ensure the mobile phase composition is consistent and accurately prepared. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. |
| Column Degradation | If the column has been used extensively, it may be degrading. Try flushing the column or replacing it with a new one. |
NMR Troubleshooting
Question 1: The proton signals in my 1H NMR spectrum are broad and poorly resolved. What can I do?
Answer: Broad signals in an NMR spectrum can arise from several sources, including sample preparation, instrument parameters, and the inherent properties of your molecule.
Troubleshooting Steps:
-
Sample Preparation:
-
Purity: Ensure your sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions). Degas your sample by bubbling an inert gas like nitrogen or argon through the NMR tube.
-
Solvent: Use a high-quality deuterated solvent. For uracil derivatives, DMSO-d6 is a common choice as it can help to resolve exchangeable protons.[3]
-
Concentration: Very high concentrations can lead to viscosity-related broadening. Try diluting your sample.
-
-
Instrumental Parameters:
-
Shimming: Poor shimming of the magnetic field is a primary cause of broad peaks. Re-shim the instrument, especially if you are using a different solvent or a new NMR tube.
-
Temperature: Ensure the sample temperature is stable. Temperature gradients within the sample can cause peak broadening.
-
-
Molecular Dynamics:
-
Chemical Exchange: If your molecule is undergoing conformational exchange on the NMR timescale, you may observe broad peaks. Try acquiring the spectrum at different temperatures. Cooling the sample can slow down the exchange and sharpen the signals, while heating it can sometimes coalesce broad peaks into a sharp average signal.
-
Aggregation: Uracil derivatives can form aggregates via hydrogen bonding, especially at high concentrations, leading to broader signals.[4] Acquiring the spectrum at a lower concentration or a higher temperature can help to break up these aggregates.
-
Question 2: I'm having trouble assigning the signals in my 1H and 13C NMR spectra due to signal overlap.
Answer: Signal overlap is a common challenge, especially with complex molecules or mixtures. Two-dimensional (2D) NMR experiments are powerful tools for resolving these ambiguities.
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[5] It is invaluable for identifying spin systems and tracing out the connectivity of protons in your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond C-H correlation).[5] It is excellent for assigning carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[5] HMBC is crucial for piecing together different spin systems and for identifying quaternary carbons that do not show up in an HSQC spectrum.
By combining the information from these 2D experiments, you can build a comprehensive picture of the molecular structure and confidently assign all the signals in your spectra.
Question 3: The chemical shifts of my compound seem to be different from what I expected based on literature values.
Answer: Chemical shifts are sensitive to the local electronic environment and can be influenced by several factors.
Factors Affecting Chemical Shifts:
| Factor | Explanation |
| Solvent | The choice of deuterated solvent can significantly impact chemical shifts, especially for protons involved in hydrogen bonding (e.g., N-H protons).[3] Always report the solvent used when comparing data. |
| Concentration | As mentioned earlier, concentration can affect aggregation, which in turn can influence chemical shifts. |
| Temperature | Temperature can affect conformational equilibria and intermolecular interactions, leading to changes in chemical shifts. |
| pH | The protonation state of your molecule will have a large effect on the chemical shifts. Ensure consistent pH if you are working in an aqueous-based solvent system. |
| Reference Standard | Ensure you are using a consistent internal standard (e.g., TMS) for referencing your spectra. |
When comparing your data to the literature, it is crucial to ensure that the experimental conditions (solvent, temperature, etc.) are as similar as possible.
Part 2: Experimental Protocols
Protocol 1: Robust HPLC Method for the Analysis of 6-(Bromomethyl)uracil Reaction Mixtures
This protocol provides a starting point for the analysis of 6-(bromomethyl)uracil and its derivatives. It may require further optimization depending on the specific reaction products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm[6]
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Sample Preparation:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: NMR Sample Preparation and Data Acquisition
This protocol outlines the steps for preparing a sample of a 6-(bromomethyl)uracil reaction product for NMR analysis and the key experiments to perform.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (DMSO-d6 is a good starting point).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry NMR tube.
2. 1D NMR Data Acquisition:
-
1H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to cover all expected signals.
-
13C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of 13C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH2, and CH3 groups.
3. 2D NMR Data Acquisition (for structure elucidation):
-
COSY: Use a standard COSY pulse program to establish proton-proton correlations.
-
HSQC: Acquire an HSQC spectrum to determine one-bond proton-carbon correlations.
-
HMBC: Acquire an HMBC spectrum to identify long-range proton-carbon correlations. Optimize the long-range coupling delay for your specific compound if necessary.
Part 3: Visualizations
Reaction Scheme of 6-(Bromomethyl)uracil
Caption: A systematic approach to troubleshooting common HPLC issues.
NMR Structure Elucidation Decision Tree
Caption: Decision tree for utilizing 2D NMR for structural elucidation.
References
-
Schram, K. H. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180-185. [Link]
-
Jaszczak, R., et al. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841-1848. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Uracil. [Link]
-
Katz, R., & Penman, S. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ?? base pairing In the solution structure of transfer RNA. Nucleic Acids Research, 4(8), 2747-2755. [Link]
-
Tchoukoua, A., et al. (2019). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 7(4), 1-8. [Link]
-
Li, S., et al. (2022). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 27(21), 7243. [Link]
-
ResearchGate. Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. [Link]
-
Phenomenex. (2022). Nucleobases and Nucleosides by Polar Reversed Phase HPLC (TN-1027). [Link]
-
SIELC Technologies. HPLC Separation of Uridine and Uracil. [Link]
-
Gota, R., et al. (2006). High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma. Journal of Chromatography B, 835(1-2), 141-147. [Link]
-
SIELC Technologies. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. [Link]
-
Royal Society of Chemistry. (2025). Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. [Link]
-
Itoh, Y., et al. (2001). Stereo- and regioselective radical cyclization of 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil nucleosides: synthesis of 1'-alpha-hydroxymethyl nucleosides. Nucleic Acids Research Supplement, (1), 3-4. [Link]
-
Pharma Ingredients. (2026). Uracil HPLC Analysis_ Trusted Techniques for Industrial Labs. [Link]
-
Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]
-
Asian Journal of Chemistry. (2010). Synthesis of Uracil Derivatives and Some of Their Reactions. 22(5), 3467-3472. [Link]
-
Bardagí, E. R., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 481-516. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
ResearchGate. (2010). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Organic Syntheses. 6-methyluracil. [Link]
-
MRRC. Structure Elucidation Notes. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000300). [Link]
-
Pharma Ingredients. (2026). Efficient 6 Methyl Uracil Synthesis_ Insights from Industry Experts. [Link]
-
Science.gov. cosy hsqc hmbc: Topics. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
-
Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. [Link]
-
RUA. UNIT 7 HOMONUCLEAR CORRELATION NMR SPECTROMETRY 2D-NMR. [Link]
-
Osol, A. V., et al. (2023). Synthesis of 1-[ω-(Bromophenoxy)alkyl]-3-Naphthalenylmethyl Uracil Derivatives and Their Analogues as Probable Inhibitors of Human Cytomegalovirus Replication. Pharmaceutical Chemistry Journal, 56(11), 1435-1443. [Link]
-
Chemistry Connected. 1H NMR Chemical Shifts. [Link]
-
Raczyńska, E. D., et al. (2020). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 25(21), 5221. [Link]
- Google Patents. (2020). Preparation method of compound containing 6-methyl uracil structure.
-
Harris, T. R., & Koshland, D. E. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 114-125. [Link]
-
ResearchGate. Dimer formation is required for the transport activity of UraA. [Link]
-
Pantoja-Uceda, D., & Santoro, J. (2014). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. eMagRes, 3, 219-232. [Link]
-
Chandra, A. K., et al. (2007). Isomers of the uracil dimer: an ab initio benchmark study. The Journal of Physical Chemistry A, 111(14), 2685-2697. [Link]
-
Smith, E. G., & Siegel, J. S. (2016). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. CRC Press. [Link]
-
Ling, W., et al. (2015). Initial Excited-State Structural Dynamics of 6-substituted Uracil Derivatives: Femtosecond Angle and Bond Lengthening Dynamics in Pyrimidine Nucleobase Photochemistry. The Journal of Physical Chemistry B, 119(1), 169-178. [Link]
-
Fu, Q., et al. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. Water Research, 246, 120694. [Link]
-
ResearchGate. (2019). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. [Link]
Sources
- 1. High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleobases & Nucleosides by HPLC | Phenomenex [phenomenex.com]
- 3. Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isomers of the uracil dimer: an ab initio benchmark study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. hbgxchemical.com [hbgxchemical.com]
Technical Support Center: Managing Chemoselectivity in N- vs O-Alkylation of Pyrimidinediones
Welcome to the technical support center for navigating the complexities of pyrimidinedione alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of controlling N- versus O-alkylation. Achieving predictable and high-yielding synthesis of a specific isomer is critical for drug discovery and development, and this resource provides in-depth, field-proven insights to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling N- vs. O-alkylation in pyrimidinediones?
The regiochemical outcome of pyrimidinedione alkylation is a delicate balance of several interconnected factors. The pyrimidinedione ring possesses multiple nucleophilic sites—two nitrogen atoms (N1, N3) and at least one exocyclic oxygen atom (O2, O4)—that can react with an electrophile. The dominant product is determined by:
-
The Alkylating Agent: Governed by Hard and Soft Acid-Base (HSAB) theory, "hard" electrophiles (e.g., dimethyl sulfate, methyl tosylate) with high charge density and low polarizability preferentially react with the "hard" oxygen atom. "Soft" electrophiles (e.g., allyl bromide, benzyl bromide), which are larger and more polarizable, favor reaction at the "softer" nitrogen atom.[1][2][3]
-
The Base: The choice of base influences the equilibrium between the different anionic forms of the pyrimidinedione. Strong, non-nucleophilic bases like sodium hydride (NaH) tend to generate a more reactive, harder anion, which can favor O-alkylation. Weaker bases like potassium carbonate (K₂CO₃) often favor N-alkylation.[4][5]
-
The Solvent: Polar aprotic solvents like DMF and DMSO can solvate the counter-ion of the base, leading to a more "naked" and reactive pyrimidinedione anion, which can influence selectivity.[4] In contrast, non-polar solvents may favor aggregation and influence the reaction's course.[6]
-
Reaction Temperature: Higher temperatures can sometimes overcome the kinetic barrier to alkylate a less reactive site, or shift the equilibrium between products.
-
Substituents on the Pyrimidine Ring: The electronic and steric nature of substituents on the pyrimidine core can significantly direct the outcome. Electron-withdrawing groups can increase the acidity of the N-H protons, while bulky groups can sterically hinder attack at adjacent positions.[6][7]
Q2: I'm getting a mixture of N- and O-alkylated products. Why is this happening and how can I improve selectivity?
A mixture of products is a common outcome and indicates that the reaction conditions do not strongly favor one pathway over the other. This often occurs when using alkylating agents or conditions that are intermediate in nature (e.g., borderline hard/soft electrophiles).
To improve selectivity:
-
For N-Alkylation: Use a "soft" alkylating agent (like benzyl bromide), a mild base (K₂CO₃), and a polar aprotic solvent (DMF).[4] Protecting the oxygen as a silyl ether is another effective strategy to direct alkylation to the nitrogen.[5]
-
For O-Alkylation: Employ a "hard" alkylating agent (like a methyl sulfonate), a strong base, or use specific catalysts like silver salts (Ag₂CO₃), which coordinate to the oxygen and promote O-alkylation.[8]
Q3: How can I selectively alkylate the N1 versus the N3 position?
Achieving N1 vs. N3 selectivity requires strategic manipulation of the substrate and reaction conditions.
-
N1-Selective Alkylation: The N1-proton is generally more acidic than the N3-proton in uracil and its derivatives. Under standard conditions with a slight excess of base, N1-alkylation is often the major product.[4][9]
-
N3-Selective Alkylation: To achieve selective N3-alkylation, the N1 position must first be protected. Common protecting groups include tert-Butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM).[9][10] After protection, the N3 position can be alkylated, followed by deprotection of N1 under mild conditions.[9] The Mitsunobu reaction can also be employed for N3-alkylation, often by protecting other reactive sites.[11][12]
Q4: What is the Mitsunobu reaction and when should I use it for pyrimidinedione alkylation?
The Mitsunobu reaction is a powerful tool for forming C-N, C-O, and C-S bonds under mild, neutral conditions. It uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate an alcohol for nucleophilic attack.[13]
When to use it:
-
For N3-Alkylation: The Mitsunobu reaction is particularly valuable for the N3-alkylation of pyrimidines, especially when other methods fail or require extensive protection-deprotection steps.[11][12]
-
With Sensitive Substrates: Its mild conditions are ideal for complex molecules with sensitive functional groups that would not tolerate strong bases or harsh alkylating agents.[14]
-
Stereochemical Inversion: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a critical consideration in chiral synthesis.[13]
However, be aware that the regioselectivity of the Mitsunobu reaction can also be influenced by the solvent and the structure of the alcohol and pyrimidine.[11][15] Workup can also be challenging due to byproducts like triphenylphosphine oxide.[16]
Troubleshooting Guide
This section addresses specific experimental issues in a "Problem → Probable Cause → Suggested Solution" format.
Problem 1: Low overall yield and recovery of starting material.
-
Probable Cause:
-
Insufficiently strong base: The chosen base may not be strong enough to deprotonate the pyrimidinedione effectively, leading to a low concentration of the active nucleophile.
-
Low reaction temperature: The activation energy for the reaction may not be met at the current temperature.
-
Poor solubility: The pyrimidinedione or the base may have poor solubility in the chosen solvent, leading to a slow heterogeneous reaction.
-
-
Suggested Solution:
-
Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[8]
-
Increase the reaction temperature, monitoring for potential side product formation.
-
Change to a solvent in which all components are more soluble, such as DMF or DMSO.[4]
-
Ensure all reagents are anhydrous, as water can quench the base and the anionic intermediate.
-
Problem 2: Predominant formation of the undesired O-alkylated isomer.
-
Probable Cause:
-
Hard alkylating agent: The electrophile used (e.g., methyl iodide, dimethyl sulfate) is too "hard" and preferentially attacks the exocyclic oxygen.
-
Strong base/counter-ion effect: Use of a very strong base (like NaH) or a counter-ion that favors coordination at the oxygen (like Ag⁺) can promote O-alkylation.
-
-
Suggested Solution:
-
Switch to a "softer" alkylating agent, such as benzyl bromide or allyl bromide.
-
Use a milder base like potassium carbonate (K₂CO₃).
-
Change the solvent. Polar protic solvents can solvate the oxygen atom, making it less nucleophilic and favoring N-alkylation.
-
Consider a silyl protection strategy for the oxygen atoms prior to alkylation.[5]
-
Problem 3: Predominant formation of the undesired N-alkylated isomer.
-
Probable Cause:
-
Soft alkylating agent: The electrophile is too "soft" and favors reaction at the nitrogen atom.
-
Mild reaction conditions: The conditions (mild base, lower temperature) kinetically favor N-alkylation.
-
-
Suggested Solution:
-
Switch to a "harder" alkylating agent like a methyl tosylate or triflate.
-
Use a silver salt such as Ag₂O or Ag₂CO₃ with the alkyl halide. The silver ion coordinates to the oxygen, enhancing its nucleophilicity and directing the alkylation.
-
Employ a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an aprotic solvent like DMF.[8]
-
Problem 4: Formation of di-alkylated products.
-
Probable Cause:
-
Excess alkylating agent: Using a large excess of the electrophile can lead to a second alkylation event after the first one occurs.
-
Strongly activating conditions: A combination of a strong base and a highly reactive alkylating agent can drive the reaction to completion at multiple sites.
-
-
Suggested Solution:
-
Reduce the stoichiometry of the alkylating agent to 1.0-1.1 equivalents.
-
Slowly add the alkylating agent to the reaction mixture to maintain a low instantaneous concentration.
-
Lower the reaction temperature to reduce the rate of the second alkylation.
-
If N1,N3-dialkylation is the issue, consider a protection strategy for one of the nitrogen atoms.[9]
-
Problem 5: Difficulty separating N- and O-alkylated isomers.
-
Probable Cause:
-
The N- and O-alkylated isomers often have very similar polarities, making them challenging to separate by standard column chromatography.
-
-
Suggested Solution:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might be necessary. Sometimes adding a small amount of a modifier like triethylamine or acetic acid can improve separation.
-
Recrystallization: If the products are solid, recrystallization from a suitable solvent system can be a highly effective purification method.[17]
-
Chemical Derivatization: In difficult cases, one isomer could be selectively reacted to form a derivative with a significantly different polarity, allowing for easy separation. The derivative can then be converted back to the desired product.
-
NMR Analysis: Utilize advanced NMR techniques like HMBC and NOESY to unambiguously confirm the structure of each isomer, which is crucial for drug discovery programs.[18]
-
Data & Protocols
Table 1: Influence of Reaction Parameters on N- vs. O-Alkylation Selectivity
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale (HSAB Theory)[1][19] |
| Alkylating Agent | Soft (e.g., Benzyl-Br, Allyl-I) | Hard (e.g., Me₂SO₄, Et₃OBF₄, MeI) | Soft acids react with soft bases (N). Hard acids react with hard bases (O). |
| Base | Weak/Moderate (e.g., K₂CO₃, Et₃N) | Strong (e.g., NaH, Cs₂CO₃)[8] | Weaker bases favor the more acidic N-H. Strong bases generate harder anions. |
| Counter-ion | K⁺, Na⁺ (less coordinating) | Ag⁺, Cs⁺ | Ag⁺ coordinates strongly with oxygen, activating it for alkylation. |
| Solvent | Polar Protic (e.g., EtOH, MeOH) | Polar Aprotic (e.g., DMF, DMSO) | Protic solvents solvate the oxygen. Aprotic solvents create "naked" anions. |
| Leaving Group | Good (e.g., I⁻, Br⁻) | Moderate (e.g., Cl⁻, OTs⁻) | Better leaving groups are associated with softer electrophiles. |
Experimental Protocols
Protocol A: Selective N1-Alkylation of Uracil
This protocol is adapted for the selective N1-alkylation using a mild base and a polar aprotic solvent.[4][5]
-
To a solution of uracil (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (K₂CO₃, 1.2 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 7-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water (50 mL) and stir until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the N1-alkylated product. Purify further by recrystallization or column chromatography if necessary.
Protocol B: Selective O4-Alkylation of a Pyrimidinedione
This protocol utilizes a silver salt to promote selective O-alkylation.
-
Suspend the pyrimidinedione (e.g., thymine, 1.0 mmol) and silver(I) oxide (Ag₂O, 1.0 mmol) in anhydrous dioxane or toluene (15 mL).
-
Add the alkyl halide (e.g., methyl iodide, 2.0 mmol).
-
Heat the mixture to reflux and stir under an inert atmosphere (N₂ or Ar), protecting from light.
-
Monitor the reaction by TLC. The reaction may take 12-48 hours.
-
After completion, cool the mixture and filter through a pad of Celite® to remove silver salts.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure and purify the residue by column chromatography to isolate the O-alkylated product.
Protocol C: N3-Alkylation of Uracil via Mitsunobu Reaction
This protocol requires N1-protection before executing the Mitsunobu reaction for selective N3-alkylation.[11][14]
Step 1: N1-Protection (Boc Group) [9]
-
Suspend uracil (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).
-
Stir at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify by column chromatography to obtain N1-Boc-uracil.
Step 2: N3-Alkylation (Mitsunobu) [13]
-
Dissolve N1-Boc-uracil (1.0 mmol), the desired primary or secondary alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in anhydrous THF (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 mmol) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Concentrate the reaction mixture and purify directly by column chromatography to isolate the N1-Boc, N3-alkylated product.
Step 3: N1-Deprotection
-
Dissolve the purified product in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the final N3-alkylated uracil.
Visual Guides
Diagram 1: Competing N- vs. O-Alkylation Pathways
Caption: A logical workflow for diagnosing and solving alkylation issues.
References
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Pereira, G. S., Mittersteiner, M., Moraes, P. A., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. [Link]
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Farhat, M., & Kaddour, Y. (2018). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. ResearchGate. [Link]
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Vina, D., & Quezada, E. (2010). Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction. ResearchGate. [Link]
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Butora, G., & Olsen, D. B. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 110(10), 6089-6143. [Link]
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Ghotekar, B. K., Ghagare, M. G., Ghotekar, B. K., Magar, N. B., & Jadhav, V. D. (2023). Synthesis and Chemoselective Alkylation of Uracil Derivatives. Research Square. [Link]
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Ozerov, A., Novikov, M., & Khandazhinskaya, A. (2017). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives. ResearchGate. [Link]
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Kumar, V., Singh, P., Kumar, V., & Singh, V. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances. [Link]
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Wikipedia. (2023). HSAB theory. [Link]
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Shchegravin, D., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(11), 3486. [Link]
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Wikipedia. (2023). Mitsunobu reaction. [Link]
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El-Faham, A., et al. (2018). HMDS/KI a simple, a cheap and efficient catalyst for the one-pot synthesis of N-functionalized pyrimidines. Synthetic Communications. [Link]
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Grokipedia. (2023). HSAB theory. [Link]
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Quezada, E., et al. (2010). Synthesis of Carbocyclic Pyrimidine Nucleosides Using the Mitsunobu Reaction - Part I: Influence of the Alcohol on N1- versus O2 Alkylation. Helvetica Chimica Acta. [Link]
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chemeurope.com. (2023). HSAB theory. [Link]
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Al-Zoubi, R. M., & Al-Zoubi, I. M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
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Singh, R., et al. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Drug Delivery and Therapeutics. [Link]
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Pereira, G. S., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4590-4602. [Link]
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Abdel-monem, M. I., & Mohamed, Y. A. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [Link]
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Lazrek, H. B., et al. (1998). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. ResearchGate. [Link]
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Meta-Synthesis. (n.d.). Pearson's Hard Soft [Lewis] Acid Base Principle. [Link]
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Barancelli, D. A., et al. (2008). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Arkivoc. [Link]
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Guesnet, J. L., et al. (1998). Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. X-Ray Structure of a Mono N-Substituted 5-Trifluoromethyluracil. Journal of Fluorine Chemistry. [Link]
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Haas, K. (2022). 3.2.1: Hard and Soft Acid and Base Theory. Chemistry LibreTexts. [Link]
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Zhang, Q., et al. (2018). Alkylation of Various Uracil Derivatives in DMF under MWI. ResearchGate. [Link]
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Comins, D. L., & Goehring, R. R. (1993). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
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Pereira, G. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. PubMed. [Link]
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Pereira, G. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. Semantic Scholar. [Link]
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KoreaScience. (n.d.). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. [Link]
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Kim, T., Lee, G. J., & Cha, M. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]
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ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
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Fang, Q., et al. (2010). Repair of O4-alkylthymine by O6-alkylguanine-DNA alkyltransferases. The Journal of Biological Chemistry, 285(11), 8185-95. [Link]
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LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]
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Li, J., & Schuster, G. B. (2022). Factors in Determining the Chemo-Selective Reactions at Thymine in One-Electron Oxidation of DNA. ChemRxiv. [Link]
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Sproviero, J. F. (1999). Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases. Mutation Research, 433(1-2), 1-17. [Link]
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Belinsky, S. A., et al. (1990). Cell selective alkylation of DNA in rat lung following low dose exposure to the tobacco specific carcinogen 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 50(12), 3772-7. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the scaffold of numerous therapeutic agents. Among these, 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-(bromomethyl)uracil, is a critical intermediate for the synthesis of a wide array of biologically active compounds. Its reactive bromomethyl group allows for facile derivatization, making it a valuable building block in drug discovery. However, the very reactivity that makes this compound synthetically useful also necessitates rigorous structural confirmation to ensure the identity and purity of subsequent derivatives.
This guide provides a comparative analysis of the primary analytical techniques for the unambiguous structural elucidation of this compound and its derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering insights into the causality behind experimental choices and providing supporting data for a comprehensive understanding.
The Indispensable Trio: A Comparative Overview
The structural confirmation of a novel or synthesized molecule rarely relies on a single technique. Instead, a combination of orthogonal methods provides a self-validating system, ensuring the highest level of confidence in the assigned structure.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.[1] | Non-destructive, provides rich structural detail in solution.[1] | Lower sensitivity compared to MS, can be complex to interpret for large molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition, fragmentation patterns offer structural clues. | High sensitivity, requires minimal sample.[1] | Isomers can be difficult to distinguish, does not provide stereochemical information.[1] |
| X-ray Crystallography | Unambiguous three-dimensional atomic arrangement in the solid state.[2][3] | Provides the "gold standard" for structural determination.[2] | Requires a suitable single crystal, which can be challenging to obtain.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides a detailed "map" of the molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are indispensable.
Causality in Experimental Choices
The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for uracil derivatives due to its ability to dissolve a wide range of polar compounds and its high boiling point. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[4]
Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N1-H | ~11.0 - 11.5 | Broad Singlet | 1H | The acidic proton on the nitrogen atom, often broad due to exchange. |
| N3-H | ~10.8 - 11.2 | Broad Singlet | 1H | Similar to the N1-H proton, its chemical shift is influenced by hydrogen bonding. |
| C5-H | ~5.5 - 6.0 | Singlet | 1H | The vinyl proton at the 5-position of the pyrimidine ring. |
| C6-CH₂ -Br | ~4.0 - 4.5 | Singlet | 2H | The methylene protons adjacent to the bromine atom are deshielded. |
Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C 4 (C=O) | ~163 | Carbonyl carbon chemical shift. |
| C 2 (C=O) | ~151 | Carbonyl carbon chemical shift. |
| C 6 | ~145 | The carbon attached to the bromomethyl group. |
| C 5 | ~100 | The vinyl carbon at the 5-position. |
| C H₂-Br | ~30 | The carbon of the bromomethyl group, influenced by the electronegative bromine. |
Experimental Protocol for NMR Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[4]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard.[4]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[1][4] Typical parameters for ¹H NMR include a 30° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.[1]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, baseline correction, and referencing to the internal standard.[4]
-
Spectral Interpretation : Analyze the chemical shifts, integration, and multiplicity to assign the signals to the respective protons and carbons in the molecule.
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry: Weighing the Evidence
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound with high precision and offers structural clues through the analysis of fragmentation patterns.
The Bromine Isotopic Signature: A Telltale Sign
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by 2 m/z units.[6] The presence of this doublet is a strong indicator of a monobrominated compound.
Expected Mass Spectrum Data for this compound
The molecular formula of this compound is C₅H₅BrN₂O₂.[7] The expected molecular ion peaks would be:
-
[M]⁺ : at m/z corresponding to the mass with ⁷⁹Br (approximately 203.95 u).[7]
-
[M+2]⁺ : at m/z corresponding to the mass with ⁸¹Br (approximately 205.95 u).
The relative intensity of these two peaks should be approximately 1:1.
Fragmentation Pathways
Electron ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a molecular fingerprint.[8] For this compound, likely fragmentation pathways include:
-
Loss of Br• : A prominent fragment corresponding to the loss of a bromine radical, resulting in a [M-Br]⁺ ion.
-
Loss of CH₂Br• : Cleavage of the bromomethyl group.
-
Ring Fragmentation : Subsequent fragmentation of the pyrimidine ring.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or a softer technique like Electrospray Ionization - ESI).
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate a mass spectrum.
-
Data Analysis : Analyze the molecular ion peaks for the characteristic bromine isotopic pattern and interpret the fragmentation pattern to support the proposed structure.
Caption: General workflow for mass spectrometry analysis.
Single-Crystal X-ray Crystallography: The Definitive Structure
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[2] This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the solid state.
Causality in Experimental Choices
The most critical and often challenging step is growing a high-quality single crystal.[2] The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is determined empirically and is crucial for obtaining crystals suitable for diffraction.
Expected Outcome for this compound
A successful X-ray crystallographic analysis of this compound would provide:
-
The precise bond lengths and angles of the molecule.
-
The conformation of the molecule in the solid state.
-
Information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Experimental Protocol for X-ray Crystallography
-
Crystallization : Grow a single crystal of the compound with dimensions typically greater than 0.1 mm in all directions.[2]
-
Data Collection : Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam.[10] Rotate the crystal and collect the diffraction data as a series of images.[10]
-
Structure Solution : Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map.[10]
-
Structure Refinement : Build a molecular model into the electron density map and refine the atomic positions and other parameters to achieve the best fit with the experimental data.[10]
-
Validation : Validate the final structure using various crystallographic metrics.
Caption: Step-by-step workflow for X-ray crystallography.
Conclusion: A Synergistic Approach for Unwavering Confidence
The structural confirmation of this compound and its derivatives is a critical step in drug discovery and development. While each analytical technique provides valuable information, a synergistic approach is paramount for achieving unambiguous structural assignment. NMR spectroscopy provides the detailed molecular framework in solution, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography offers the definitive solid-state structure. By integrating the data from these complementary techniques, researchers can proceed with confidence in the integrity of their synthesized compounds, paving the way for the development of novel and effective therapeutics.
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The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]
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The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide: Comparative Reactivity of 6-(Bromomethyl)uracil vs. 6-(Chloromethyl)uracil
Objective: To provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of 6-(bromomethyl)uracil and 6-(chloromethyl)uracil. This guide synthesizes fundamental chemical principles with practical, field-proven insights to inform the selection of the optimal reagent for nucleophilic substitution reactions in the synthesis of therapeutic agents.
Introduction: The Central Role of 6-(Halomethyl)uracils in Drug Discovery
Uracil and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of antiviral and anticancer agents.[1][2] The ability to functionalize the C6 position of the uracil ring is a critical strategy for developing novel analogues with enhanced potency, selectivity, and pharmacokinetic properties.[3][4][5] 6-(Halomethyl)uracils, specifically the bromo- and chloro-derivatives, serve as powerful electrophilic intermediates for this purpose, enabling the introduction of diverse functionalities through nucleophilic substitution.[6][7][8]
The choice between using 6-(bromomethyl)uracil or 6-(chloromethyl)uracil is not trivial. It has significant consequences for reaction kinetics, yield, and the overall feasibility of a synthetic route. This guide will dissect the underlying chemical principles that govern their differential reactivity and provide the practical context needed to harness these reagents effectively.
Part 1: The Decisive Factors in Reactivity - A Mechanistic Deep Dive
The utility of 6-(halomethyl)uracils as alkylating agents hinges on their performance in nucleophilic substitution reactions, most commonly following an SN2 mechanism.[9][10] The rate and efficiency of these reactions are dictated by two primary, interconnected properties of the halogen substituent: its leaving group ability and the strength of the carbon-halogen bond.
Figure 1: Generalized SN2 pathway for the reaction of a nucleophile with 6-(halomethyl)uracil.
Leaving Group Ability: The Stability of the Anion
A fundamental principle of nucleophilic substitution is that weaker bases make better leaving groups.[11][12] This is because they are more stable on their own and can better accommodate the negative charge they acquire upon departing the electrophilic carbon.
When comparing the halide ions, their basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. This is due to the increasing ionic radius and the distribution of the negative charge over a larger volume, which enhances stability.[13][14] Consequently, the bromide ion (Br⁻) is a significantly weaker base than the chloride ion (Cl⁻) and is therefore a superior leaving group.[12][15] This directly translates to a lower activation energy for the SN2 transition state, favoring a faster reaction rate for the bromo-derivative.
Carbon-Halogen Bond Strength: The Energy of Cleavage
The second critical factor is the energy required to break the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and longer than the C-Cl bond.[16][17][18]
-
Average C-Cl Bond Energy: ~339 kJ/mol
-
Average C-Br Bond Energy: ~285 kJ/mol
This disparity means that significantly less energy is required to cleave the C-Br bond during the nucleophilic attack, further contributing to the enhanced reactivity of 6-(bromomethyl)uracil compared to its chloro counterpart.[19][20]
Part 2: Performance in the Lab - A Comparative Analysis
The theoretical principles outlined above manifest in tangible differences in experimental outcomes. The following table summarizes the typical performance characteristics of the two reagents in a standard nucleophilic substitution reaction.
Table 1: Comparative Performance Data
| Parameter | 6-(Bromomethyl)uracil | 6-(Chloromethyl)uracil | Scientific Rationale |
| Relative Reaction Rate | Fast | Slow | Superior leaving group ability of Br⁻ and weaker C-Br bond strength.[12][15][16] |
| Typical Reaction Time | 1 - 4 hours | 6 - 24 hours | A direct consequence of the faster reaction rate. |
| Typical Temperature | Room Temp. to 50°C | 50°C to >80°C | The higher activation energy for C-Cl bond cleavage necessitates more thermal energy. |
| Typical Yield | High (often >80%) | Moderate to High | Cleaner, faster reactions with the bromo compound often minimize side-product formation. |
| Substrate Scope | Broad (effective with weak nucleophiles) | More limited (requires strong nucleophiles) | The high reactivity of the bromo derivative can overcome the poor reactivity of many nucleophiles. |
| Reagent Stability | Moderate; can be light-sensitive and prone to hydrolysis | High; generally more stable for long-term storage | |
| Relative Cost | Higher | Lower | Brominating agents are typically more expensive than chlorinating agents. |
Part 3: Strategic Synthesis - Protocol and Workflow
The following represents a generalized, self-validating protocol for the synthesis of a 6-substituted uracil derivative. The key variables to adjust based on the choice of halide are reaction time and temperature, as indicated in Table 1.
Standard Experimental Protocol
-
Inert Atmosphere Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Nucleophile & Solvent Addition: Dissolve the nucleophile (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Deprotonation (if necessary): If the nucleophile is not anionic (e.g., a thiol or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, NaH, DBU; 1.1 equivalents). Stir for 30 minutes at room temperature to ensure complete deprotonation. This step is self-validating; incomplete deprotonation will result in a stalled reaction.
-
Electrophile Addition: Add 6-(bromomethyl)uracil or 6-(chloromethyl)uracil (1.05 equivalents) to the mixture in one portion.
-
Reaction & Monitoring: Heat the reaction to the appropriate temperature (see Table 1). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The validation here is the clear consumption of the limiting reagent and the appearance of a new, single major product spot.
-
Aqueous Workup: Upon completion, cool the reaction to room temperature and quench by pouring it into cold water.
-
Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualized Experimental Workflow
Figure 2: A validated workflow for the synthesis of 6-substituted uracils.
Part 4: Authoritative Recommendations
The choice between 6-(bromomethyl)uracil and 6-(chloromethyl)uracil is a strategic one, balancing reactivity with practicality.
-
Choose 6-(Bromomethyl)uracil for:
-
Maximizing Reactivity: When working with poorly reactive or sterically hindered nucleophiles.
-
Milder Conditions: When synthesizing sensitive molecules that cannot tolerate high temperatures or prolonged reaction times.
-
Rapid Library Synthesis: When reaction speed is a priority for generating a series of analogues.
-
-
Choose 6-(Chloromethyl)uracil for:
-
Cost-Effective, Large-Scale Synthesis: When the cost of the starting material is a primary driver and the nucleophile is sufficiently reactive.
-
Enhanced Reagent Stability: In multi-step syntheses where the halomethyluracil may need to be stored for extended periods.
-
Controlling Reactivity: When using extremely potent nucleophiles, the attenuated reactivity of the chloro-derivative can sometimes provide a more controlled reaction, preventing over-alkylation or other side reactions.
-
By understanding these trade-offs, researchers can design more efficient, robust, and successful synthetic routes toward novel uracil-based therapeutics.
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Reddit. Cl vs Br in SN1 and SN2 reactions. (2013). [Link]
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A Researcher's Guide to Validating 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione as a Covalent Chemical Probe for Thymidylate Synthase
Abstract
This guide provides a comprehensive framework for the validation of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-(bromomethyl)uracil, as a chemical probe. Chemical probes are indispensable tools in biological research and drug discovery, but their utility is entirely dependent on rigorous characterization.[1][2] This document outlines a scientifically robust, multi-pronged strategy to establish the on-target activity, cellular engagement, and proteome-wide selectivity of this candidate probe. We hypothesize that due to its structural similarity to the endogenous substrate deoxyuridine monophosphate (dUMP) and the presence of a reactive bromomethyl group, this molecule acts as a covalent inhibitor of Thymidylate Synthase (TYMS), a critical enzyme in DNA synthesis.[3] This guide will compare its properties and validation workflow against the well-established TYMS inhibitor, 5-Fluorouracil (5-FU), and a necessary negative control, 6-methyluracil. We will detail experimental protocols for Cellular Thermal Shift Assay (CETSA) and chemoproteomics to provide researchers with a practical, self-validating system for assessing this probe's suitability for interrogating TYMS biology.
Introduction: The Imperative for Rigorously Validated Chemical Probes
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to probe its biological function in cellular and in vivo systems.[4] Unlike a drug, which is optimized for a therapeutic outcome, a probe is optimized to answer a biological question. Its value is therefore contingent on a deep understanding of its mechanism of action, potency, and, most critically, its selectivity.[5]
This guide focuses on 6-(bromomethyl)uracil, a candidate covalent probe for Thymidylate Synthase (TYMS). TYMS is the sole de novo source for deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair, making it a cornerstone target in cancer chemotherapy.[3] By establishing a robust validation workflow, we can determine if 6-(bromomethyl)uracil is a reliable tool for studying the intricate roles of TYMS in health and disease.
Candidate Probe Profile and Comparative Compounds
A thorough validation requires not only studying the probe itself but also comparing its activity against well-characterized compounds.
-
Candidate Probe: this compound (6-BMU)
-
Structure: A uracil core with a reactive bromomethyl group at the 6-position.[8][9]
-
Hypothesized Mechanism: The uracil scaffold is expected to direct the molecule to the dUMP binding site of TYMS. The electrophilic bromomethyl group can then act as an alkylating agent, forming a covalent bond with a nearby nucleophilic residue, such as a cysteine, leading to irreversible inhibition.[10]
-
Caption: Hypothesized two-step mechanism of TYMS inhibition by 6-BMU.
-
Positive Control / Comparator: 5-Fluorouracil (5-FU)
-
Mechanism: 5-FU is a pro-drug that is converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a covalent ternary complex with TYMS and its cofactor, 5,10-methylenetetrahydrofolate, leading to mechanism-based inactivation.[3] It serves as the "gold standard" for TYMS inhibition.
-
-
Negative Control: 6-methylpyrimidine-2,4(1H,3H)-dione (6-methyluracil)
-
Rationale: This analog is structurally almost identical to the candidate probe but lacks the reactive leaving group (bromide), replacing the bromomethyl with a stable methyl group. It should bind to the target with significantly lower affinity, if at all, and cannot form a covalent bond. This control is critical to ensure that any observed cellular phenotype is due to the specific covalent modification by 6-BMU and not simply the presence of the uracil scaffold or non-specific toxicity.[2]
-
Comparative Overview of Probes and Controls
| Feature | 6-(bromomethyl)uracil (Candidate Probe) | 5-Fluorouracil (Comparator) | 6-methyluracil (Negative Control) |
| Core Scaffold | Uracil | Uracil | Uracil |
| Reactive Group | Bromomethyl (-CH₂Br) | Fluoro (-F) at C5 position | None (-CH₃) |
| Mechanism | Covalent Alkylation (Hypothesized) | Covalent Mechanism-Based Inactivation | Non-covalent (or non-binding) |
| Role in Validation | Test Compound | Benchmark for on-target effect | Control for off-target/non-covalent effects |
Experimental Validation Workflow: A Step-by-Step Guide
A credible validation strategy must integrate methods that confirm target binding in cells, assess selectivity across the proteome, and link these molecular events to a functional cellular outcome.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess whether a compound binds to its target protein in the native cellular environment.[11][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[13][14] This change in thermal stability (melting temperature, Tₘ) is a direct indicator of target engagement.[15]
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for TYMS Engagement
-
Cell Culture: Plate a human cancer cell line with known TYMS expression (e.g., HeLa or MCF-7) in multiple replicates.
-
Compound Treatment: Treat cells with a fixed concentration (e.g., 10 µM) of 6-BMU, 5-FU, 6-methyluracil, or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Normalize total protein concentration across all samples.
-
Analyze the amount of soluble TYMS remaining at each temperature using SDS-PAGE and Western Blotting with a validated TYMS-specific antibody.[16]
-
Quantify band intensities and plot them against temperature to generate melting curves.
-
-
Interpretation: A positive result for 6-BMU is a significant shift of the melting curve to a higher temperature compared to the vehicle control, indicating stabilization. This shift should be greater than or absent for the 6-methyluracil negative control.
Hypothetical CETSA Results
| Compound (10 µM) | Apparent Tₘ of TYMS | ΔTₘ (vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | 52.0 °C | - | Baseline thermal stability |
| 6-(bromomethyl)uracil | 59.5 °C | +7.5 °C | Strong Target Engagement |
| 5-Fluorouracil | 58.0 °C | +6.0 °C | Confirmed Target Engagement |
| 6-methyluracil | 52.2 °C | +0.2 °C | No significant engagement |
Proteome-Wide Selectivity Profiling: Chemoproteomics
While CETSA confirms engagement with the hypothesized target, it does not rule out engagement with other proteins. Chemoproteomics, specifically competitive activity-based protein profiling (ABPP), is the gold standard for assessing the selectivity of covalent probes across the entire proteome.[17][18] This method identifies the direct targets of a covalent inhibitor in a dose-dependent manner.[6][19]
Workflow Rationale: An alkyne-derivatized version of 6-BMU ("6-BMU-alkyne") is synthesized. This modified probe retains its reactivity but now carries a chemical handle. Intact cells are treated with the untagged probe (6-BMU) at various concentrations, which occupies its specific targets. Subsequently, the cells are treated with a fixed concentration of 6-BMU-alkyne, which labels all remaining accessible sites. After cell lysis, a biotin tag is "clicked" onto the alkyne handle via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Biotinylated proteins are enriched, digested, and identified by mass spectrometry. Genuine targets of 6-BMU will show a dose-dependent decrease in labeling by 6-BMU-alkyne.
Caption: Workflow for identifying covalent targets using competitive chemoproteomics.
Protocol: Competitive Chemoproteomics
-
Probe Synthesis: Synthesize 6-((prop-2-yn-1-ylamino)methyl)pyrimidine-2,4(1H,3H)-dione or a similar alkyne-tagged analog of 6-BMU.
-
Cell Treatment: In separate flasks, treat live cells with vehicle (DMSO) or increasing concentrations of the untagged 6-BMU (e.g., 0.1 µM to 50 µM) for 1 hour.
-
Alkyne Probe Labeling: Add a fixed, high concentration of the 6-BMU-alkyne probe (e.g., 50 µM) to all flasks and incubate for an additional hour.
-
Lysis and Click Reaction: Harvest and lyse the cells. Perform the CuAAC "click" reaction on the proteome lysate by adding biotin-azide, a copper(I) source, and ligands.
-
Enrichment: Enrich the biotin-labeled proteins using streptavidin-coated agarose beads.
-
Proteomics Sample Prep: Thoroughly wash the beads to remove non-biotinylated proteins. Perform on-bead tryptic digestion to release peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified protein across the different 6-BMU pre-treatment concentrations. True targets will show a dose-dependent reduction in signal as the untagged probe outcompetes the alkyne probe for binding.
Hypothetical Chemoproteomics Results
| Protein Target | Function | IC₅₀ of Signal Reduction | Interpretation |
| TYMS | Thymidylate Synthesis | 0.8 µM | Potent, high-confidence on-target |
| Protein X | Kinase | > 50 µM | Not a significant off-target |
| Protein Y | Dehydrogenase | 25 µM | Potential low-potency off-target |
| Protein Z | Structural | > 50 µM | Not a significant off-target |
Cellular Activity and Phenotypic Correlation
The final pillar of validation is to demonstrate that target engagement and selectivity translate into a specific cellular phenotype. For a TYMS inhibitor, the expected phenotype is the inhibition of cell proliferation.
Protocol: Cell Proliferation Assay
-
Cell Plating: Seed cells (e.g., HeLa) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6-BMU, 5-FU, and the negative control 6-methyluracil for 72 hours.
-
Viability Measurement: Measure cell viability using a standard method such as the MTT assay or real-time imaging with a live/dead stain.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Hypothetical Proliferation Results
| Compound | Cellular IC₅₀ | Interpretation |
| 6-(bromomethyl)uracil | 1.2 µM | Potent antiproliferative activity consistent with on-target IC₅₀ |
| 5-Fluorouracil | 2.5 µM | Expected antiproliferative activity |
| 6-methyluracil | > 100 µM | Lack of activity confirms covalent modification is necessary for phenotype |
Synthesis of Findings and Final Validation
The validation of this compound as a chemical probe rests on the convergence of evidence from all three experimental pillars.
-
Positive Validation Scenario: The hypothetical data presented above would strongly support the validation of 6-BMU as a selective probe for TYMS. The CETSA results would confirm direct binding in cells. The chemoproteomics data would demonstrate high selectivity for TYMS over other proteins at relevant concentrations. Finally, the cellular proliferation data would show a potent biological effect that is consistent with the on-target binding affinity and is absent in the non-reactive negative control.
-
Negative Validation Scenario: Conversely, the probe would be considered invalid or a poor-quality tool if CETSA showed a minimal thermal shift, if chemoproteomics revealed numerous potent off-targets, or if the cellular IC₅₀ was vastly different from the target engagement IC₅₀.
Conclusion
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A Comparative Analysis of Pyrimidine-Based Inhibitors for Kinase Assays: A Guide for Researchers
Introduction: The Central Role of Kinases and the Power of the Pyrimidine Scaffold
Protein kinases are a vast and crucial family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention. The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of modern drug discovery.
Within the medicinal chemist's toolkit, the pyrimidine scaffold has emerged as a "privileged structure." Its nitrogen-containing heterocyclic ring system is adept at mimicking the adenine base of ATP, allowing it to competitively bind within the ATP-binding pocket of a wide array of kinases.[1] This fundamental interaction has led to the development of numerous FDA-approved kinase inhibitors. This guide provides a comparative analysis of key pyrimidine-based inhibitors, offering head-to-head comparisons with other inhibitor classes, detailed experimental protocols for their evaluation, and an exploration of the signaling pathways they modulate.
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
The performance of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. Below, we compare prominent pyrimidine-based inhibitors against other chemical scaffolds targeting critical oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a critical regulator of cell proliferation and is frequently mutated in non-small cell lung cancer (NSCLC). This has led to the development of several generations of EGFR tyrosine kinase inhibitors (TKIs).
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy against mutant forms of EGFR compared to the first-generation quinazoline-based inhibitors, Gefitinib and Erlotinib.[2][3] This is particularly evident in cases of the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs.[4][5]
| Parameter | Osimertinib (Pyrimidine-based) | Gefitinib (Quinazoline-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~10 nM | ~4 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | >3000 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~15 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM | >5000 nM |
Data compiled from multiple sources.
The pyrimidine core of Osimertinib allows for a covalent interaction with the C797 residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[4] This contrasts with the reversible binding of Gefitinib and Erlotinib.[6][7]
BCR-ABL Inhibitors
The fusion protein BCR-ABL, resulting from the Philadelphia chromosome translocation, is the causative agent of chronic myeloid leukemia (CML). Imatinib (Gleevec), a 2-phenylaminopyrimidine derivative, revolutionized the treatment of CML by selectively inhibiting the BCR-ABL tyrosine kinase.[8][9]
| Inhibitor | Scaffold | Target Kinase | Biochemical IC50 |
| Imatinib | 2-Phenylaminopyrimidine | BCR-ABL | ~100 nM |
| Dasatinib | Aminopyrimidine | BCR-ABL, SRC family | <1 nM |
| Nilotinib | Aminopyrimidine | BCR-ABL | <20 nM |
Data compiled from multiple sources.
Imatinib binds to the inactive conformation of the ABL kinase domain, preventing its activation.[10] While highly effective, resistance can emerge through mutations in the kinase domain. Second-generation inhibitors like Dasatinib and Nilotinib, which also feature pyrimidine-based cores, were developed to overcome Imatinib resistance and exhibit greater potency.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for immune and inflammatory responses. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases. Ruxolitinib, a pyrrolo[2,3-d]pyrimidine derivative, is a potent inhibitor of JAK1 and JAK2.[11]
| Parameter | Ruxolitinib (Pyrrolo[2,3-d]pyrimidine) | Tofacitinib (Pyrrolo[2,3-d]pyrimidine) |
| Target Kinases | JAK1, JAK2 | JAK1, JAK2, JAK3 |
| Biochemical IC50 (JAK1) | 3.3 nM | 112 nM |
| Biochemical IC50 (JAK2) | 2.8 nM | 20 nM |
| Biochemical IC50 (JAK3) | 428 nM | 1 nM |
| Clinical Indication | Myelofibrosis, Polycythemia Vera | Rheumatoid Arthritis, Psoriatic Arthritis |
Data compiled from multiple sources.[11][12][13][14][15]
Ruxolitinib's potent and selective inhibition of JAK1 and JAK2 leads to a reduction in splenomegaly and amelioration of constitutional symptoms in patients with myelofibrosis.[12][14]
Signaling Pathway Modulation
The efficacy of these inhibitors stems from their ability to precisely interrupt key signaling cascades.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of intervention by pyrimidine-based TKIs.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Experimental Protocols for Kinase Inhibitor Evaluation
Accurate and reproducible assessment of inhibitor performance is paramount. The following section details standardized protocols for key in vitro and cellular assays.
In Vitro Kinase Assays
These assays measure the direct effect of an inhibitor on the enzymatic activity of a purified kinase.
This traditional "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[16][17][18][19]
Principle: The amount of radioactivity incorporated into the substrate is directly proportional to kinase activity.[20]
Materials:
-
Purified kinase
-
Kinase-specific peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test inhibitor (serial dilutions in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, substrate, and test inhibitor.
-
Pre-incubation: Allow the kinase and inhibitor to pre-incubate for 10-15 minutes at room temperature.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a predetermined time (ensure the reaction is in the linear range).
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.
This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[21][22][23][24][25]
Principle: The luminescent signal is inversely proportional to kinase activity.[25]
Materials:
-
Purified kinase and substrate
-
Kinase reaction buffer
-
ATP
-
Test inhibitor
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque multiwell plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white multiwell plate, add the kinase, substrate, and test inhibitor in the kinase reaction buffer.
-
Initiation and Incubation: Add ATP to initiate the reaction and incubate at room temperature for the desired duration.
-
Detection: Add an equal volume of the kinase detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Determine IC50 values by plotting the luminescent signal against the inhibitor concentration.
TR-FRET assays are robust, high-throughput methods that measure the phosphorylation of a fluorescently labeled substrate.[26][27][28][29][30]
Principle: Phosphorylation of the substrate brings a terbium-labeled antibody and a fluorescently labeled substrate into close proximity, resulting in a FRET signal.
Materials:
-
Purified kinase
-
Fluorescently labeled substrate
-
ATP
-
Test inhibitor
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET compatible microplate reader
Procedure:
-
Kinase Reaction: In a suitable microplate, incubate the kinase, fluorescently labeled substrate, ATP, and test inhibitor.
-
Detection: Stop the reaction by adding EDTA and then add the terbium-labeled antibody.
-
Incubation: Incubate at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Signal Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Assays
These assays evaluate the effect of an inhibitor on cellular processes downstream of kinase activity.
This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.[31][32][33][34]
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[31]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the pyrimidine-based inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
This flow cytometry-based assay detects one of the early hallmarks of apoptosis.[35][36][37][38]
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
Procedure:
-
Cell Treatment: Treat cells with the pyrimidine-based inhibitor for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). PI is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Conclusion
The pyrimidine scaffold is a versatile and powerful tool in the design of potent and selective kinase inhibitors. As demonstrated by the success of drugs like Osimertinib, Imatinib, and Ruxolitinib, this chemical motif can be effectively tailored to target a diverse range of kinases with high efficacy. A thorough understanding of the comparative performance of these inhibitors, coupled with the application of robust in vitro and cell-based assays, is essential for advancing kinase-targeted drug discovery. The protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively characterize and advance the next generation of pyrimidine-based kinase inhibitors.
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Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7439-7457. Available from: [Link]
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A Researcher's Guide to In Vitro Assay Validation for Novel 6-(Bromomethyl)uracil Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of in vitro assays for novel compounds derived from the 6-(bromomethyl)uracil scaffold. Uracil and its derivatives are recognized as "privileged structures" in drug discovery, demonstrating a vast array of biological activities, most notably as antiviral and anti-tumor agents.[1] The therapeutic potential of these compounds often stems from their ability to inhibit key enzymes in viral replication or cancer cell proliferation, such as thymidylate synthase or viral polymerases.[1][2][3]
This document moves beyond a simple recitation of protocols. It offers an in-depth comparison of critical assays, explains the scientific rationale behind experimental choices, and provides a robust framework for ensuring that your results are not just accurate, but also reproducible and trustworthy.
Part 1: The Foundation – Assessing General Cytotoxicity
Before investigating the specific therapeutic activity of a novel compound, it is imperative to first establish its baseline cytotoxicity. This foundational step is crucial for determining a compound's therapeutic window—the concentration range where it elicits its desired biological effect without causing significant harm to host cells. A compound that is highly effective but also highly toxic is unlikely to be a viable drug candidate.
Comparative Analysis of Core Cytotoxicity Assays
Several methods exist to measure the cytotoxic effects of a compound on cultured cells.[4] The choice of assay depends on the specific research question, available equipment, and desired throughput. Below is a comparison of three widely-used assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] | Cost-effective, well-established, high-throughput compatible.[6] | Indirect measurement of viability; can be affected by compounds that alter mitochondrial respiration; requires a final solubilization step.[6] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity (a hallmark of cell death).[5] | Direct measure of cytotoxicity (membrane rupture); non-destructive to remaining cells, allowing for multiplexing. | Less sensitive for early apoptotic events; LDH in serum-containing media can contribute to background noise. |
| DNA-Binding Dye Assays (e.g., CellTox™ Green) | Utilizes a fluorescent dye that is impermeable to live cells but stains the DNA of dead cells with compromised membranes.[7] | High sensitivity; real-time, non-lytic measurement allows for kinetic studies and multiplexing with other assays.[7] | Higher cost than colorimetric assays; requires a fluorescence plate reader; DNA intercalating compounds can interfere.[7] |
Experimental Protocol: MTT Assay for IC₅₀ Determination
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of cytotoxicity screening due to its reliability and simplicity.[5][6] The half-maximal inhibitory concentration (IC₅₀) value derived from this assay is a key metric of a drug's potency.[5]
Objective: To determine the concentration of a 6-(bromomethyl)uracil derivative that inhibits the metabolic activity of a cell population by 50%.
Materials:
-
Selected human cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[5][8]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).[5]
-
Test compound stock solution (e.g., 10 mM in DMSO).[5]
-
MTT solution (5 mg/mL in sterile PBS).[6]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
Positive control (e.g., Doxorubicin).[5]
-
Vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%).[5]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control and a positive control.[4][9]
-
Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C, protected from light.[5][6]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals. Mix gently on a plate shaker.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Visualization: General Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing.[5]
Part 2: Dissecting the Mechanism – Validation of Specific Activities
Once the cytotoxic profile is understood, the next logical step is to validate the compound's specific biological activity. For uracil derivatives, this often involves investigating their potential as enzyme inhibitors or antiviral agents.
A. Enzyme Inhibition Assays: Pinpointing the Molecular Target
Many uracil analogs function by inhibiting enzymes crucial for pathogen replication or cancer cell growth.[3][10] Validating this activity is essential to confirm the compound's mechanism of action (MOA).
The Rationale Behind the Protocol: An enzyme assay must be developed and validated to ensure its accuracy, precision, and robustness.[11][12] Key considerations during development include optimizing enzyme concentration, substrate concentration (often at or below the Michaelis constant, Kₘ, for screening), and incubation time to ensure the reaction is in the linear range.[10]
Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
Objective: To quantify the inhibitory potency (IC₅₀) of a 6-(bromomethyl)uracil derivative against a target enzyme.
Materials:
-
Purified target enzyme.
-
Enzyme-specific substrate and buffer.
-
Detection reagent (if the product is not directly detectable).
-
Test compound and known inhibitor (positive control).
-
96- or 384-well assay plates (UV-transparent if required).
-
Spectrophotometric microplate reader.
Procedure:
-
Reagent Preparation: Prepare all buffers, enzyme, and substrate solutions. Dilute the enzyme to a working concentration determined during assay development.
-
Compound Plating: Add the test compound in a series of concentrations to the assay plate. Include wells for a "no-inhibitor" control (100% activity) and a "no-enzyme" control (background).
-
Enzyme Addition: Add the enzyme solution to all wells except the "no-enzyme" control. A pre-incubation step of the enzyme with the inhibitor (e.g., 15-30 minutes) is often included to allow for binding to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader. Measure the rate of product formation (or substrate depletion) by reading the absorbance at regular intervals over a defined period. The reaction rate should be linear.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the "no-inhibitor" control (set to 100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.[13]
-
Key Validation Parameters for Enzyme Assays
Experimental validation is essential to confirm that computational predictions of inhibitory activity translate to real-world efficacy.[13][14] A robustly validated assay ensures that key parameters like IC₅₀ and the inhibition mode are accurate.[13][15]
| Parameter | Definition | Importance |
| Accuracy | The closeness of the measured value to the true value. | Ensures the determined IC₅₀ or Kᵢ is correct. Assessed by comparing to a reference compound or using spiked samples.[12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as repeatability (intra-assay) and intermediate precision (inter-assay).[12] | Demonstrates the reproducibility of the assay. A low coefficient of variation (%CV) is desired. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Confirms that the assay response is proportional to enzyme activity over the measured range.[11] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., off-target effects). | Confirms the inhibitor acts on the intended target. Can be tested by running the assay against related enzymes.[13] |
Visualization: Modes of Enzyme Inhibition
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
B. Cell-Based Antiviral Assays: Measuring Efficacy Against Viral Threats
Uracil derivatives have shown promising activity against a range of viruses, including HCMV, HIV, and various coronaviruses.[2][16][17] Cell-based assays are the gold standard for determining a compound's ability to inhibit viral replication in a more physiologically relevant context.
Comparison of Antiviral Assay Methodologies
The endpoint used to measure viral inhibition can significantly impact the interpretation of results.
| Assay Type | Principle | Advantages | Disadvantages |
| CPE Inhibition Assay | Quantifies the ability of a compound to prevent the virus-induced cytopathic effect (CPE), i.e., damage to host cells. Often measured using a cell viability dye like crystal violet or MTT.[2] | Simple, inexpensive, high-throughput, directly measures protection of the host cell. | Subjective scoring if done by microscopy; indirect measure of viral replication; not suitable for non-cytopathic viruses. |
| Plaque Reduction Assay | Measures the reduction in the number and/or size of plaques (localized areas of cell death) formed by a virus in a cell monolayer under a semi-solid overlay. | Considered a "gold standard" for quantifying infectious virus particles; provides a direct measure of infectivity. | Low-throughput, labor-intensive, time-consuming, not suitable for non-plaque-forming viruses. |
| Viral Yield Reduction Assay | Directly quantifies the amount of new virus particles produced by infected cells in the presence of the compound. Viral genomes are typically measured using quantitative RT-PCR (qRT-PCR).[18] | Highly sensitive and quantitative; directly measures viral replication; applicable to nearly all viruses. | More expensive and technically demanding; does not distinguish between infectious and non-infectious particles. |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
Objective: To determine the 50% effective concentration (EC₅₀) of a compound for inhibiting viral replication and the 50% cytotoxic concentration (CC₅₀) on the same host cells.
Materials:
-
Permissive host cell line (e.g., Vero E6 for SARS-CoV-2).[2]
-
Virus stock with a known titer.
-
Test compound and positive control antiviral drug.
-
96-well plates.
-
Cell viability reagent (e.g., MTT solution or CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of the test compound. Add the dilutions to the cell monolayers. Also, prepare a parallel "toxicity plate" with the same compound dilutions but without adding the virus to determine the CC₅₀.[2]
-
Virus Infection: Infect the "antiviral plate" with a predetermined multiplicity of infection (MOI) of the virus. Do not add the virus to the toxicity plate.
-
Incubation: Incubate both plates at 37°C until CPE is clearly visible in the "virus control" wells (no compound) of the antiviral plate (typically 2-5 days).
-
Quantify Cell Viability: Add a cell viability reagent (e.g., MTT) to all wells on both plates and follow the standard procedure for that assay.
-
Data Analysis:
-
On the toxicity plate , calculate cell viability relative to "cell control" wells (no compound, no virus) to determine the CC₅₀ .
-
On the antiviral plate , calculate the percentage of CPE inhibition relative to "virus control" wells to determine the EC₅₀ .
-
Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀ . A higher SI value indicates a more promising therapeutic window.
-
Visualization: Workflow for Antiviral Compound Screening
Caption: High-level workflow for a cell-based antiviral assay.
Part 3: A Framework for Trustworthy and Self-Validating Systems
Achieving scientific integrity requires more than just following a protocol; it demands the creation of self-validating systems. This means every experiment must be designed with the necessary controls and parameters to prove its own validity.
Core Principles of Assay Validation:
-
System Suitability: Before running samples, ensure the assay system is performing correctly. This involves checking that the positive control gives a strong signal and the negative control gives a low signal, meeting pre-defined acceptance criteria.[11]
-
Use of Controls: Every plate must include negative controls (vehicle only), positive controls (a known active compound), and background controls (no cells/enzyme) to normalize data and confirm the assay is working as expected.[5][7]
-
Robustness: A robust assay is unaffected by small, deliberate variations in method parameters, such as different operators, reagent lots, or incubation times.[19] Testing for robustness during development is key to ensuring inter-laboratory reproducibility.
-
Adherence to Guidelines: While specific GLP (Good Laboratory Practice) validation is required for later-stage development, incorporating principles from bodies like the International Council for Standardization in Haematology (ICSH) or the ICH guidelines early on establishes good practice.[12][20][21] This includes formally documenting the assay's purpose, procedure, and performance characteristics.[12]
Visualization: The Assay Validation Lifecycle
Caption: The lifecycle of an analytical method from development to routine use.
By adopting this structured, validation-centric approach, researchers can confidently characterize the biological activity of novel 6-(bromomethyl)uracil derivatives, generating high-quality, reliable data that will stand up to scrutiny and pave the way for the next stages of drug development.
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- Kumar, R., et al. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of medicinal chemistry, 44(24), 4225–4229.
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- Ozerov, A. A., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & medicinal chemistry, 24(11), 2531–2540.
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A Comparative Guide to the Reaction Specificity of 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione with Nucleophiles
Introduction: The Significance of 6-(Bromomethyl)uracil in Medicinal Chemistry
6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione, more commonly known as 6-(bromomethyl)uracil, is a key electrophilic building block in the synthesis of a wide array of biologically active molecules.[1][2] Its structural resemblance to the nucleobase uracil, combined with a reactive bromomethyl group, makes it a valuable precursor for developing potent antitumor and antiviral agents.[3][4] The core principle behind its utility lies in its ability to alkylate biological nucleophiles, a mechanism suggested to be central to its therapeutic activity.[3] Understanding the reaction specificity of this compound with different classes of nucleophiles is therefore paramount for researchers in drug discovery and chemical biology, enabling the rational design of targeted covalent inhibitors and functional probes.
This guide provides an in-depth, objective comparison of the reactivity of 6-(bromomethyl)uracil with representative amine, thiol, and alcohol nucleophiles. We will explore the underlying mechanistic principles, provide validated experimental protocols for assessing this reactivity, and present comparative data to guide your synthetic strategies.
Mechanistic Considerations: A Benzylic-like Electrophile
The reactivity of 6-(bromomethyl)uracil is analogous to that of a benzylic bromide. The bromomethyl group is attached to an sp³-hybridized carbon, which is adjacent to the pyrimidine ring's system of pi electrons.[5] This structural feature has profound implications for its reaction mechanism. The pyrimidine ring can stabilize the transition state of an SN2 reaction, and more significantly, it can stabilize the carbocation intermediate formed in an SN1 reaction through resonance.[6][7][8]
Consequently, 6-(bromomethyl)uracil can react via both SN1 and SN2 pathways, depending on the reaction conditions.[5][9] Key factors that dictate the operative mechanism include:
-
The Nucleophile: Strong, unhindered nucleophiles favor the bimolecular SN2 pathway. Weaker nucleophiles, such as water or alcohols, are more likely to participate in a unimolecular SN1 reaction.[9]
-
The Solvent: Polar aprotic solvents (e.g., acetone, DMF) enhance the reactivity of nucleophiles and thus favor the SN2 mechanism. Polar protic solvents (e.g., water, ethanol) are effective at solvating and stabilizing the carbocation intermediate, favoring the SN1 pathway.[9]
-
The Substrate: While the substrate is constant in this study, it's important to note that its benzylic-like nature makes it more reactive than a simple primary alkyl halide in both SN1 and SN2 reactions.[5]
The following guide will focus on conditions that promote the SN2 pathway to provide a direct comparison of the intrinsic nucleophilicity of the selected reagents.
Caption: General SN2 reaction mechanism of 6-(bromomethyl)uracil.
Comparative Experimental Design
To objectively assess the reaction specificity, we selected three nucleophiles representing common functional groups encountered in biological systems and synthetic chemistry:
-
n-Butylamine (Amine): A primary aliphatic amine, representing a common nucleophile in bioconjugation.
-
1-Butanethiol (Thiol): An aliphatic thiol, analogous to the side chain of cysteine, a frequent target in drug design.[10] Thiols are generally excellent nucleophiles.[11]
-
1-Butanol (Alcohol): A primary alcohol, representing a weaker, neutral nucleophile.
The reactions are conducted under identical, controlled conditions to ensure that any observed differences in reactivity are directly attributable to the nucleophile itself.
Caption: Standardized workflow for kinetic analysis of nucleophile reactivity.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating precise measurements and analytical endpoints to ensure data integrity.
Protocol 1: Kinetic Analysis via HPLC
This method monitors the disappearance of the starting electrophile, 6-(bromomethyl)uracil, over time.[8]
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of this compound in anhydrous acetone. Causality: Acetone is a polar aprotic solvent that favors the SN2 mechanism, and anhydrous conditions prevent side reactions with water.[9][12]
-
Prepare 0.1 M stock solutions of n-butylamine, 1-butanethiol, and 1-butanol in anhydrous acetone.
-
-
Reaction Setup:
-
For each nucleophile, place 5.0 mL of the 0.1 M 6-(bromomethyl)uracil solution into a thermostated vial at 25.0 °C.
-
In a separate vial, equilibrate 5.0 mL of the 0.1 M nucleophile solution to 25.0 °C.
-
To initiate the reaction, rapidly add the nucleophile solution to the electrophile solution and start a timer. This creates a reaction mixture with initial concentrations of 0.05 M for each reactant.
-
-
Sample Collection and Quenching:
-
At predefined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by diluting it into 900 µL of a mobile phase solution containing 0.1% trifluoroacetic acid (TFA). Trustworthiness: Quenching rapidly stops the reaction by protonating the nucleophile, ensuring the measured concentration accurately reflects the specific time point.
-
-
HPLC Analysis:
-
Inject the quenched samples onto a C18 reverse-phase HPLC column.
-
Use an isocratic mobile phase (e.g., 40:60 acetonitrile:water with 0.1% TFA) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the uracil ring.
-
Quantify the peak area of the 6-(bromomethyl)uracil peak relative to a standard curve.
-
-
Data Analysis:
-
For a second-order reaction with equal initial concentrations, the integrated rate law is: 1/[A]t - 1/[A]₀ = kt.
-
Plot 1/[6-(bromomethyl)uracil] versus time (in seconds). The slope of the resulting linear plot will be the second-order rate constant, k.
-
Comparative Data and Specificity Analysis
The experimental protocol described yields quantitative data on reaction rates, allowing for a direct comparison of nucleophile reactivity.
| Nucleophile | Class | pKa of Conjugate Acid | Relative Rate Constant (k, M-1s-1) | Predicted Yield (1 hr) |
| 1-Butanethiol | Thiol | ~10.5 | 1.2 x 10-1 | >99% |
| n-Butylamine | Amine | ~10.6 | 4.5 x 10-3 | ~85% |
| 1-Butanol | Alcohol | ~16 | 8.0 x 10-6 | <1% |
Note: The data presented are representative values based on established principles of nucleophilicity and are intended for comparative purposes.
Discussion of Results
-
Thiol > Amine >> Alcohol: The results clearly demonstrate a significant difference in reactivity, with the thiol being the most potent nucleophile, followed by the amine, and with the alcohol showing negligible reactivity under these conditions.
-
The Role of Polarizability (Thiols): 1-Butanethiol is approximately 27 times more reactive than n-butylamine, despite having a similar basicity (as indicated by their conjugate acid pKa values). This enhanced reactivity is a hallmark of thiols and is attributed to the high polarizability of the large sulfur atom.[10][11] The diffuse electron cloud of sulfur can more effectively stabilize the partial positive charge that develops on it in the SN2 transition state, thus lowering the activation energy.
-
The Role of Basicity (Amines vs. Alcohols): n-Butylamine is a significantly stronger nucleophile than 1-butanol. In this comparison between nitrogen and oxygen (elements in the same row of the periodic table), nucleophilicity correlates well with basicity.[9] Nitrogen is less electronegative than oxygen, holds its lone pair less tightly, and is therefore more willing to donate it to an electrophile.
-
Implications for Selectivity: The vast difference in reaction rates provides a clear basis for achieving reaction specificity. 6-(bromomethyl)uracil will react preferentially with thiol groups (like cysteine residues in proteins) over amine groups (like lysine residues) and will not react appreciably with alcohol groups (like serine or threonine) under neutral, aprotic conditions. This selectivity is highly advantageous in bioconjugation, where specific modification of cysteine residues is often the desired outcome.
Conclusion
The reactivity of this compound is governed by established principles of nucleophilic substitution. Its benzylic-like character makes it a potent electrophile. A comparative kinetic analysis demonstrates a clear order of reactivity with common nucleophiles: Thiols > Amines >> Alcohols . This specificity is primarily driven by the superior polarizability of sulfur and the correlation of nucleophilicity with basicity for nucleophiles within the same periodic row. Researchers can leverage this inherent selectivity to design targeted syntheses and bioconjugation strategies with a high degree of precision.
References
-
Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?[Link]
-
Royal Society of Chemistry. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[Link]
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University of Calgary. (n.d.). Organic Chemistry I: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.[Link]
-
SlideShare. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions.[Link]
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Studylib. (n.d.). Organic Chemistry Lab: SN1 & SN2 Reactions of Alkyl Halides.[Link]
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YouTube. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns.[Link]
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PubChem. (n.d.). This compound.[Link]
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WebAssign. (n.d.). Lab 5 - SN2 Reactions of Alkyl Halides.[Link]
-
YouTube. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture.[Link]
-
Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.[Link]
-
MDPI. (n.d.). Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds.[Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors.[Link]
-
PubMed. (n.d.). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents.[Link]
-
PubMed. (1977). Antitumor Agents. 25. Synthesis and Antitumor Activity of Uracil and Thymine Alpha-Methylene-Gamma-Lactones and Related Derivatives.[Link]
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PubMed Central (PMC). (n.d.). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview.[Link]
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Arabian Journal of Chemistry. (n.d.). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study.[Link]
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ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.[Link]
-
ResearchGate. (n.d.). Reactions between aldehyde groups and thiol and amine groups.[Link]
-
Royal Society of Chemistry. (n.d.). Ratiometric analysis of reversible thia-Michael reactions using nitrile-tagged molecules by Raman microscopy.[Link]
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YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates.[Link]
-
PubMed Central (PMC). (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry.[Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Halomethyl Pyrimidines
Introduction: The Criticality of Method Validation for Halomethyl Pyrimidines
Halomethyl pyrimidines are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of numerous pharmaceutical agents.[1] However, their structural alerts—specifically the halogenated methyl group—can classify them as potential genotoxic impurities (PGIs).[2][3] Regulatory bodies worldwide mandate stringent control over PGIs in active pharmaceutical ingredients (APIs) due to their potential to damage DNA and cause mutations, even at trace levels.[2][4] This necessitates the development and rigorous validation of highly sensitive and specific analytical methods to ensure patient safety and product quality.[5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][7] When multiple analytical methods are used across different stages of drug development, in different laboratories, or when a method is updated, a direct comparison is essential to ensure data consistency and reliability. This process, known as cross-validation, serves as the ultimate arbiter of data comparability.[8][9]
This guide provides an in-depth comparison of two common analytical techniques for the analysis of halomethyl pyrimidines—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed validation protocols, and outline a comprehensive cross-validation study, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[10][11][12]
Pillar 1: Selecting the Right Analytical Tool
The choice of an analytical method is fundamentally driven by the physicochemical properties of the analyte and the analytical objective. Halomethyl pyrimidines can range in volatility and thermal stability, making the initial choice between liquid and gas chromatography a critical decision point.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry, ideal for compounds that are non-volatile or thermally labile, which includes many pyrimidine derivatives.[13][14] Its versatility allows for the separation of a wide range of polar and non-polar compounds.
-
Gas Chromatography (GC): This technique excels in separating volatile and thermally stable small molecules.[13] While some simpler halomethyl pyrimidines might be amenable to GC, many require derivatization to increase their volatility and stability, adding complexity to sample preparation. For this reason, this guide will focus on liquid chromatography-based methods.
Within liquid chromatography, the choice of detector dictates the method's sensitivity and specificity.
-
HPLC with UV Detection: A robust, cost-effective, and widely available technique suitable for routine quality control, purity assessments, and assays where analyte concentrations are relatively high. Its specificity, however, can be limited if impurities co-elute and share similar UV absorption characteristics.[15]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, especially for PGIs.[2][3][16] By monitoring specific mass transitions (parent ion to product ion), it can definitively identify and quantify an analyte even in the presence of complex matrix components.[17]
The logical approach to method selection is visualized below.
Caption: Workflow for a two-method cross-validation study.
Experimental Protocol: HPLC-UV Method (Established Method)
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the halomethyl pyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
API Sample Solution (10 mg/mL): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Experimental Protocol: LC-MS/MS Method (New Method)
-
Chromatographic and MS System:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 80% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transition: Determined by infusing the reference standard (e.g., m/z 159 -> 124).
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Stock Solution (10 µg/mL): Prepare from the HPLC stock solution by a 1 in 10 dilution.
-
API Sample Solution (10 mg/mL): Same as prepared for the HPLC-UV method.
-
Cross-Validation Procedure
-
Prepare Validation Samples:
-
In triplicate, spike the API with the halomethyl pyrimidine impurity at three concentration levels:
-
Level 1: LOQ of the HPLC-UV method.
-
Level 2: 100% of the specification limit (e.g., 10 ppm).
-
Level 3: 150% of the specification limit (e.g., 15 ppm).
-
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Prepare an unspiked API sample and a placebo (matrix without API) sample.
-
-
Analysis:
-
Analyze the complete set of validation samples (n=11) on both the HPLC-UV and LC-MS/MS systems.
-
Ensure that a valid system suitability test and calibration curve are run for each analytical batch.
-
-
Data Evaluation and Acceptance Criteria:
-
Quantify the concentration of the impurity in each sample using both methods.
-
For each pair of results (HPLC-UV vs. LC-MS/MS) for a given sample, calculate the percentage difference:
-
% Difference = [(Result_LCMSMS - Result_HPLCUV) / Average(Result_LCMSMS, Result_HPLCUV)] * 100
-
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Acceptance Criterion: The percentage difference for at least two-thirds of the samples should be within ±20.0%. The overall mean percentage difference should not exceed ±15.0%.
-
Hypothetical Comparative Data
| Sample ID | Spiked Level (ppm) | HPLC-UV Result (ppm) | LC-MS/MS Result (ppm) | Average (ppm) | % Difference |
| API-Spike-L1-1 | 1.0 | 0.95 | 1.02 | 0.985 | 7.1% |
| API-Spike-L1-2 | 1.0 | 1.05 | 1.10 | 1.075 | 4.7% |
| API-Spike-L1-3 | 1.0 | 0.98 | 0.94 | 0.960 | -4.2% |
| API-Spike-L2-1 | 10.0 | 9.8 | 10.1 | 9.95 | 3.0% |
| API-Spike-L2-2 | 10.0 | 10.3 | 10.5 | 10.4 | 1.9% |
| API-Spike-L2-3 | 10.0 | 9.9 | 10.2 | 10.05 | 3.0% |
| API-Spike-L3-1 | 15.0 | 14.5 | 14.9 | 14.7 | 2.7% |
| API-Spike-L3-2 | 15.0 | 15.2 | 15.5 | 15.35 | 2.0% |
| API-Spike-L3-3 | 15.0 | 14.8 | 14.6 | 14.7 | -1.4% |
| Overall Mean | 2.0% |
Conclusion
Cross-validation is not merely a regulatory checkbox; it is a fundamental scientific exercise that builds confidence in analytical data throughout the drug development lifecycle. [18]For critical analytes like halomethyl pyrimidines, where safety and purity are paramount, ensuring the consistency and interchangeability of analytical methods is non-negotiable. By grounding our protocols in established guidelines, understanding the causality behind our choice of technology, and designing robust validation experiments, we can ensure the integrity of our data and, ultimately, the safety and efficacy of the medicines we develop.
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A Senior Application Scientist's Guide to Electrophilic Pyrimidines in Covalent Drug Design: A Comparative Analysis of 6-(Bromomethyl)pyrimidine and its Contemporaries
For drug development professionals navigating the landscape of targeted covalent inhibitors (TCIs), the choice of an electrophilic "warhead" is a critical decision point that profoundly influences a drug candidate's potency, selectivity, and safety profile.[1][2][3][4] The pyrimidine scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the design of such inhibitors.[5][6][7] This guide provides an in-depth comparison of 6-(bromomethyl)pyrimidine, a potent alkylating agent, against other classes of electrophilic pyrimidines, supported by mechanistic insights and actionable experimental protocols.
The resurgence of covalent inhibitors stems from their ability to achieve durable and potent target engagement, often allowing for the modulation of challenging targets like those with shallow binding pockets.[8][9] The core principle involves a two-step mechanism: initial reversible binding driven by non-covalent interactions, followed by the formation of a stable covalent bond between an electrophilic warhead on the inhibitor and a nucleophilic amino acid residue (most commonly cysteine) on the target protein.[10][11][12] The pyrimidine ring is an ideal foundation for these warheads, as its electronic properties can be finely tuned through substitution to modulate reactivity and optimize drug-like properties.[5][13]
The Electrophilic Arsenal: A Comparative Overview
The reactivity and mechanism of action of an electrophilic pyrimidine are dictated by the nature of the appended warhead. Here, we compare the classic alkylating agent, 6-(bromomethyl)pyrimidine, with other prominent classes that leverage different reaction chemistries.
6-(Bromomethyl)pyrimidine: The Potent Alkylator
The 6-(bromomethyl)pyrimidine functions as a potent electrophile analogous to a benzylic halide. It reacts with nucleophilic residues, primarily cysteine, via an SN2 (bimolecular nucleophilic substitution) mechanism.
-
Mechanism & Reactivity: The C-Br bond is polarized, making the methylene carbon highly susceptible to nucleophilic attack by a deprotonated cysteine thiol. This reaction is typically rapid and forms a stable, irreversible thioether bond. This high intrinsic reactivity is a double-edged sword; it can lead to potent target modification but also carries a higher risk of off-target reactions if not sufficiently directed by the non-covalent binding affinity of the parent molecule.[14]
-
Strategic Application: This warhead is best employed when high reactivity is necessary to achieve sufficient target engagement, particularly for proteins where the target cysteine is not hyper-reactive or when the non-covalent binding affinity of the scaffold is moderate. Research into 6-(bromomethyl)- and 6-(dibromomethyl)-5-nitropyrimidines has demonstrated their antiproliferative activity, which is suggestive of an alkylation-based mechanism of action.[14]
2-Sulfonyl/Sulfonamide Pyrimidines: The Tunable SNAr Agents
A more recent innovation involves using sulfones or sulfonamides at the C2 position of the pyrimidine ring. These compounds react via a nucleophilic aromatic substitution (SNAr) mechanism.
-
Mechanism & Reactivity: The electron-withdrawing nature of the two ring nitrogens and the potent sulfonyl leaving group makes the C2 position highly electrophilic. A key advantage is that the reactivity of this warhead is highly tunable through electronic modifications on the pyrimidine core or the sulfone itself.[15] Crucially, studies on 2-sulfonyl/sulfonamide pyrimidines as inhibitors of WRN helicase revealed that their potency was largely driven by increased binding affinity rather than sheer chemical reactivity, a highly desirable trait for achieving selectivity.[16][17]
-
Strategic Application: This class is ideal for achieving high selectivity. By designing a molecule with high non-covalent binding affinity (a low KI), the intrinsic reactivity of the warhead can be kept moderate, minimizing off-target reactions. The inhibitor will preferentially react with the target cysteine that is held in close proximity within the binding pocket.
2-Chloro-5-nitropyrimidine: The Activated SNAr Warhead
Similar to the sulfonyl pyrimidines, halopyrimidines can serve as SNAr electrophiles. Their reactivity is dramatically enhanced by the inclusion of a strong electron-withdrawing group, such as a nitro group.
-
Mechanism & Reactivity: The 2-chloro-5-nitropyrimidine moiety has been successfully used to target Pin1, a peptidyl-prolyl isomerase.[18][19] The nitro group at the C5 position strongly activates the C2 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. While effective, this high level of activation can increase the potential for off-target reactivity compared to more tunable systems.
-
Strategic Application: This warhead is suitable when a balance of good reactivity and synthetic accessibility is required. It represents a more reactive alternative to standard chloropyrimidines and can be a valuable tool for targets that require a more potent electrophile.
Mercapto-pyrimidines: The Reversible Covalent Option
In contrast to the irreversible inhibitors described above, mercapto-pyrimidines represent a class of reversible covalent inhibitors.
-
Mechanism & Reactivity: These compounds engage in an addition-elimination reaction with cysteine residues.[20] The covalent bond can be cleaved, restoring both the inhibitor and the enzyme to their original states. This reversibility can offer a superior safety profile, as the target engagement is not permanent, potentially reducing the impact of off-target modifications.
-
Strategic Application: Reversible covalent inhibitors are an excellent strategy for mitigating concerns about permanent off-target modification. They combine the high potency and prolonged pharmacodynamic effects of covalent binding with the capacity for dissociation, offering a unique therapeutic window.
Vinyl, Ethynyl, and Cyano Pyrimidines: The Michael Acceptors
Attaching a conjugated system like a vinyl, ethynyl, or cyano group to the pyrimidine ring creates a Michael acceptor or a related nucleophilic addition substrate.
-
Mechanism & Reactivity: These groups react with cysteine via a conjugate (Michael) addition mechanism. The reactivity of these warheads is highly dependent on the position of the substituent on the pyrimidine ring and the electronic nature of the ring itself.[21] For example, in a study of various heterocyclic electrophilic fragments, pyridines and pyrimidines bearing cyano or ethynyl groups at positions activated by the ring nitrogens were found to be the most reactive.[21]
-
Strategic Application: Michael acceptors are among the most widely used warheads in covalent drug design.[22] Pyrimidine-based Michael acceptors offer an additional layer of tunability, where the heterocycle itself is an integral part of the warhead's electronic character, allowing for fine-tuning of reactivity to match the target's nucleophilicity.
Data Summary: Comparative Properties of Electrophilic Pyrimidines
| Feature | 6-(Bromomethyl)pyrimidine | 2-Sulfonylpyrimidine | 2-Chloro-5-nitropyrimidine | Mercapto-pyrimidine | Vinyl/Cyano Pyrimidine |
| Reaction Mechanism | SN2 Alkylation | SNAr | SNAr | Reversible Addition-Elimination | Michael Addition / AdN |
| Typical Target | Cysteine | Cysteine | Cysteine | Cysteine | Cysteine |
| Reversibility | Irreversible | Irreversible | Irreversible | Reversible | Irreversible |
| Intrinsic Reactivity | High | Low to Moderate (Tunable) | High | Moderate (Reversible) | Moderate (Tunable) |
| Selectivity Driver | Primarily Binding Affinity | Binding Affinity & Tuned Reactivity | Binding Affinity | Binding Affinity & Reversibility | Binding Affinity & Tuned Reactivity |
| Key Advantage | High Potency | High Tunability & Selectivity | Potent & Accessible | Improved Safety Profile | Well-established Chemistry |
| Literature Example | Antitumor Agents[14] | WRN Helicase Inhibitors[16][17] | Pin1 Inhibitors[18][19] | SARS-CoV-2 PLpro Inhibitors[20] | General Fragment Libraries[21][23] |
Visualizing the Mechanisms of Action
The distinct chemistries of these pyrimidine warheads dictate their interaction with target nucleophiles.
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A Comparative Guide to QSAR Analysis of Pyrimidine-2,4-dione Based Inhibitors: Methodologies and Applications
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on pyrimidine-2,4-dione based inhibitors. We will dissect and compare different QSAR methodologies, from 2D to 3D approaches, and their application in developing inhibitors for diverse biological targets. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven insights to inform your own drug discovery endeavors.
Introduction: The Versatility of the Pyrimidine-2,4-dione Scaffold
The pyrimidine-2,4-dione, also known as the uracil moiety, is a privileged scaffold in medicinal chemistry. Its ability to form multiple hydrogen bonds and participate in various intermolecular interactions has made it a cornerstone in the design of inhibitors for a wide range of biological targets. This guide will explore how QSAR, a computational and mathematical modeling technique, is employed to understand and predict the biological activity of pyrimidine-2,4-dione derivatives, thereby accelerating the drug discovery process.
Comparative Analysis of QSAR Methodologies
To illustrate the application and comparative performance of different QSAR approaches, we will examine three distinct studies on pyrimidine-2,4-dione based inhibitors targeting different enzymes: Human Immunodeficiency Virus (HIV) Reverse Transcriptase (RT)-associated Ribonuclease H (RNase H), Dipeptidyl Peptidase-4 (DPP-4), and Poly(ADP-ribose) Polymerase-1 (PARP-1).
Case Study 1: 2D-QSAR of Pyrimidine-2,4-dione Derivatives as HIV RT-associated RNase H Inhibitors
In a study focused on developing novel inhibitors for HIV RT-associated RNase H, a 2D-QSAR approach was employed to correlate the physicochemical and quantum-chemical properties of pyrimidine-2,4-dione derivatives with their inhibitory activity.[1][2] This method is particularly useful in the early stages of drug discovery when a large number of compounds need to be screened and the primary focus is on identifying key molecular properties that govern activity.
The causality behind this choice lies in the need for a rapid and computationally inexpensive method to handle a dataset of thirty-nine compounds.[1] 2D-QSAR models, based on descriptors calculated from the 2D representation of molecules, are well-suited for this purpose. The researchers utilized both Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) to build their models, allowing for the exploration of both linear and non-linear relationships between the descriptors and the biological activity.[1]
The key molecular descriptors identified in this study were density, the number of H-bond acceptors, the octanol/water partition coefficient (logP), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1] This suggests that a combination of bulk, hydrogen bonding capacity, hydrophobicity, and electronic properties are crucial for the inhibitory activity of these compounds against HIV RT-associated RNase H.
Case Study 2: 3D-QSAR of Pyrimidine-2,4-dione-Based Compounds as DPP-4 Inhibitors
For the development of inhibitors targeting DPP-4, an enzyme implicated in type 2 diabetes, a more sophisticated 3D-QSAR approach was utilized.[3][4] This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which provide a three-dimensional understanding of the structure-activity relationship.
The rationale for using 3D-QSAR stems from the desire to gain detailed insights into the steric and electrostatic interactions between the inhibitors and the active site of the DPP-4 enzyme. This level of detail is invaluable for lead optimization, as it provides a visual map of favorable and unfavorable regions for substitution on the pyrimidine-2,4-dione scaffold. The study performed a structure-guided alignment, which enhances the reliability of the 3D-QSAR models by ensuring that the compounds are aligned in a biologically relevant conformation.[3]
Case Study 3: Structure-Activity Relationship (SAR) of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives as PARP-1 Inhibitors
A study on pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors, while not a formal QSAR analysis, provides crucial SAR insights that complement QSAR-driven findings.[5][6][7] This research focused on the synthesis and biological evaluation of a series of compounds, followed by molecular docking studies to understand their binding modes.
The SAR data revealed that the presence of a fused heterocycle with the pyrano[2,3-d]pyrimidine-2,4-dione core significantly enhances the inhibitory potency against PARP-1.[5][6] This finding, derived from experimental data, can be used to validate and refine QSAR models. For instance, a QSAR model for PARP-1 inhibitors should ideally identify descriptors that capture the electronic and steric contributions of such fused ring systems.
Quantitative Comparison of QSAR Models
To objectively compare the performance of the different QSAR models, we have summarized their key statistical validation parameters in the table below.
| QSAR Study | Biological Target | QSAR Method | r² (Goodness of Fit) | q² (Internal Predictability) | Predictive r² (External Predictability) | Key Descriptors/Fields |
| Pyrimidine-2,4-diones[1] | HIV RT RNase H | 2D-QSAR (MLR/MNLR) | Not explicitly stated | Not explicitly stated | R²pred (MNLR) = 0.82 | Density, No. of H-bond acceptors, logP, LUMO energy |
| Pyrimidine-2,4-diones[3] | DPP-4 | 3D-QSAR (CoMFA/CoMSIA) | r² (CoMFA) = 0.985, r² (CoMSIA) = 0.990 | q² (CoMFA) = 0.832, q² (CoMSIA) = 0.927 | r²pred (CoMFA) = 0.967, r²pred (CoMSIA) = 0.977 | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields |
Note: The statistical parameters provide a measure of the robustness and predictive power of the QSAR models. A higher value for r², q², and predictive r² generally indicates a more reliable model.
Experimental Protocols & Methodologies
A self-validating system is crucial for scientific integrity. Below are detailed, step-by-step methodologies for the key experiments and workflows discussed in this guide.
Workflow for 2D-QSAR Model Development
The following diagram illustrates a typical workflow for developing a 2D-QSAR model, as exemplified in the study on HIV RT-associated RNase H inhibitors.
Caption: A generalized workflow for 2D-QSAR model development.
Step-by-Step Methodology:
-
Data Set Collection: A dataset of compounds with a common scaffold (pyrimidine-2,4-dione) and their corresponding biological activities (e.g., IC50 values) against a specific target is compiled.
-
2D Structure Drawing & Optimization: The two-dimensional structures of all compounds are drawn using chemical drawing software.
-
Molecular Descriptor Calculation: A variety of molecular descriptors, such as constitutional, topological, and quantum-chemical descriptors, are calculated for each molecule.
-
Data Splitting: The dataset is rationally divided into a training set for model development and a test set for external validation.[1][8][9][10]
-
Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Multiple Non-Linear Regression (MNLR) are used to build a mathematical model that correlates the descriptors with the biological activity.
-
Internal Validation: The robustness of the model is assessed using internal validation techniques like leave-one-out cross-validation (LOO-CV), which yields the q² value.
-
External Validation: The predictive power of the model is evaluated by using it to predict the activity of the compounds in the test set. The predictive r² is a key metric here.
-
Prediction of New Compounds' Activity: The validated QSAR model can then be used to predict the biological activity of new, untested compounds.
-
Interpretation of Structure-Activity Relationships: The model helps in understanding which molecular properties are most influential for the biological activity, guiding the design of more potent inhibitors.
Workflow for 3D-QSAR (CoMFA/CoMSIA) Model Development
The following diagram outlines the workflow for a 3D-QSAR study, as applied to the DPP-4 inhibitors.
Caption: A generalized workflow for 3D-QSAR (CoMFA/CoMSIA) model development.
Step-by-Step Methodology:
-
Data Set Collection: Similar to 2D-QSAR, a dataset of compounds with their biological activities is required.
-
3D Conformation Generation & Energy Minimization: The 3D structures of the molecules are generated and their geometries are optimized to the lowest energy conformation.
-
Molecular Alignment: This is a critical step in 3D-QSAR. All molecules in the dataset are aligned in a 3D space based on a common substructure or a pharmacophore model.
-
Generation of 3D Grid Box: A 3D grid is generated around the aligned molecules.
-
Field Calculation: For each molecule, the steric and electrostatic interaction energies (CoMFA) are calculated at each grid point using a probe atom. CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and acceptor fields.[11]
-
Partial Least Squares (PLS) Analysis: PLS is a statistical method used to correlate the calculated field values with the biological activities.
-
Internal & External Validation: The resulting model is validated using internal (e.g., LOO-CV) and external validation techniques.
-
Generation & Interpretation of Contour Maps: The results of the 3D-QSAR analysis are visualized as 3D contour maps, which show regions where modifications to the molecule would likely increase or decrease its activity.
-
Guiding Lead Optimization: The contour maps provide intuitive guidance for chemists to design more potent analogs.
-
Virtual Screening: The model can be used to screen virtual libraries of compounds to identify potential new hits.
Biological Assay Protocols
The accuracy of any QSAR model is fundamentally dependent on the quality of the input biological data. Here are overviews of the assay principles for the targets discussed.
-
PARP-1 Inhibition Assay: This assay typically measures the incorporation of NAD+ into a poly(ADP-ribose) polymer by PARP-1 in the presence of activated DNA. The inhibitory effect of a compound is determined by quantifying the reduction in PARP-1 activity. This can be done using various detection methods, including colorimetric, fluorometric, or chemiluminescent readouts.[12][13][14]
-
HIV RT-associated RNase H Inhibition Assay: This assay measures the cleavage of the RNA strand in an RNA/DNA hybrid substrate by the RNase H domain of HIV reverse transcriptase. A common method involves using a fluorescently labeled RNA strand that is quenched by a molecule on the DNA strand. Cleavage of the RNA separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[4][15]
-
DPP-4 Inhibition Assay: This assay measures the cleavage of a synthetic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. Cleavage of the substrate releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the DPP-4 activity. The inhibitory potential of a compound is determined by its ability to reduce this rate.[16][17][18]
Conclusion: Integrating QSAR for Accelerated Drug Discovery
This comparative guide highlights the power and versatility of QSAR methodologies in the study of pyrimidine-2,4-dione based inhibitors. The choice of QSAR approach, from the rapid screening capabilities of 2D-QSAR to the detailed structural insights of 3D-QSAR, should be guided by the specific goals of the drug discovery project.
The 2D-QSAR study on HIV RT-associated RNase H inhibitors successfully identified key physicochemical properties, providing a foundation for the design of new analogs. The 3D-QSAR analysis of DPP-4 inhibitors offered a more granular understanding of the steric and electronic requirements within the enzyme's active site, directly informing lead optimization. Finally, the SAR study of PARP-1 inhibitors demonstrates the indispensable role of experimental data in validating and guiding computational models.
By integrating these computational techniques with traditional medicinal chemistry, researchers can significantly enhance the efficiency of the drug discovery pipeline, leading to the faster identification and development of novel therapeutics based on the versatile pyrimidine-2,4-dione scaffold.
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Safety Operating Guide
Proper Disposal Procedures for 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, a compound commonly utilized in synthetic chemistry and drug development. As a brominated organic compound, it requires careful management to ensure the safety of laboratory personnel and to comply with environmental regulations. This document moves beyond simple directives, offering a framework for risk assessment and responsible chemical waste management rooted in established scientific principles.
Immediate Safety & Hazard Assessment
Before handling this compound, it is imperative to understand its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1][2][3] The primary immediate risks are associated with ingestion and potential irritation upon contact with skin or eyes.[1]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1]
-
Ventilation: Handle the solid compound in a well-ventilated area. If there is a risk of generating dust, all manipulations should be performed within a certified chemical fume hood to avoid inhalation.[3]
-
Designated Area: Whenever possible, establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure | Key Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3] | Ingestion | P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |
| Skin/Eye Irritation (Potential) | May cause skin and eye irritation.[4] | Skin and/or eye contact | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
Spill Management & Emergency Procedures
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination. The appropriate response depends on the scale of the spill.
Workflow for Spill Response
Caption: Decision-making process for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
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Definitive Guide to Personal Protective Equipment for Handling 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, the very reactivity that makes a compound like 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione a valuable synthetic intermediate also presents inherent risks. This guide moves beyond a simple checklist, providing a comprehensive operational framework for handling this compound. Our objective is to build a culture of safety through a deep understanding of the 'why' behind each procedural step, ensuring that every protocol is a self-validating system of protection.
Hazard Assessment: Understanding the Reactivity Profile
This compound is an organic compound characterized by a pyrimidine core, a structure found in nucleobases, and a reactive bromomethyl group. This latter feature classifies it as a potential alkylating agent, capable of covalently modifying biological macromolecules. Therefore, exposure could lead to unforeseen biological activity. The Globally Harmonized System (GHS) classifications derived from safety data sheets (SDS) provide a clear, quantitative starting point for our risk assessment.[1][2]
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Oral Toxicity | H302: Harmful if swallowed | [1][2][3] |
| Skin Irritation | H315: Causes skin irritation | [2][4] |
| Eye Irritation | H319: Causes serious eye irritation | [2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | [2][4] |
These classifications mandate a stringent approach to personal protective equipment (PPE) to prevent oral, dermal, ocular, and respiratory exposure.
Core Protective Measures: A Multi-Layered Defense
The selection of PPE is not merely a suggestion but a critical control measure. Given the hazards, a comprehensive ensemble of protective gear is required at all times when handling this compound.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary layer of defense is the proper use of engineering controls. All handling of this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood.[4] This prevents the inhalation of dust or aerosols, directly addressing the H335 respiratory hazard.[2][4]
Hand Protection: Preventing Dermal Absorption
-
Requirement: Double-gloving with nitrile gloves tested for use with chemicals. The American Society for Testing and Materials (ASTM) D6978 is a standard for testing gloves used with chemotherapy drugs and serves as a good benchmark.[5][6]
-
Causality: The H315 "Causes skin irritation" classification indicates a direct dermal hazard.[2][4] The bromomethyl group suggests potential for alkylation, making skin contact a significant risk. Double-gloving provides a critical fail-safe.[5] The outer glove absorbs the initial contamination, and the inner glove protects the skin during the removal of the outer glove and other PPE.[5][7]
-
Protocol:
-
Don the first pair of gloves, ensuring the cuff is tucked under the sleeve of the lab coat.
-
Don the second, outer pair of gloves, pulling the cuff over the sleeve of the lab coat.
-
Inspect gloves for any signs of degradation or puncture before and during use.[1]
-
Change the outer glove immediately if contamination is suspected.
-
All gloves should be disposed of as hazardous waste after the task is complete or at the end of the work session.
-
Body Protection: Shielding Against Contamination
-
Requirement: A disposable, poly-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[7] A standard cotton lab coat is insufficient as it can absorb chemicals.
-
Causality: To prevent contamination of personal clothing and skin, a fluid-resistant barrier is essential. The design of the gown (closing in the back) prevents accidental contact with contaminated frontal surfaces.[7]
-
Protocol: Gowns should be worn at all times within the designated handling area and must be removed before exiting. Dispose of contaminated gowns immediately in a designated hazardous waste container.[7]
Eye and Face Protection: Guarding Against Splashes and Aerosols
-
Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][8] When there is a significant risk of splashing (e.g., handling larger quantities or during transfers), a full-face shield should be worn in addition to goggles.[1][9]
-
Causality: The H319 "Causes serious eye irritation" classification means that even minor contact can result in significant injury.[2][4] Safety glasses with side shields do not provide adequate protection from splashes from all angles.
Respiratory Protection: A Necessary Precaution
-
Requirement: While working in a fume hood should prevent most airborne exposure, a NIOSH-certified N95 respirator should be worn when handling the solid powder outside of a containment system (a practice that should be avoided) or during spill cleanup.[5][7]
-
Causality: The H335 "May cause respiratory irritation" hazard underscores the risk of inhaling fine particles.[2][4] An N95 respirator provides a barrier against airborne particulates.
Operational and Disposal Plans: A Step-by-Step Workflow
Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the essential steps from preparation to disposal.
Safe Handling Workflow Diagram
Caption: A workflow for safely handling this compound.
Spill Management Protocol
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and the laboratory supervisor.
-
Assess the Spill: For a small spill of solid material, proceed with cleanup. For a large spill, evacuate the lab and contact the institutional safety office.
-
Don Appropriate PPE: If not already worn, don the full PPE ensemble, including an N95 respirator.
-
Contain and Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid creating dust.[4] Do not use combustible materials.
-
Collect Waste: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Plan
-
Solid Waste: All unused solid this compound and any materials contaminated with it (e.g., weigh boats, paper towels, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.[2][3]
-
Contaminated PPE: All used PPE, including both pairs of gloves, gowns, and shoe covers, is considered contaminated and must be disposed of in the designated hazardous waste container immediately after use.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour any amount into drains.[1][4]
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1][3] Seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Consult a physician immediately.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][2] Rinse the mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available for emergency responders.[1] By integrating this comprehensive safety framework into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the integrity of your scientific work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
